molecular formula C17H25ClN2O2S B3324257 Tak-418 CAS No. 1818252-53-7

Tak-418

Cat. No.: B3324257
CAS No.: 1818252-53-7
M. Wt: 356.9 g/mol
InChI Key: LEEWMGOHGNRDKC-CTHHTMFSSA-N
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Description

TAK-418 is a selective, orally active LSD1 (KDM1A) enzyme inhibitor. This compound unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models.

Properties

IUPAC Name

5-[(1R,2R)-2-(cyclopropylmethylamino)cyclopropyl]-N-(oxan-4-yl)thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S.ClH/c20-17(19-13-3-5-21-6-4-13)12-7-16(22-10-12)14-8-15(14)18-9-11-1-2-11;/h7,10-11,13-15,18H,1-6,8-9H2,(H,19,20);1H/t14-,15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEWMGOHGNRDKC-CTHHTMFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC2C3=CC(=CS3)C(=O)NC4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN[C@@H]2C[C@H]2C3=CC(=CS3)C(=O)NC4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818252-53-7
Record name TAK-418
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818252537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-418
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVM0PK6IHG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

TAK-418: An In-Depth Technical Guide on its Mechanism of Action in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-418 is a novel, selective, and orally active inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] This enzyme plays a critical role in the epigenetic regulation of gene expression in neuronal cells by demethylating mono- and dimethylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2] By inhibiting LSD1, this compound effectively increases histone methylation at these sites, leading to the normalization of gene expression patterns that are dysregulated in certain neurodevelopmental disorders. This document provides a comprehensive overview of the core mechanism of action of this compound in neuronal cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Epigenetic Modulation via LSD1 Inhibition

The primary mechanism of action of this compound in neuronal cells is the selective and irreversible inhibition of the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme LSD1.[3] LSD1 is a key epigenetic modulator that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and H3K9me1/2. The demethylation of H3K4 is generally associated with transcriptional repression, while the demethylation of H3K9 can have varied effects on gene expression.

By inhibiting LSD1, this compound leads to an increase in the levels of H3K4 and H3K9 methylation on the chromatin of neuronal cells.[1][2] This alteration in the epigenetic landscape can "unlock" or normalize aberrant gene expression patterns that are implicated in the pathophysiology of neurodevelopmental disorders.[1] Preclinical studies have demonstrated that this compound can ameliorate behavioral deficits in rodent models of these disorders by restoring homeostasis to global gene expression.[1]

Signaling Pathway of this compound Action

TAK418_Mechanism cluster_epigenetic Epigenetic Regulation TAK418 This compound LSD1 LSD1 (KDM1A) TAK418->LSD1 inhibits H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 demethylates H3K9me1_2 H3K9me1/2 LSD1->H3K9me1_2 demethylates Histone Histone H3 GeneExpression Altered Gene Expression H3K4me1_2->GeneExpression regulates H3K9me1_2->GeneExpression regulates NeuronalFunction Normalization of Neuronal Function GeneExpression->NeuronalFunction leads to

Caption: this compound inhibits LSD1, leading to altered histone methylation and gene expression.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell/Enzyme SystemReference
IC₅₀2.9 nMRecombinant human LSD1[1]

Table 2: Effects of this compound on Histone Methylation in Primary Cultured Rat Neurons

Histone MarkGene LocusTreatmentFold Change vs. VehicleReference
H3K4me1Ucp23-day this compoundIncreased[1]
H3K4me2Ucp23-day this compoundIncreased[1]
H3K4me3Ucp23-day this compoundIncreased[1]
H3K9me2Ucp23-day this compoundIncreased[1]
H3K4me1Bdnf3-day this compoundIncreased[1]
H3K4me2Bdnf3-day this compoundIncreased[1]
H3K4me3Bdnf3-day this compoundIncreased[1]

Table 3: Effects of this compound on Gene Expression in Primary Cultured Rat Neurons

GeneTreatmentFold Change in mRNA vs. VehicleReference
Ucp23-day this compoundInduced[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's mechanism of action in neuronal cells.

Primary Neuronal Culture

This protocol describes the isolation and culture of primary neurons from embryonic rat cortex and hippocampus.

Experimental Workflow: Primary Neuronal Culture

Primary_Neuron_Culture Start Start: E19 Rat Embryos Dissection Dissect Cortex & Hippocampus Start->Dissection Dissociation Dissociate Tissue with Nerve Cell Dissociation Medium Dissection->Dissociation Plating Plate Cells on Poly-L-lysine Coated Plates (9.8 x 10^4 cells/cm^2) Dissociation->Plating Culture Culture at 37°C, 5% CO2 in Neurobasal Medium with B27, L-glutamine, and antibiotics Plating->Culture End Primary Neuronal Culture Ready Culture->End

Caption: Workflow for establishing primary neuronal cultures from embryonic rats.

Materials:

  • Embryonic day 19 (E19) Sprague-Dawley rat fetuses

  • Nerve Cell Dissociation Medium (e.g., Sumitomo Bakelite Co. Ltd., MS-0006L)

  • Poly-L-lysine coated culture plates

  • Neurobasal medium (e.g., Invitrogen, 211103049)

  • B27 supplement (50x, e.g., Invitrogen, 17504044)

  • L-glutamine (e.g., Lonza, B76053)

  • Penicillin/Streptomycin (e.g., Lonza, 17-602E)

  • Gentamicin (B1671437) sulfate (B86663) (e.g., Lonza, 17-519Z)

Procedure:

  • Isolate the cerebral cortex and hippocampus from E19 rat fetuses under sterile conditions.

  • Prepare a cell suspension using the Nerve Cell Dissociation Medium according to the manufacturer's instructions.

  • Plate the dissociated cells on poly-L-lysine coated plates at a density of 9.8 x 10⁴ cells/cm².

  • Culture the cells at 37°C in a humidified incubator with 5% CO₂.

  • The culture medium consists of Neurobasal medium supplemented with 1x B27, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 20 µg/ml gentamicin sulfate.[2]

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the general steps for performing a ChIP assay on primary neuronal cultures to assess histone methylation levels.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

ChIP_Workflow Start Start: Primary Neurons Treated with this compound Harvest Harvest Cells in Ice-Cold PBS Start->Harvest Crosslink Crosslink Proteins to DNA (e.g., with Formaldehyde) Harvest->Crosslink Lyse Lyse Cells and Isolate Nuclei Crosslink->Lyse Shear Shear Chromatin (Sonication or Enzymatic Digestion) Lyse->Shear Immunoprecipitate Immunoprecipitate with Antibody against specific Histone Mark (e.g., H3K4me2) Shear->Immunoprecipitate ReverseCrosslink Reverse Crosslinks and Purify DNA Immunoprecipitate->ReverseCrosslink qPCR Analyze DNA by qPCR (for specific gene loci) ReverseCrosslink->qPCR End Quantification of Histone Methylation qPCR->End

Caption: General workflow for performing a Chromatin Immunoprecipitation (ChIP) assay.

Materials:

  • Primary neuronal cultures treated with this compound or vehicle

  • Phosphate-buffered saline (PBS), ice-cold

  • Crosslinking agent (e.g., formaldehyde)

  • Lysis buffers

  • Antibodies specific to histone modifications of interest (e.g., anti-H3K4me2, anti-H3K9me2)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Treat primary neuronal cultures with desired concentrations of this compound or vehicle for the specified duration (e.g., 1 or 3 days).

  • Harvest the cells by scraping in ice-cold PBS and collect the cell pellets by centrifugation.

  • Crosslink proteins to DNA by incubating the cells with a crosslinking agent.

  • Lyse the cells and isolate the nuclei.

  • Shear the chromatin into fragments of a desired size range (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C.

  • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks and treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific genomic loci (e.g., promoters of Ucp2 and Bdnf) using quantitative PCR (qPCR).

Conclusion

This compound represents a promising therapeutic agent for neurodevelopmental disorders, with a well-defined mechanism of action centered on the epigenetic regulation of neuronal gene expression. Its ability to selectively inhibit LSD1 and thereby normalize histone methylation patterns provides a targeted approach to correcting the underlying molecular pathology of these complex conditions. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other LSD1 inhibitors in the context of neuronal function and disease. Further preclinical and clinical studies are warranted to fully understand its therapeutic window and the specific patient populations that may benefit from this innovative epigenetic modulator.[3][4]

References

The Core of Epigenetic Modulation: A Technical Guide to LSD1 Inhibition by Tak-418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). The dysregulation of LSD1 activity has been implicated in a variety of human diseases, including cancers and neurological disorders. Tak-418 is a potent and selective, orally active inhibitor of LSD1 enzymatic activity. This technical guide provides an in-depth overview of the core aspects of LSD1 inhibition by this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.

Mechanism of Action

This compound is a specific inhibitor of the enzymatic activity of LSD1. Unlike some other LSD1 inhibitors, this compound does not disrupt the crucial interaction between LSD1 and its cofactor, Growth Factor Independence 1B (GFI1B). This specificity is significant as it is hypothesized to reduce the risk of certain hematological side effects observed with less specific inhibitors. By inhibiting LSD1, this compound leads to an increase in the methylation of H3K4 and H3K9, thereby modulating gene expression. This targeted epigenetic modification holds therapeutic potential for a range of neurodevelopmental disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity and its effects on histone methylation.

ParameterValueReference
IC50 (LSD1) 2.9 nM[1]
k_inact/K_I 3.8 × 10^5 M⁻¹s⁻¹[1]
Effect on Histone Marks Increased H3K4me1/2/3 and H3K9me2 levels[1]

Table 1: Biochemical and Cellular Activity of this compound

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

LSD1_Inhibition_Pathway cluster_0 Normal State cluster_1 With this compound LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B Binding H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylation H3K4me0 H3K4me0 (Repressed Chromatin) H3K4me2->H3K4me0 Gene_Repression Gene Repression H3K4me0->Gene_Repression Tak418 This compound LSD1_inhibited LSD1 (Inhibited) Tak418->LSD1_inhibited Inhibition H3K4me2_accumulated Increased H3K4me2 (Active Chromatin) LSD1_inhibited->H3K4me2_accumulated Demethylation Blocked Gene_Activation Gene Activation H3K4me2_accumulated->Gene_Activation

Caption: LSD1 Inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Rodent Models cluster_analysis Molecular Analysis Enzyme_Assay LSD1 Enzymatic Assay Western_Blot Western Blot (Histone Methylation) Enzyme_Assay->Western_Blot IC50 Determination Cell_Culture Primary Neuron Culture Co_IP Co-Immunoprecipitation (LSD1-GFI1B) Cell_Culture->Co_IP Cell_Culture->Western_Blot Cellular Activity Animal_Model Neurodevelopmental Disorder Model Treatment This compound Administration Animal_Model->Treatment Behavioral_Test Three-Chamber Social Interaction Test Treatment->Behavioral_Test Treatment->Western_Blot ChIP_seq ChIP-seq (Histone Marks) Treatment->ChIP_seq RNA_seq RNA-seq (Gene Expression) Treatment->RNA_seq PK_Analysis Pharmacokinetic Analysis Treatment->PK_Analysis

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

In Vitro LSD1 Enzyme Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound on LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Di-methylated histone H3-K4 LSD1 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • LSD1 demethylase activity/inhibition assay kit (e.g., Epigenase™)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Coat a 96-well microplate with the di-methylated histone H3-K4 substrate.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Add the recombinant LSD1 enzyme to each well to initiate the demethylation reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

  • Wash the wells to remove unbound enzyme and inhibitor.

  • Add a specific antibody that recognizes the demethylated product.

  • Add a fluorescence-conjugated secondary antibody.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Histone Modifications in Primary Neurons

This protocol describes the detection of changes in histone H3K4 and H3K9 methylation levels in primary rat neurons treated with this compound.[1]

Materials:

  • Primary rat neuron cultures

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-total H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat primary rat neuron cultures with various concentrations of this compound or vehicle for a specified duration (e.g., 3 days).[2]

  • Harvest the cells and lyse them in cell lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total H3 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of modified histones to the total H3 levels.

Three-Chamber Social Interaction Test in Rodent Models

This protocol details the assessment of social behavior in rodent models of neurodevelopmental disorders following treatment with this compound.[1]

Materials:

  • Three-chamber social interaction apparatus

  • Rodent model of a neurodevelopmental disorder (e.g., prenatal valproate exposure model)

  • Age- and sex-matched novel and familiar stimulus mice

  • This compound formulation for oral administration

  • Video tracking software

Procedure:

  • Administer this compound or vehicle to the test animals for a specified period (e.g., 14 days).[3]

  • Habituate the test mouse to the three-chamber apparatus for a set period (e.g., 10 minutes).

  • In the sociability phase, place a novel mouse (Stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber.

  • Allow the test mouse to explore all three chambers for a defined duration (e.g., 10 minutes).

  • Record the time spent in each chamber and the time spent sniffing each wire cage using video tracking software.

  • In the social novelty phase, replace the empty cage with a new novel mouse (Stranger 2), while Stranger 1 (now familiar) remains in its cage.

  • Allow the test mouse to explore the chambers for another defined period (e.g., 10 minutes).

  • Record the time spent in each chamber and sniffing each mouse.

  • Analyze the data to determine preferences for social interaction and social novelty.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of neurodevelopmental disorders through the targeted inhibition of LSD1 enzymatic activity. Its specific mechanism of action, which avoids the disruption of the LSD1-GFI1B complex, may offer a favorable safety profile. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of LSD1 inhibition and advance the development of novel epigenetic modulators.

References

TAK-418 for Autism Spectrum Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-418 is an investigational, orally bioavailable, and brain-penetrant small molecule that acts as a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation. Emerging research has highlighted the therapeutic potential of this compound in addressing the core symptoms of neurodevelopmental disorders, including Autism Spectrum Disorder (ASD). This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, with a focus on its mechanism of action, experimental protocols, and key data supporting its development for ASD.

Core Mechanism of Action: LSD1 Inhibition

This compound selectively inhibits the enzymatic activity of LSD1 with an IC50 of 2.9 nM. LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, this compound is hypothesized to "unlock" aberrant epigenetic machinery, leading to the normalization of dysregulated gene expression and DNA methylation patterns that are implicated in the pathophysiology of neurodevelopmental disorders. A key feature of this compound is its specific inhibition of LSD1's enzymatic activity without disrupting the LSD1-cofactor complex, which is believed to mitigate the hematological side effects observed with other LSD1 inhibitors.

The proposed mechanism of this compound's therapeutic effect in ASD is depicted in the following signaling pathway:

TAK418_Mechanism cluster_pre Pathophysiological State in NDD/ASD cluster_post Therapeutic Intervention Genetic_Environmental Genetic & Environmental Factors Aberrant_Epigenetic Aberrant Epigenetic Machinery (LSD1 Activity) Genetic_Environmental->Aberrant_Epigenetic Dysregulated_Gene Dysregulated Gene Expression Aberrant_Epigenetic->Dysregulated_Gene LSD1_Inhibition LSD1 Enzyme Inhibition Neuronal_Dysfunction Neuronal & Synaptic Dysfunction Dysregulated_Gene->Neuronal_Dysfunction ASD_Symptoms ASD-like Symptoms Neuronal_Dysfunction->ASD_Symptoms TAK418 This compound TAK418->LSD1_Inhibition inhibits Normalized_Gene Normalized Gene Expression LSD1_Inhibition->Normalized_Gene Improved_Function Improved Neuronal & Synaptic Function Normalized_Gene->Improved_Function Amelioration Amelioration of ASD-like Symptoms Improved_Function->Amelioration

Caption: Proposed mechanism of action of this compound in neurodevelopmental disorders.

Preclinical Research and Efficacy

This compound has demonstrated efficacy in several rodent models of neurodevelopmental disorders, including models relevant to ASD.

Animal Models
  • Valproic Acid (VPA) Rat Model: Prenatal exposure to VPA in rats is a well-established model that recapitulates behavioral and neurobiological features of ASD.

  • Polyinosinic:polycytidylic acid (Poly I:C) Mouse Model: Maternal immune activation through poly I:C exposure during gestation is another widely used model for studying the environmental risk factors of ASD.

  • Kabuki Syndrome (Kmt2d+/βGeo) Mouse Model: This genetic model of a syndromic form of intellectual disability and ASD involves a mutation in a histone methyltransferase gene.

Summary of Preclinical Efficacy

The following table summarizes the key findings from preclinical studies of this compound.

Animal ModelAdministrationKey FindingsReference
VPA-exposed rats1 mg/kg, p.o., daily for 14 daysAmeliorated social deficits and cognitive impairments.
Poly I:C-exposed mice1 mg/kg, p.o., daily for 14 daysImproved sociability and recognition memory deficits.
Kabuki Syndrome miceNot specifiedRescued H3K4 histone modification defects, normalized adult neurogenesis, and improved visuospatial learning and memory.
Experimental Protocols

A generalized workflow for preclinical evaluation of this compound is outlined below.

The Role of TAK-418 in Mitigating Kabuki Syndrome Phenotypes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical investigation of TAK-418, a novel therapeutic candidate for Kabuki syndrome (KS). Kabuki syndrome is a rare genetic disorder principally caused by loss-of-function mutations in the KMT2D gene, which encodes a histone methyltransferase responsible for adding methyl groups to histone H3 at lysine (B10760008) 4 (H3K4).[1][2] The resulting epigenetic dysregulation is believed to underlie the diverse clinical manifestations of KS, including intellectual disability. This compound, a potent and selective inhibitor of lysine-specific demethylase 1A (LSD1/KDM1A), has emerged as a promising therapeutic strategy by targeting the epigenetic machinery to counteract the effects of KMT2D deficiency.[1][3][4]

Mechanism of Action: Rebalancing Histone Methylation

Kabuki syndrome is characterized by a disruption in the balance of histone methylation. The KMT2D enzyme is responsible for H3K4 methylation, an epigenetic mark associated with active gene transcription.[5] Conversely, KDM1A (LSD1) removes these methyl marks.[1][4] In KS, the reduced activity of KMT2D leads to a global decrease in H3K4 methylation. The therapeutic rationale for using this compound, a KDM1A inhibitor, is to prevent the removal of the remaining H3K4 methylation, thereby restoring a more balanced epigenetic state.[1][3][4] This approach aims to normalize gene expression and ameliorate the neurological deficits associated with the syndrome.

cluster_0 Normal Cellular State cluster_1 Kabuki Syndrome Pathophysiology cluster_2 Therapeutic Intervention with this compound KMT2D KMT2D H3K4 Histone H3 Lysine 4 (H3K4) KMT2D->H3K4 + CH3 H3K4me H3K4 Methylation (Active Chromatin) H3K4->H3K4me H3K4me->H3K4 - CH3 KDM1A KDM1A (LSD1) KDM1A->H3K4me - CH3 KMT2D_mut Mutated KMT2D (Loss of Function) H3K4_KS H3K4 KMT2D_mut->H3K4_KS + CH3 (Reduced) H3K4me_low Reduced H3K4 Methylation (Aberrant Gene Expression) H3K4_KS->H3K4me_low H3K4me_low->H3K4_KS - CH3 KDM1A_KS KDM1A (LSD1) KDM1A_KS->H3K4me_low - CH3 TAK418 This compound KDM1A_inhibited KDM1A (LSD1) (Inhibited) TAK418->KDM1A_inhibited H3K4me_restored Restored H3K4 Methylation (Normalized Gene Expression) KDM1A_inhibited->H3K4me_restored - CH3 (Blocked) H3K4_thera H3K4 H3K4_thera->H3K4me_restored KMT2D_mut_thera Mutated KMT2D KMT2D_mut_thera->H3K4_thera + CH3 (Reduced)

Figure 1: Mechanism of this compound in Kabuki Syndrome.

Preclinical Efficacy in a Kabuki Syndrome Mouse Model

The primary animal model used to investigate the effects of this compound is the Kmt2d+/βGeo mouse, which carries a loss-of-function mutation in the murine homolog of the KMT2D gene.[1][6] This model recapitulates key features of human Kabuki syndrome, including postnatal growth retardation and neurodevelopmental deficits.[6]

Quantitative Data Summary

Oral administration of this compound in Kmt2d+/βGeo mice has demonstrated significant improvements at the cellular, molecular, and behavioral levels.

ParameterModelTreatment GroupControl GroupOutcomeReference
Adult Neurogenesis Kmt2d+/βGeo miceThis compound (dose-dependent)VehicleIncreased number of doublecortin (DCX) positive cells in the hippocampus.[1][4]
Histone Methylation Kmt2d+/βGeo miceThis compoundVehicleRescue of H3K4 mono- and di-methylation deficiencies in the hippocampus.[4]
Gene Expression Kmt2d+/βGeo miceThis compoundVehicleNormalization of global gene expression profiles, including immediate early genes like Fos and Fosb.[1][4]
Hippocampal Memory Kmt2d+/βGeo miceThis compound (2 weeks)VehicleNormalization of hippocampal memory defects.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the investigation of this compound in Kabuki syndrome models.

Animal Model and Dosing Regimen
  • Animal Model: Kmt2d+/βGeo mice on a C57BL/6J background were used.[4]

  • Treatment: this compound was administered orally.[1][4] A dose-dependent effect on adult neurogenesis was observed.[1][4] For behavioral studies, treatment was typically carried out for two weeks.[1][4]

Immunohistochemistry for Neurogenesis Assessment
  • Tissue Preparation: Mice were perfused, and brains were sectioned.

  • Staining: Sections were stained with an antibody against doublecortin (DCX), a marker for newly born neurons.

  • Quantification: The number of DCX-positive cells in the granule cell layer of the hippocampus was quantified to assess adult neurogenesis.

Western Blot for Histone Modification Analysis
  • Protein Extraction: Histones were extracted from hippocampal tissue.

  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: Membranes were incubated with primary antibodies specific for H3K4me1, H3K4me2, and H3K4me3, as well as a loading control (e.g., total Histone H3).

  • Detection and Quantification: Secondary antibodies conjugated to a reporter enzyme were used for detection, and band intensities were quantified to determine the relative levels of histone methylation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
  • Chromatin Preparation: Chromatin was cross-linked and sheared from hippocampal tissue.

  • Immunoprecipitation: Chromatin was incubated with antibodies against specific histone modifications (e.g., H3K4me1, H3K4me3).

  • DNA Purification: The immunoprecipitated DNA was purified.

  • Sequencing and Analysis: The purified DNA was sequenced, and the reads were mapped to the mouse genome to identify regions enriched for the specific histone mark. This allows for a genome-wide assessment of changes in histone methylation.

Gene Expression Analysis (RNA-seq)
  • RNA Extraction: RNA was isolated from hippocampal tissue.

  • Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced.

  • Data Analysis: Sequencing reads were aligned to the reference genome, and differential gene expression analysis was performed to compare this compound treated mice with vehicle-treated controls.

Behavioral Testing: Morris Water Maze
  • Apparatus: A circular pool filled with opaque water containing a hidden platform.

  • Acquisition Phase: Mice were trained over several days to find the hidden platform using spatial cues. Latency to find the platform and path length were recorded.

  • Probe Trial: The platform was removed, and the time spent in the target quadrant was measured to assess spatial memory retention.

cluster_0 In Vivo Model and Treatment cluster_1 Molecular and Cellular Analysis cluster_2 Functional Outcome Assessment Mouse Kmt2d+/βGeo Mouse Model Treatment Oral Administration of this compound or Vehicle Mouse->Treatment Hippocampus Hippocampal Tissue Extraction Treatment->Hippocampus Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior WB Western Blot (Histone Modifications) Hippocampus->WB ChIP ChIP-seq (Genome-wide H3K4me) Hippocampus->ChIP RNAseq RNA-seq (Gene Expression) Hippocampus->RNAseq IHC Immunohistochemistry (DCX Staining for Neurogenesis) Hippocampus->IHC

Figure 2: Experimental workflow for investigating this compound.

Signaling Pathways and Future Directions

The precise downstream signaling pathways affected by the restoration of H3K4 methylation in Kabuki syndrome are still under investigation. However, studies have pointed to the potential involvement of the ERK signaling pathway.[4] Further research is needed to elucidate the exact mechanisms by which this compound-mediated epigenetic modulation leads to the observed phenotypic rescue.

The promising preclinical data for this compound have supported its advancement into clinical development for central nervous system disorders, including Kabuki syndrome.[3][7][8] Phase 1 studies in healthy volunteers have shown that this compound is well-tolerated and brain-penetrant, with a pharmacokinetic and pharmacodynamic profile that supports further investigation.[7] These findings provide a strong foundation for future clinical trials to assess the efficacy of this compound in individuals with Kabuki syndrome.

References

TAK-418: A Technical Guide to a Novel LSD1 Inhibitor for Neurodevelopmental Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Fujisawa, Japan - This technical guide provides a comprehensive overview of TAK-418, a novel, selective, and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. Developed as a potential therapeutic agent for central nervous system disorders, particularly neurodevelopmental disorders like Kabuki syndrome and Autism Spectrum Disorder (ASD), this compound has demonstrated the ability to modulate epigenetic machinery and normalize gene expression. This document is intended for researchers, scientists, and drug development professionals, detailing the chemical structure, mechanism of action, key experimental data, and methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride, is a small molecule designed for high selectivity and brain penetration.[1][2] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C17H25ClN2O2S[3]
Molecular Weight 356.91 g/mol [3]
CAS Number 1818252-53-7[3]
IC50 for LSD1 2.9 nM[4]
kinact/KI 3.8 × 10^5 ± 3.8 × 10^4 M−1 s−1[5]

Mechanism of Action: Epigenetic Modulation via LSD1 Inhibition

This compound is an irreversible inhibitor that targets the catalytic flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of the LSD1 enzyme.[5] LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2), leading to transcriptional repression. By inhibiting LSD1, this compound leads to an increase in H3K4 methylation levels, which is hypothesized to restore transcriptional homeostasis.[6]

A key feature of this compound's design is its ability to selectively inhibit the enzymatic activity of LSD1 without disrupting the interaction between LSD1 and its cofactor, GFI1B.[4][6] This is significant because the disruption of the LSD1-GFI1B complex by other classes of LSD1 inhibitors is associated with hematological toxicities, such as thrombocytopenia.[6][7] this compound avoids steric interference with GFI1B in the binding pocket by generating a compact formylated adduct with the FAD cofactor.[4]

TAK418_Mechanism_of_Action

Figure 1: Mechanism of this compound in the cell nucleus.

Pharmacokinetic and Pharmacodynamic Properties

Phase 1 clinical trials in healthy volunteers have shown that this compound is well-tolerated and exhibits a nearly linear pharmacokinetic profile with rapid absorption and a short terminal half-life.[8][9] The compound rapidly crosses the blood-brain barrier.[8]

ParameterObservationStudy Population
Absorption RapidHealthy Volunteers[8]
Half-life ShortHealthy Volunteers[8]
Accumulation No obvious accumulation after 10 days of daily administrationHealthy Volunteers[8]
Food Effect Delayed Tmax, but overall exposure (AUC) unaffectedHealthy Volunteers[8]
Brain Penetration Rapidly crosses the blood-brain barrierHealthy Volunteers[8]
PD Biomarker Dose-dependent response in formyl-flavin adenine dinucleotideHealthy Volunteers[8]

Preclinical Efficacy in Neurodevelopmental Disorder Models

This compound has demonstrated significant efficacy in various rodent models of neurodevelopmental disorders by normalizing gene expression and ameliorating behavioral deficits.

In Vitro Studies in Primary Neurons

In primary cultured rat neurons, treatment with this compound resulted in increased levels of H3K4me1/2/3 and H3K9me2 at the Ucp2 gene and induced its mRNA expression.[4] Similar effects were observed for the Bdnf gene.[4]

In Vivo Rodent Models
ModelKey FindingsReference
Valproate (VPA) Rat Model Ameliorated social deficits and normalized dysregulated gene expression.[5]
Poly I:C Mouse Model Ameliorated ASD-like behaviors and normalized aberrant DNA methylation.[1][5]
Kabuki Syndrome Mouse Model (Kmt2d+/βGeo) Rescued H3K4 histone modification defects and normalized adult neurogenesis in the hippocampus.[5]

Oral administration of this compound at 1 mg/kg resulted in 91.5% and 95.7% inhibition of LSD1 enzyme activity in the brains of mice and VPA rats, respectively.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of key experimental methodologies used in the evaluation of this compound.

Primary Neuronal Culture and Treatment
  • Cell Source: Cerebral cortex and hippocampus were isolated from fetal Sprague-Dawley rats at embryonic day 19.[5]

  • Cell Plating: Cells were plated on poly-l-lysine–coated plates at a density of 9.8 × 10^4 cells/cm^2.[5]

  • Culture Conditions: Cells were cultured at 37°C and 5% CO2 in a Neurobasal medium.[5]

  • This compound Preparation: For in vitro experiments, this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO).[4]

  • Analysis: Following a 3-day treatment, cells were harvested for analysis of histone methylation levels (e.g., via Chromatin Immunoprecipitation) and mRNA levels (e.g., via RT-qPCR or RNA-seq).[5]

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate Cortex/Hippocampus (E19 Fetal Rat) B Prepare Cell Suspension A->B C Plate on Poly-L-lysine Coated Plates (9.8e4 cells/cm²) B->C D Culture in Neurobasal Medium C->D E Treat with this compound (dissolved in DMSO) D->E F Harvest Cells (after 3 days) E->F G Chromatin Immunoprecipitation (ChIP) for H3K4me2 levels F->G H RNA Extraction & RT-qPCR/RNA-seq for Ucp2/Bdnf mRNA levels F->H

Figure 2: Workflow for in vitro experiments with this compound.
In Vivo Rodent Studies (VPA Rat Model)
  • Animal Model: Valproic acid (VPA) was administered to pregnant rats to induce a neurodevelopmental disorder model in the offspring.[5]

  • This compound Formulation: For oral administration, this compound was dissolved in distilled water containing 0.5% (w/v) methylcellulose (B11928114) and 0.5% (w/v) citrate.[4]

  • Dosing Regimen: Juvenile and adult VPA rats received once-daily oral administration of this compound (e.g., at 1 mg/kg) for two weeks.[5]

  • Behavioral Assessment: Sociability was assessed using a three-chambered social sniffing test.[4]

  • Pharmacodynamic Assessment: Following the treatment period, brain tissue was collected to measure the inhibition of LSD1 enzyme activity.[5]

Pharmacokinetic Analysis
  • Sample Collection: Blood, urine, and cerebrospinal fluid (CSF) samples were collected at various time points post-administration.[1]

  • Sample Preparation: this compound was isolated from biological matrices via protein precipitation.[1]

  • Analytical Method: Concentrations of this compound were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1]

Synthesis Outline

The synthesis of this compound has been described, starting from known lead compounds.[6] A key aspect of the synthetic strategy involves the creation of (aminocyclopropyl)thiophene carboxamide derivatives.[7] A patent has been filed detailing the preparation of a key intermediate, which involves a condensation reaction between 5-bromothiophene-3-carboxylic acid and 4-aminotetrahydropyran, followed by a coupling reaction, hydrolysis, and a Curtius rearrangement.

Conclusion

This compound is a promising, brain-penetrant LSD1 inhibitor with a novel mechanism of action that avoids the hematological side effects of earlier-generation inhibitors. Its ability to normalize gene expression and rescue behavioral deficits in preclinical models of neurodevelopmental disorders supports its continued investigation as a potential therapeutic agent for conditions such as Kabuki syndrome and ASD. The data presented in this guide provide a solid foundation for further research and development efforts in the field of epigenetic modulation for central nervous system disorders.

References

Preclinical Profile of TAK-418: A Novel LSD1 Inhibitor for Neurodevelopmental Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: Neurodevelopmental disorders (NDDs) present a significant therapeutic challenge due to their complex and multifactorial etiologies, often involving genetic and environmental risk factors.[1] Emerging evidence points to epigenetic dysregulation as a convergent mechanism in the pathophysiology of various NDDs.[1][2] This has led to the exploration of epigenetic modulators as a novel therapeutic strategy. TAK-418 is a novel, orally active, and brain-penetrant small molecule that selectively inhibits the enzymatic activity of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[3][4] This document provides an in-depth overview of the preclinical research on this compound, summarizing its mechanism of action, pharmacokinetic profile, and efficacy in various rodent models of NDDs.

Mechanism of Action: Selective Inhibition of LSD1 Enzymatic Activity

This compound is a potent and selective inhibitor of the LSD1 enzyme, with a reported IC50 of 2.9 nM.[3][4][5] LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks associated with active gene transcription.[6][7] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, thereby "unlocking" a more permissive chromatin state and normalizing gene expression patterns that are dysregulated in NDDs.[1][3][8]

A key feature of this compound is its specific inhibition of LSD1's enzymatic activity without disrupting the formation of the LSD1-cofactor complex.[1][9] Conventional LSD1 inhibitors have been associated with hematological side effects, such as thrombocytopenia, due to interference with the LSD1-GFI1B complex, which is crucial for hematopoietic differentiation.[1][6][8] this compound avoids this by forming a compact formylated adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the LSD1 active site, which inhibits demethylase activity but does not sterically hinder the interaction with GFI1B.[3][6]

TAK418_Mechanism cluster_gene_regulation Gene Expression Regulation cluster_epigenetics Epigenetic State cluster_intervention Therapeutic Intervention Active Genes Active Genes Repressed Genes Repressed Genes H3K4me1/2 H3K4me1/2 (Active Marks) H3K4me1/2->Active Genes Promotes This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits LSD1->Repressed Genes Leads to LSD1->H3K4me1/2 Demethylates

Pharmacokinetics and Brain Penetration

Preclinical studies in rodents have demonstrated that this compound possesses a favorable pharmacokinetic profile.[3] It is orally active and rapidly crosses the blood-brain barrier.[5][9][10] Following oral administration, this compound achieves significant occupancy of LSD1 in the brain.[1][9] Human phase 1 studies in healthy volunteers have shown that this compound has a nearly linear pharmacokinetic profile with rapid absorption and a short terminal half-life.[11][12] No significant accumulation was observed after daily administration for 10 days.[11][12]

ParameterValue/ObservationSpeciesReference
IC50 (LSD1) 2.9 nMIn vitro[3][4][5]
Brain Penetration Rapidly crosses the blood-brain barrierRodents, Humans[5][9][10][12]
Pharmacokinetics Nearly linear profile, rapid absorption, short half-lifeHumans[11][12]
Accumulation No obvious accumulation after 10 daily dosesHumans[11][12]

Preclinical Efficacy in Neurodevelopmental Disorder Models

This compound has demonstrated efficacy in ameliorating behavioral and molecular deficits in multiple rodent models of NDDs.

Autism Spectrum Disorder (ASD) Models

1. Valproic Acid (VPA) Rat Model:

  • Model Induction: Pregnant Sprague-Dawley rats are administered a single intraperitoneal injection of valproic acid on embryonic day 12.5. Offspring exhibit ASD-like behaviors.[1][13]

  • Behavioral Outcomes: In VPA-exposed offspring, this compound treatment (1 mg/kg, p.o., once daily for 14 days) normalized social deficits as assessed by the three-chamber social interaction test.[3][13]

  • Molecular Outcomes: this compound treatment corrected the dysregulated gene expression patterns in the cortex of VPA rats.[1][8]

2. Polyinosinic:polycytidylic acid (Poly I:C) Mouse Model:

  • Model Induction: Pregnant C57BL/6J mice are injected with the viral mimic poly I:C on gestational day 12.5 to induce maternal immune activation.[1][14]

  • Behavioral Outcomes: Similar to the VPA model, this compound administration rescued social interaction deficits in the offspring of poly I:C-treated dams.[13]

  • Molecular Outcomes: this compound normalized aberrant gene expression and DNA methylation patterns in the brains of poly I:C mice.[1][8]

Kabuki Syndrome Mouse Model
  • Model: The Kmt2d+/βGeo mouse model, which has a heterozygous loss-of-function mutation in the Kmt2d gene, a primary cause of Kabuki syndrome.[15][16]

  • Behavioral Outcomes: Two weeks of this compound treatment rescued visuospatial learning and memory defects in Kmt2d+/βGeo mice.[15][16]

  • Cellular and Molecular Outcomes: this compound treatment dose-dependently increased the number of newly born neurons (doublecortin-positive cells) in the hippocampus.[15][16] It also rescued global deficits in H3K4 methylation and normalized the expression of immediate early genes like Fos and Fosb.[15]

Animal ModelDisorder ModeledKey Behavioral DeficitEffect of this compoundMolecular Changes with this compound
VPA Rat Autism Spectrum DisorderSocial interaction deficitsAmeliorated social deficitsNormalized dysregulated gene expression
Poly I:C Mouse Autism Spectrum DisorderSocial interaction deficitsRescued social deficitsNormalized aberrant gene expression and DNA methylation
Kmt2d+/βGeo Mouse Kabuki SyndromeVisuospatial learning and memory defectsNormalized memory defectsIncreased adult neurogenesis, rescued H3K4 methylation defects, normalized immediate early gene expression

Experimental Protocols

Animal Models
  • VPA Rat Model: On embryonic day 12.5, pregnant Sprague-Dawley rats receive a single intraperitoneal injection of sodium valproate. Control animals receive a saline injection. Offspring are weaned and housed for subsequent behavioral and molecular analyses.[1][13]

  • Poly I:C Mouse Model: Pregnant C57BL/6J mice are administered an intraperitoneal injection of poly I:C on gestational day 12.5. Control dams are injected with saline. Pups are weaned and subjected to experimental procedures in adulthood.[1][14]

  • Kabuki Syndrome Mouse Model (Kmt2d+/βGeo): These mice have a heterozygous loss-of-function mutation in the Kmt2d gene, created through a gene-trap insertion. They are bred and maintained as a colony, with wild-type littermates serving as controls.[15][16]

Behavioral Assays
  • Three-Chamber Social Interaction Test: This test assesses social preference. The apparatus consists of three chambers. In the first phase, the subject animal is allowed to habituate. In the second phase, a novel, unfamiliar animal is placed in a wire cage in one of the side chambers, and an empty cage is placed in the other. The time the subject animal spends interacting with the caged animal versus the empty cage is measured. In the third phase, a second, novel animal is placed in the previously empty cage to assess social novelty preference.

  • Visuospatial Learning and Memory (e.g., Morris Water Maze): This task evaluates spatial learning and memory. A mouse is placed in a circular pool of opaque water and must learn to find a hidden platform to escape. The time it takes to find the platform (escape latency) over several trials is recorded. Memory is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.

Molecular Assays
  • Western Blotting: This technique is used to quantify the levels of specific proteins, such as H3K4me1, H3K4me2, and H3K4me3, in brain tissue lysates.[15]

  • Chromatin Immunoprecipitation Sequencing (ChIP-seq): This method is used to identify the genome-wide binding sites of specific proteins, such as histone modifications. It allows for the assessment of changes in the epigenetic landscape following this compound treatment.[15]

  • RNA Sequencing (RNA-seq): This high-throughput sequencing technique is used to analyze the entire transcriptome of a sample, providing a comprehensive view of gene expression changes in response to this compound.[1]

Experimental_Workflow cluster_model Preclinical Model Generation cluster_treatment Intervention cluster_assessment Outcome Assessment VPA_Model VPA Rat Model TAK-418_Treatment This compound Administration (e.g., 1 mg/kg, p.o.) VPA_Model->TAK-418_Treatment PolyIC_Model Poly I:C Mouse Model PolyIC_Model->TAK-418_Treatment Kabuki_Model Kmt2d+/βGeo Mouse Model Kabuki_Model->TAK-418_Treatment Behavioral_Tests Behavioral Assays (e.g., Social Interaction, Memory Tests) TAK-418_Treatment->Behavioral_Tests Molecular_Analyses Molecular Analyses (e.g., Western Blot, RNA-seq, ChIP-seq) TAK-418_Treatment->Molecular_Analyses

Conclusion and Future Directions

The preclinical data for this compound strongly support its therapeutic potential for a range of neurodevelopmental disorders. Its novel mechanism of selectively inhibiting LSD1 enzymatic activity without disrupting essential cofactor interactions represents a significant advancement in targeting epigenetic pathways for CNS disorders. The consistent efficacy observed across multiple, etiologically distinct animal models suggests that this compound may address a convergent downstream pathology related to epigenetic dysregulation.

Further preclinical research could explore the efficacy of this compound in a broader range of NDD models and investigate the long-term durability of its effects. The development of a positron emission tomography (PET) tracer for this compound will be crucial for establishing a clear relationship between target engagement, dosing, and clinical response in human trials.[1][9] Overall, this compound represents a promising and innovative therapeutic candidate for addressing the unmet medical needs of individuals with neurodevelopmental disorders.

References

The Role of TAK-418 in Restoring Gene Expression Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TAK-418, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), and its role in the restoration of gene expression homeostasis. The content herein is intended for professionals in the fields of biomedical research and drug development.

Executive Summary

This compound is a potent and selective, orally active inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] Its mechanism of action is centered on the modulation of epigenetic markers, specifically the methylation of histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] In preclinical models of neurodevelopmental disorders, where gene expression is significantly dysregulated, this compound has demonstrated a remarkable ability to normalize these expression patterns and ameliorate behavioral deficits.[2][3][4] This document details the molecular mechanism of this compound, presents quantitative data on its activity, outlines experimental methodologies for its study, and visualizes its mode of action and experimental application.

Molecular Mechanism of Action

This compound functions by selectively inhibiting the enzymatic activity of LSD1.[1][2] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-methylated H3K4 and H3K9.[5] The demethylation of H3K4 is generally associated with gene repression, while the demethylation of H3K9 has a more complex role in gene regulation.

By inhibiting LSD1, this compound leads to an increase in the levels of H3K4 and H3K9 methylation at the promoter and enhancer regions of target genes.[1][2] This alteration in histone methylation patterns can "unlock" a previously aberrant epigenetic state, leading to a global normalization of gene expression.[2][6] A key finding is that this compound appears to counteract both the direction and the magnitude of dysregulated gene expression seen in disease models.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

TAK418_Mechanism cluster_epigenetics Epigenetic Regulation TAK418 This compound LSD1 LSD1 (KDM1A) TAK418->LSD1 Inhibits Gene_Expression Gene Expression Homeostasis TAK418->Gene_Expression Restores H3K4me H3K4me1/2 (Gene Activation Mark) LSD1->H3K4me Demethylates Gene_Repression Aberrant Gene Repression LSD1->Gene_Repression Leads to Histone Histone H3 Tail H3K4me->Gene_Repression Prevents

Mechanism of this compound in modulating gene expression.

Quantitative Data

This compound has been characterized by its high potency and selectivity for LSD1. The following tables summarize key quantitative data from preclinical studies.

ParameterValueReference
IC₅₀ (LSD1 Enzyme Activity) 2.9 nM[1][2]
kᵢₙₐ꜀ₜ/Kₗ 3.8 × 10⁵ ± 3.8 × 10⁴ (M⁻¹ s⁻¹)[2]

Table 1: In Vitro Potency of this compound

| Animal Model | Treatment | Key Findings on Gene Expression | Reference | | :--- | :--- | :--- | | Primary Cultured Rat Neurons | this compound | Increased H3K4me1/2/3 and H3K9me2 levels at the Ucp2 gene; induced Ucp2 mRNA expression. Increased H3K4me1/2/3 at the Bdnf gene. |[1][2] | | Valproate (VPA)-exposed Rats | this compound (1 mg/kg, p.o., daily for 14 days) | Normalized dysregulated mRNA expression profiles in the brain. |[2] | | Poly I:C-exposed Mice | this compound (1 mg/kg, p.o., daily for 14 days) | Normalized dysregulated mRNA expression profiles in the brain. |[2] | | Kmt2d+/βGeo Mice (Kabuki Syndrome Model) | this compound (2 weeks treatment) | Rescued gene expression abnormalities, including for immediate early genes like Fos and Fosb. |[6][7][8] |

Table 2: Effects of this compound on Gene Expression in Preclinical Models

Experimental Protocols

The study of this compound's effect on gene expression homeostasis involves a range of in vitro and in vivo techniques. Below are summaries of key experimental methodologies.

In Vivo Animal Studies
  • Animal Models:

    • Valproate (VPA)-Exposed Rats: Pregnant Sprague-Dawley rats are administered VPA to induce a neurodevelopmental disorder model.[3]

    • Poly I:C-Exposed Mice: Pregnant C57BL/6J mice are treated with polyinosinic:polycytidylic acid (poly I:C) to model maternal viral infection.[3]

    • Kmt2d+/βGeo Mice: A genetic mouse model for Kabuki syndrome with a loss-of-function mutation in the Kmt2d gene.[6][7]

  • Drug Administration:

    • This compound is typically dissolved in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) and 0.5% (w/v) citrate (B86180) in distilled water for oral gavage.[9]

    • Dosages of 1 mg/kg or 3 mg/kg administered once daily for 14 days have been shown to be effective.[1][9]

  • Tissue Collection:

    • Brain tissue, particularly the cortex and hippocampus, is collected for subsequent molecular analyses.[2][7]

Gene Expression Analysis (RNA-Seq)
  • RNA Extraction: Total RNA is extracted from brain tissue using commercially available kits (e.g., RNeasy Mini QIAcube Kit).[2]

  • Library Preparation and Sequencing: RNA-sequencing libraries are prepared and sequenced using a high-throughput platform like the Illumina HiSeq 2000, generating a significant number of reads per sample (e.g., 40 million).[2]

  • Data Analysis:

    • Sequence reads are mapped to the relevant reference genome (e.g., rn6 for rat, mm10 for mouse).[2]

    • Differentially expressed genes (DEGs) are identified using statistical analysis, often with a false discovery rate (FDR) cutoff (e.g., FDR < 0.2).[2]

    • The raw and processed data from these experiments are often deposited in public repositories such as the Gene Expression Omnibus (GEO), with accession numbers like GSE165676.[3][10]

Epigenetic Analysis (ChIP-Seq)
  • Chromatin Immunoprecipitation (ChIP):

    • Brain tissue is processed to cross-link proteins to DNA.

    • The chromatin is then sheared into smaller fragments.

    • Antibodies specific to histone modifications of interest (e.g., H3K4me1, H3K4me3, H3K9ac) are used to immunoprecipitate the corresponding chromatin fragments.[2][7]

  • Sequencing and Analysis:

    • The DNA from the immunoprecipitated chromatin is purified and sequenced.

    • The resulting sequences are mapped to the genome to identify the genomic regions enriched for the specific histone modification.[2]

    • Analysis is often focused on regions around transcription start sites (TSS), for example, ±7500 bp.[2]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model.

TAK418_Workflow cluster_workflow Experimental Workflow for this compound Evaluation Animal_Model Select Animal Model (e.g., VPA-exposed rat) Treatment Administer this compound (e.g., 1 mg/kg, 14 days) Animal_Model->Treatment Tissue_Collection Collect Brain Tissue Treatment->Tissue_Collection RNA_Extraction RNA Extraction Tissue_Collection->RNA_Extraction ChIP Chromatin Immunoprecipitation Tissue_Collection->ChIP RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq ChIP_Seq ChIP-Sequencing ChIP->ChIP_Seq Data_Analysis Bioinformatic Analysis (DEGs, Peak Calling) RNA_Seq->Data_Analysis ChIP_Seq->Data_Analysis Results Assess Normalization of Gene Expression & Epigenome Data_Analysis->Results

A typical workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic strategy for disorders characterized by epigenetic dysregulation and aberrant gene expression. Its potent and selective inhibition of LSD1 offers a direct mechanism to remodel the epigenetic landscape and restore gene expression homeostasis. The preclinical data strongly support its ability to normalize gene expression profiles in a manner that is not gene-specific but rather corrects a global dysregulation. Further investigation into the clinical applications of this compound is warranted, building upon the solid foundation of its well-defined mechanism of action and demonstrated efficacy in relevant disease models.

References

The Brain Penetrance and CNS Distribution of TAK-418: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-418 is a novel, selective, and orally active inhibitor of the lysine-specific demethylase 1 (LSD1/KDM1A) enzyme, a key epigenetic modulator.[] Dysregulation of LSD1-mediated histone methylation has been implicated in the pathophysiology of various central nervous system (CNS) disorders, including neurodevelopmental disorders like Kabuki syndrome and autism spectrum disorder.[2][3][4] By inhibiting LSD1, this compound aims to normalize aberrant gene expression in the brain, offering a potential therapeutic strategy for these conditions.[4] A critical attribute for any CNS-targeted therapeutic is its ability to effectively cross the blood-brain barrier (BBB) and distribute to relevant brain regions. This technical guide provides a comprehensive overview of the available data on the brain penetrance and CNS distribution of this compound.

Quantitative Data on Brain Penetrance and CNS Distribution

The following tables summarize the key quantitative findings from preclinical and clinical studies on the brain penetrance and CNS distribution of this compound.

Table 1: Preclinical Pharmacokinetics and Brain Penetrance
ParameterSpeciesValueMethodReference
Brain Penetration RodentsGood pharmacokinetic profile and LSD1 enzyme activity inhibition in the brain.In vivo studies[][5]
LSD1 Occupancy in Brain RodentsDoses achieved almost complete LSD1 occupancy in the brain.Not specified[6]
Effect on Histone Methylation in Brain MouseSingle administration (1 or 3 mg/kg) increased H3K4me2 levels at the Ucp2 gene in the brain.Chromatin Immunoprecipitation (ChIP)[][5]

Note: Specific brain-to-plasma ratios (Kp) for this compound from preclinical studies are not publicly available in the reviewed literature. However, the data consistently supports that this compound effectively engages its target in the CNS.

Table 2: Clinical Pharmacokinetics in the CNS (Healthy Volunteers)
ParameterDoseValue (Geometric Mean)MethodReference
CSF Time to Maximum Concentration (tmax) Multiple Oral Doses1.82 hours (post-dose)CSF Sampling[2]
CSF Maximum Concentration (Cmax) Multiple Oral Doses85.20 ng/mLCSF Sampling[2]
CSF Area Under the Curve (AUC0–24) Multiple Oral Doses611.0 h*ng/mLCSF Sampling[2]

These clinical data in human subjects confirm that this compound rapidly crosses the blood-brain barrier and achieves significant concentrations in the cerebrospinal fluid.[2][7]

Table 3: CNS Regional Distribution (from PET Imaging Studies)
Study TypeSpeciesKey FindingsMethodReference
Preclinical PET Non-human primatesHeterogeneous brain uptake of an LSD1 PET tracer, corresponding to known LSD1 expression levels. Brain uptake was blockable by co-administration of an unlabeled LSD1 inhibitor.Positron Emission Tomography (PET) Imaging[3]
Clinical PET (Study Design) Healthy Human VolunteersA study designed to evaluate brain LSD1 enzyme occupancy in the cerebellum, frontal lobe, hippocampus, occipital lobe, pons, and striatum using the PET radiotracer [18F]MNI-1054.Positron Emission Tomography (PET) Imaging[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections describe the protocols for key experiments used to evaluate the brain penetrance and CNS distribution of this compound.

Protocol 1: In Vivo Assessment of Brain Penetrance in Rodents

This protocol outlines a typical procedure for determining the brain and plasma concentrations of this compound following oral administration in rodents.

  • Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Formulation and Administration: this compound is dissolved in a vehicle suitable for oral administration, such as 0.5% (w/v) methylcellulose (B11928114) and 0.5% (w/v) citrate (B86180) in distilled water.[9] The formulation is administered via oral gavage at a specific dose volume (e.g., 1 ml/kg body weight).[5]

  • Sample Collection: At predetermined time points post-dosing, animals are anesthetized. Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately following blood collection, animals are euthanized, and brains are rapidly excised, rinsed in cold saline, blotted dry, and flash-frozen in liquid nitrogen.

  • Sample Processing:

    • Plasma: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

    • Brain Homogenate: Frozen brain tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

  • Bioanalysis by LC-MS/MS:

    • Extraction: this compound is extracted from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.

    • Chromatography: The extracted samples are analyzed using a liquid chromatography system with a reverse-phase column to separate this compound from endogenous matrix components.

    • Mass Spectrometry: A tandem mass spectrometer is used for the detection and quantification of this compound, typically in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Data Analysis: Concentration-time profiles for plasma and brain are generated. The brain-to-plasma concentration ratio (Kp) is calculated at each time point by dividing the concentration of this compound in the brain by its concentration in plasma.

Protocol 2: Determination of Unbound Brain Tissue Fraction (fu,brain) by Equilibrium Dialysis

This protocol describes a common method to determine the fraction of this compound that is not bound to brain tissue, which is the pharmacologically active fraction.

  • Preparation of Brain Homogenate: Brains from drug-naive rodents are homogenized in a buffer to a specific dilution (e.g., 1:3 w/v).

  • Equilibrium Dialysis Setup: A 96-well equilibrium dialysis apparatus is used. Each well is divided into two chambers by a semipermeable membrane that allows the passage of unbound drug but not proteins or lipids.

  • Dialysis Procedure: The brain homogenate is spiked with this compound and loaded into one chamber of the dialysis wells. The other chamber is filled with a matching buffer. The apparatus is sealed and incubated at 37°C with shaking until equilibrium is reached.

  • Sample Analysis: After incubation, samples are taken from both the brain homogenate and buffer chambers. The concentration of this compound in each sample is determined by LC-MS/MS.

  • Calculation of Unbound Fraction: The unbound fraction in the brain homogenate (fu,homogenate) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber at equilibrium. This value is then corrected for the dilution of the brain tissue to obtain the unbound fraction in brain tissue (fu,brain).

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

TAK418_Mechanism TAK418 This compound LSD1 LSD1 (KDM1A) Enzyme TAK418->LSD1 Inhibition Demethylation Demethylation LSD1->Demethylation Histone Histone H3 Tail GeneExpression Target Gene Expression (e.g., Ucp2, Bdnf) Histone->GeneExpression Promotes H3K4me2 H3K4me2 (Active Mark) H3K4me2->Demethylation Demethylation->Histone Removes Methyl Group Normalization Normalization of Aberrant Gene Expression GeneExpression->Normalization

Caption: Mechanism of action of this compound in the CNS.

Experimental Workflow for Brain Penetrance Assessment

Brain_Penetrance_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo / Analytical Phase cluster_output Output start Rodent Model Selection dosing Oral Administration of this compound start->dosing sampling Blood & Brain Sample Collection (Time Course) dosing->sampling processing Plasma Separation & Brain Homogenization sampling->processing analysis LC-MS/MS Bioanalysis of this compound processing->analysis calculation Data Analysis: Concentration Profiles analysis->calculation output Brain-to-Plasma Ratio (Kp) Pharmacokinetic Parameters calculation->output

Caption: Workflow for preclinical brain penetrance studies.

Logical Relationship of this compound CNS Distribution

CNS_Distribution cluster_CNS Central Nervous System cluster_regions Brain Regions Blood Systemic Circulation (Blood) BBB Blood-Brain Barrier Blood->BBB Crosses CSF Cerebrospinal Fluid (CSF) BBB->CSF Brain Brain Parenchyma BBB->Brain Hippocampus Hippocampus Brain->Hippocampus Distributes to FrontalLobe Frontal Lobe Brain->FrontalLobe Distributes to Cerebellum Cerebellum Brain->Cerebellum Distributes to OtherRegions ... Brain->OtherRegions Distributes to

Caption: CNS distribution pathway of this compound.

References

The Impact of Tak-418 on H3K4 and H3K9 Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the LSD1 Inhibitor Tak-418 and its Epigenetic Modulation in Preclinical Models

This technical guide provides a comprehensive overview of the mechanism and effects of this compound, a selective inhibitor of Lysine-specific demethylase 1 (LSD1), on histone H3 lysine (B10760008) 4 (H3K4) and histone H3 lysine 9 (H3K9) methylation. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of this compound for potential therapeutic applications in neurological disorders.

Executive Summary

This compound is a potent and selective, orally active, and brain-penetrant inhibitor of the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme LSD1.[1][2] LSD1 functions as a histone demethylase, specifically removing mono- and di-methyl groups from H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2).[1] By inhibiting LSD1, this compound leads to an increase in the methylation of these key histone residues, thereby influencing gene expression. This guide summarizes the quantitative impact of this compound on H3K4 and H3K9 methylation, details the experimental protocols used for these assessments, and provides visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of LSD1 with a median inhibitory concentration (IC50) of 2.9 nM.[1] It acts as an irreversible inhibitor by forming a compact formylated adduct with the FAD cofactor in the enzyme's active site.[1][2] A key feature of this compound is its minimal impact on the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[1] This is significant because the disruption of the LSD1-GFI1B complex by some other LSD1 inhibitors is associated with hematological toxicities, such as thrombocytopenia.[3] this compound's specific enzymatic inhibition without structural disruption of the larger protein complex suggests a more favorable safety profile.[3] The inhibition of LSD1's demethylase activity leads to the accumulation of methylation marks at H3K4 and H3K9, which are associated with the regulation of gene transcription.

TAK418_Mechanism_of_Action cluster_0 Cellular Environment TAK418 This compound LSD1_complex LSD1/CoREST Complex TAK418->LSD1_complex Inhibits TAK418_LSD1 Inhibited LSD1 Complex (FAD Adduct) H3K4me0 H3K4me0 LSD1_complex->H3K4me0 Demethylates H3K9me0 H3K9me0 LSD1_complex->H3K9me0 Demethylates Gene_Expression Altered Gene Expression TAK418_LSD1->Gene_Expression Leads to H3K4me1_2 H3K4me1/me2 H3K4me1_2->LSD1_complex H3K4me1_2->Gene_Expression Accumulation Regulates H3K9me1_2 H3K9me1/me2 H3K9me1_2->LSD1_complex H3K9me1_2->Gene_Expression Accumulation Regulates

Caption: Mechanism of this compound Action.

Quantitative Data on Histone Methylation

The following tables summarize the observed effects of this compound on H3K4 and H3K9 methylation in various preclinical models.

Table 1: In Vitro Effects of this compound on Histone Methylation in Primary Rat Neurons
Target GeneHistone MarkTreatment ConcentrationDurationFold Change vs. Vehicle (% of Input)p-valueReference
Ucp2H3K4me1100 nM3 days~1.8< 0.005Yokoyama et al., 2021
Ucp2H3K4me2100 nM3 days~2.5< 0.005Yokoyama et al., 2021
Ucp2H3K4me3100 nM3 days~2.0< 0.0005Yokoyama et al., 2021
Ucp2H3K9me2100 nM3 days~2.2< 0.005Yokoyama et al., 2021
BdnfH3K4me1100 nM3 days~1.5< 0.025Yokoyama et al., 2021
BdnfH3K4me2100 nM3 days~1.7< 0.005Yokoyama et al., 2021
BdnfH3K4me3100 nM3 days~1.6< 0.005Yokoyama et al., 2021

Data extracted and interpreted from figures in the cited publication.

Table 2: In Vivo Effects of this compound on Histone Methylation in Mouse Models
Mouse ModelTissueHistone MarkTreatment Dose & DurationObservationp-valueReference
Wild-typeBrainH3K4me2 at Ucp21 or 3 mg/kg (single admin.)Increased H3K4me2 levelsNot specifiedYokoyama et al., 2021
Kmt2d+/βGeoHippocampusH3K4me11 mg/kg/day for 2 weeksSignificant rescue of deficient levels< 0.05Zhang, Pilarowski, Bjornsson et al., 2021
Kmt2d+/βGeoHippocampusH3K4me21 mg/kg/day for 2 weeksSignificant rescue of deficient levels< 0.05Zhang, Pilarowski, Bjornsson et al., 2021
Kmt2d+/βGeoHippocampusH3K4me31 mg/kg/day for 2 weeksIncreased, but not statistically significantNot significantZhang, Pilarowski, Bjornsson et al., 2021

Data extracted from the text and figures of the cited publications.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's impact on histone methylation.

Chromatin Immunoprecipitation (ChIP) Assay in Primary Neurons

This protocol is adapted from the methodology described in Yokoyama et al., 2021.

  • Cell Culture and Treatment: Primary cortical neurons from E18 Sprague-Dawley rats are cultured for 8 days in vitro. This compound or vehicle (DMSO) is then added to the culture medium at the desired concentration (e.g., 100 nM) and incubated for 3 days.

  • Cross-linking: Cells are treated with 1% formaldehyde (B43269) in PBS for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched by adding glycine (B1666218) to a final concentration of 125 mM for 5 minutes.

  • Cell Lysis and Sonication: Cells are washed with ice-cold PBS, scraped, and lysed in ChIP lysis buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitors). The chromatin is sheared to an average size of 200-500 bp using a sonicator.

  • Immunoprecipitation: The sheared chromatin is diluted with ChIP dilution buffer (16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS) and pre-cleared with protein A/G magnetic beads. A portion of the lysate is saved as input control. Specific antibodies against H3K4me1, H3K4me2, H3K4me3, H3K9me2, or control IgG are added to the pre-cleared chromatin and incubated overnight at 4°C with rotation.

  • Washing and Elution: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes. The beads are then washed sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer. The chromatin is eluted from the beads using elution buffer (1% SDS, 0.1 M NaHCO3).

  • Reverse Cross-linking and DNA Purification: Cross-links are reversed by adding NaCl and incubating at 65°C overnight. The samples are then treated with RNase A and Proteinase K. DNA is purified using a standard phenol-chloroform extraction or a commercial ChIP DNA purification kit.

  • Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the gene loci of interest (e.g., Ucp2, Bdnf). Results are expressed as a percentage of the input DNA.

Western Blotting for Histone Modifications in Mouse Hippocampus

This protocol is based on the methods described in Zhang, Pilarowski, Bjornsson et al., 2021.

  • Tissue Homogenization: Hippocampi are dissected from mice treated with this compound (1 mg/kg/day, oral gavage for 14 days) or vehicle. The tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Histone Extraction: Histones are extracted from the tissue homogenate. A common method is acid extraction, where the nuclear pellet is resuspended in 0.2 N HCl and incubated overnight at 4°C. The supernatant containing histones is collected after centrifugation.

  • Protein Quantification: The concentration of the extracted histones is determined using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of histone extracts (e.g., 10-20 µg) are separated on a 15% SDS-polyacrylamide gel. The separated proteins are then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for H3K4me1, H3K4me2, H3K4me3, or total Histone H3 (as a loading control) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: The band intensities are quantified using densitometry software. The levels of specific histone modifications are normalized to the total Histone H3 levels.

ChIP_Workflow start Start: Cells/Tissue crosslink 1. Formaldehyde Cross-linking start->crosslink lyse 2. Lysis & Sonication (Shear Chromatin) crosslink->lyse ip 3. Immunoprecipitation (Specific Antibody) lyse->ip wash 4. Wash & Elute Complexes ip->wash reverse 5. Reverse Cross-links & Purify DNA wash->reverse qpcr 6. qPCR Analysis reverse->qpcr end End: Quantify Enrichment qpcr->end

Caption: General Workflow for a ChIP-qPCR Experiment.

Conclusion

This compound is a specific and potent inhibitor of LSD1 that effectively increases H3K4 and H3K9 methylation in both in vitro and in vivo models. Its unique mechanism of inhibiting enzymatic activity without disrupting the LSD1-GFI1B complex distinguishes it from other LSD1 inhibitors and may confer a superior safety profile. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in neurological disorders characterized by epigenetic dysregulation.

References

Understanding the irreversible inhibition of LSD1 by Tak-418

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Irreversible Inhibition of LSD1 by Tak-418

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Its activity is integral to the regulation of gene expression, and its dysregulation has been implicated in various pathologies, including cancer, neurological disorders, and metabolic diseases.[2] this compound is a potent, selective, and irreversible inhibitor of LSD1 that has demonstrated therapeutic potential, particularly in the context of neurodevelopmental disorders like Autism Spectrum Disorder (ASD) and Kabuki syndrome.[3][4][5][6]

Unlike conventional LSD1 inhibitors that can cause hematological side effects by disrupting the crucial interaction between LSD1 and its cofactor complexes (e.g., GFI1B), this compound exhibits a unique mechanism.[7][8] It selectively inhibits the enzymatic activity of LSD1 by forming a compact covalent adduct with the FAD cofactor, leaving the protein complex intact.[3][4][9] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the core concepts.

Quantitative Data: Potency and Kinetics

This compound demonstrates potent and selective inhibition of LSD1's enzymatic activity. The key quantitative parameters characterizing its inhibitory action are summarized below.

ParameterValueDescriptionReference
IC₅₀ 2.9 nMThe half-maximal inhibitory concentration, indicating the potency of the inhibitor.[3][4]
k_inact_/K_I_ 3.8 × 10⁵ ± 3.8 × 10⁴ M⁻¹s⁻¹The second-order rate constant for irreversible inhibition, reflecting the efficiency of inactivation.[3]

Mechanism of Irreversible Inhibition

The core of this compound's mechanism lies in its covalent modification of the FAD cofactor within the LSD1 active site. This process renders the enzyme catalytically inactive.

  • Initial Binding: this compound, an aminocyclopropyl thiophene (B33073) carboxamide derivative, initially binds non-covalently to the LSD1 active site.[7]

  • Covalent Adduct Formation: Following binding, this compound forms a compact, formylated FAD adduct.[3][4] This covalent bond is irreversible, leading to time-dependent inactivation of the enzyme.

  • Specificity of Action: A key feature of this compound is its ability to inhibit LSD1's enzymatic function without disrupting the larger protein complex, such as the interaction with GFI1B.[3] This specificity is believed to circumvent the hematological toxicities, like thrombocytopenia, associated with older generations of LSD1 inhibitors that cause dissociation of these critical complexes.[7][8][10]

cluster_0 Conventional LSD1 Inhibitors cluster_1 This compound Mechanism Conventional Conventional Inhibitor LSD1_GFI1B_1 Active LSD1-GFI1B Complex Conventional->LSD1_GFI1B_1 Binds Disrupted Disrupted Complex (LSD1 + GFI1B) LSD1_GFI1B_1->Disrupted Causes Dissociation Toxicity Hematological Toxicity Disrupted->Toxicity Tak418 This compound LSD1_GFI1B_2 Active LSD1-GFI1B Complex Tak418->LSD1_GFI1B_2 Binds Inactive Intact but Inactive LSD1-GFI1B Complex (FAD Adduct) LSD1_GFI1B_2->Inactive Forms Covalent Adduct (Irreversible Inhibition) NoToxicity No Hematological Toxicity Inactive->NoToxicity

Figure 1. Contrasting mechanisms of conventional LSD1 inhibitors and this compound.

Signaling Pathways Modulated by LSD1 Inhibition

LSD1 is a central node in epigenetic regulation, influencing multiple signaling pathways. By inhibiting LSD1, this compound triggers downstream effects that can normalize aberrant gene expression.[5] LSD1 primarily acts by demethylating H3K4me1/2 (a mark for active transcription) and H3K9me1/2 (a mark for repression), thereby repressing or activating gene transcription, respectively.[1] Its inhibition leads to an increase in H3K4 methylation, which can reactivate silenced genes.[3][4]

cluster_LSD1_Action Normal LSD1 Function Tak418 This compound LSD1 LSD1 Enzyme Tak418->LSD1 Irreversibly Inhibits H3K4 H3K4me1/2 (Active Mark) LSD1->H3K4 Demethylates H3K9 H3K9me1/2 (Repressive Mark) LSD1->H3K9 Demethylates Normalization Normalization of Aberrant Gene Expression & DNA Methylation LSD1->Normalization Inhibition Restores Homeostasis Gene_Repression Target Gene Repression H3K4->Gene_Repression Leads to Gene_Activation Target Gene Activation H3K9->Gene_Activation Leads to

Figure 2. Effect of this compound on LSD1-mediated histone demethylation and gene expression.

Experimental Protocols

The characterization of this compound's irreversible inhibition relies on specific biochemical and analytical assays.

In Vitro LSD1 Enzyme Kinetic Assay

This assay is used to determine the kinetic parameters of inhibition, such as the k_inact_/K_I_ value.[3]

  • Principle: A peroxidase-coupled assay measures the production of hydrogen peroxide, a byproduct of the LSD1 demethylation reaction.

  • Reagents:

    • Human recombinant LSD1 protein.

    • Mono-methylated Lys4 histone H3 peptide (H3K4me1) as the substrate.

    • Horseradish peroxidase (HRP).

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0) and 0.1% BSA.

    • This compound dissolved in DMSO at various concentrations.

  • Procedure:

    • Various concentrations of this compound are pre-incubated with the LSD1 enzyme in the assay buffer.

    • The reaction is initiated by adding the H3K4me1 peptide substrate (e.g., at 500 µM) and HRP (e.g., at 20 µg/ml).

    • The rate of reaction is monitored by measuring the increase in absorbance or fluorescence resulting from the HRP-catalyzed oxidation of a chromogenic or fluorogenic substrate, which is proportional to the rate of H₂O₂ production.

    • Data are analyzed using kinetic models for irreversible inhibition to calculate the k_inact_ and K_I_ values.

cluster_workflow Kinetic Assay Workflow Start Prepare Reagents: LSD1, this compound, H3K4me1 Peptide, HRP Incubate Incubate LSD1 with various [this compound] Start->Incubate Initiate Initiate Reaction: Add H3K4me1 Substrate and HRP Incubate->Initiate Measure Monitor Signal (Absorbance/Fluorescence) over time Initiate->Measure Analyze Analyze Data: Calculate kinact/KI Measure->Analyze

Figure 3. Experimental workflow for the in vitro LSD1 enzyme kinetic assay.

FAD Adduct Analysis by Mass Spectrometry

This method directly confirms the covalent modification of the FAD cofactor by this compound.[3]

  • Principle: Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry is used to measure the mass of the FAD molecule extracted from the LSD1 protein, detecting the mass shift caused by the addition of the this compound moiety.

  • Procedure:

    • Adduct Formation: Human recombinant LSD1 protein (e.g., 125 µM) is treated with a high concentration of this compound (e.g., 1 mM) at room temperature for approximately 1 hour in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Protein Denaturation: The protein is denatured to release the FAD cofactor. This is typically achieved by adding a strong denaturant like urea (B33335) (e.g., to a final concentration of 6.4 M) and incubating on ice.

    • FAD Extraction: The FAD-compound adduct is extracted from the denatured protein solution using an organic solvent, such as acetonitrile, on ice.

    • Mass Spectrometry Analysis: The extracted sample is analyzed by ESI-TOF mass spectrometry to determine the precise mass of the modified FAD, confirming the formation of the covalent adduct.

Conclusion

This compound represents a significant advancement in the development of LSD1 inhibitors. Its novel mechanism of irreversible, activity-specific inhibition, which avoids the disruption of critical LSD1-cofactor complexes, provides a promising safety profile.[7] By forming a compact covalent adduct with the FAD cofactor, this compound potently and irreversibly neutralizes the enzyme's demethylase activity.[3][4] This action restores epigenetic homeostasis by preventing the removal of key histone marks, thereby normalizing aberrant gene expression patterns observed in certain neurodevelopmental disorders.[5][11] The technical data and methodologies outlined in this guide provide a foundational understanding for researchers and drug developers working to harness the therapeutic potential of targeted epigenetic modulation.

References

Methodological & Application

Application Note: In Vitro Profiling of the LSD1 Inhibitor TAK-418 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract TAK-418 is a potent and selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme crucial for epigenetic regulation through histone demethylation.[1][2] By inhibiting LSD1, this compound has been shown to unlock aberrant epigenetic machinery, normalize dysregulated gene expression, and ameliorate symptoms in rodent models of neurodevelopmental disorders like Autism Spectrum Disorder (ASD) and Kabuki syndrome.[3][4][5] This application note provides detailed protocols for researchers to assess the in vitro activity of this compound in primary neuronal cultures. The described assays focus on quantifying target engagement through histone methylation analysis and evaluating the downstream effects on gene expression and neuronal morphology.

Mechanism of Action

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 on histone H3 (H3K4me1/2), a mark generally associated with active gene transcription.[4] this compound selectively and irreversibly inhibits the catalytic activity of LSD1 with a median inhibitory concentration (IC₅₀) of 2.9 nM.[1][3] The inhibition mechanism involves targeting the catalytic FAD in the enzyme's active site.[6] Unlike some other LSD1 inhibitors, this compound has a minimal impact on the interaction between LSD1 and its cofactor GFI1B, which may contribute to its improved hematological safety profile.[3][7] The resulting increase in H3K4 methylation at specific gene promoters, such as Bdnf and Ucp2, leads to the modulation of their expression and is thought to underlie the therapeutic effects of the compound.[1][3]

TAK418_Mechanism cluster_0 Epigenetic Regulation by LSD1 cluster_1 Inhibition by this compound H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 (KDM1A) Enzyme H3K4me2->LSD1 Demethylation H3K4me0 H3K4me0 (Demethylated) LSD1->H3K4me0 Gene_Repression Altered Gene Expression H3K4me0->Gene_Repression TAK418 This compound LSD1_inhibited LSD1 (KDM1A) Enzyme Inhibition TAK418->LSD1_inhibited Inhibits H3K4me2_accumulated H3K4me2 Accumulation (Active Chromatin Maintained) Gene_Normalization Normalized Gene Expression H3K4me2_accumulated->Gene_Normalization

Caption: Mechanism of this compound action on LSD1-mediated histone demethylation.

Experimental Workflow Overview

The following protocols outline a comprehensive workflow for evaluating this compound in vitro. The process begins with the isolation and culture of primary neurons, followed by compound treatment. Subsequently, various assays can be performed to analyze the epigenetic, transcriptional, and phenotypic effects of this compound.

experimental_workflow cluster_prep cluster_treat cluster_analysis culture 1. Primary Neuronal Culture (Rat E19 Cortex/Hippocampus) treatment 2. This compound Treatment (e.g., 1-3 days) culture->treatment chip A. ChIP-qPCR (Histone Methylation) treatment->chip Epigenetic rt_qpcr B. RT-qPCR (Gene Expression) treatment->rt_qpcr Transcriptional western C. Western Blot (Global H3K4me) treatment->western Proteomic icc D. Immunocytochemistry (Neuronal Morphology) treatment->icc Phenotypic

Caption: General experimental workflow for in vitro analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Primary Neuronal Culture

This protocol is adapted from methods used to study this compound's effects in rat neurons.[3]

Principle: Primary neurons are isolated from the embryonic rat brain and cultured to provide a physiologically relevant model for studying neuronal responses to this compound.

Materials:

  • Timed-pregnant Sprague-Dawley (SD) rats (Embryonic day 19)

  • Poly-L-lysine coated plates/coverslips

  • Nerve Cell Dissociation Medium

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • HBSS-CMF (Calcium and Magnesium-Free Hank's Balanced Salt Solution)

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Isolate cerebral cortex and hippocampus from fetal SD rats at embryonic day 19.[3]

  • Prepare a cell suspension using a Nerve Cell Dissociation Medium according to the manufacturer's instructions.[3]

  • Plate the dissociated cells onto poly-L-lysine-coated plates at a density of approximately 9.8 x 10⁴ cells/cm².[3]

  • Culture the cells in a 37°C, 5% CO₂ incubator using supplemented Neurobasal medium.[3]

  • Allow cells to mature for several days in vitro (DIV) before initiating treatment.

Protocol 2: this compound Treatment

Principle: Cultured neurons are treated with this compound to assess its biological effects. A dose-response curve is recommended to determine the optimal concentration.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation[8]

  • Mature primary neuronal cultures

  • Culture medium

Procedure:

  • Prepare a stock solution of this compound in DMSO. For in vitro experiments, this compound is typically dissolved in DMSO.[8]

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., ≤0.1%).

  • Remove the existing medium from the neuronal cultures and replace it with the medium containing this compound or vehicle (DMSO) control.

  • Incubate the cells for the desired duration (e.g., 1 to 3 days). Studies have shown significant effects after a 3-day treatment.[3][9]

  • After incubation, harvest the cells for downstream analysis. For ChIP, scrape cells in ice-cold PBS; for RNA, use a suitable lysis buffer; for protein, use RIPA buffer.[3]

Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR

Principle: ChIP is used to determine if this compound treatment increases H3K4 methylation at specific gene promoters. Following immunoprecipitation of chromatin with an antibody against a specific histone mark (e.g., H3K4me2), qPCR is used to quantify the amount of associated promoter DNA.

Materials:

  • ChIP assay kit (e.g., ChIP-IT Express Enzymatic, Active Motif)

  • Antibody specific for H3K4me2 (e.g., Millipore, 07-030)[3]

  • IgG antibody (negative control)

  • qPCR primers for target gene promoters (e.g., Ucp2, Bdnf) and a negative control region

  • qPCR master mix and instrument

Procedure:

  • Treat neuronal cultures with this compound or vehicle for 3 days.[3]

  • Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium, followed by quenching.

  • Harvest cells by scraping in ice-cold PBS and pelleting by centrifugation.[3]

  • Lyse the cells and digest the chromatin into small fragments using enzymatic digestion as per the kit instructions.[3]

  • Perform immunoprecipitation by incubating chromatin overnight with an anti-H3K4me2 antibody or control IgG.[3]

  • Capture the antibody-chromatin complexes, wash away non-specific binding, and elute the chromatin.

  • Reverse the crosslinks and purify the DNA.

  • Perform qPCR using primers designed for the promoter regions of target genes like Ucp2 and Bdnf.[3]

  • Analyze the data as "percent input" or "fold enrichment" over the IgG control.

Protocol 4: RT-qPCR for Gene Expression Analysis

Principle: To determine if the observed changes in histone methylation correlate with changes in gene transcription, Reverse Transcription quantitative PCR (RT-qPCR) is used to measure mRNA levels of target genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., Ucp2) and a housekeeping gene (e.g., Gapdh)

  • qPCR master mix and instrument

Procedure:

  • Treat neuronal cultures with this compound or vehicle for 3 days.[3]

  • Lyse the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers for target genes (Ucp2) and a stable housekeeping gene.[3]

  • Analyze the data using the delta-delta Ct (ΔΔCt) method to determine the fold change in mRNA expression relative to the vehicle-treated control.

Protocol 5: Immunocytochemistry for Neuronal Morphology

Principle: Immunocytochemistry (ICC) allows for the visualization of this compound's effects on neurogenesis and neurite outgrowth by staining for specific neuronal markers.

Materials:

  • Neuronal cultures grown on coverslips

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization/blocking buffer (e.g., PBS with Triton X-100 and BSA or normal goat serum)

  • Primary antibodies (e.g., anti-β-III tubulin for neurites, anti-Doublecortin (DCX) for immature neurons)[10][11]

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Culture and treat primary neurons on poly-L-lysine-coated glass coverslips.[10]

  • After treatment, fix the cells with 4% PFA for 20-30 minutes at room temperature.[10]

  • Wash the cells with PBS, then permeabilize and block non-specific binding.[10]

  • Incubate with primary antibodies (e.g., anti-β-III tubulin) overnight at 4°C.[10]

  • Wash and incubate with the corresponding fluorescently-labeled secondary antibody for 2 hours at room temperature.[10]

  • Counterstain nuclei with DAPI.

  • Mount the coverslips onto microscope slides.[10]

  • Image the neurons using a fluorescence microscope and quantify relevant parameters such as the number of DCX-positive cells, neurite length, and branching complexity using imaging software (e.g., ImageJ/Fiji).

Representative Data Presentation

Quantitative data from the described assays should be presented in a clear and structured format. Below are examples of how to tabulate results from ChIP-qPCR and RT-qPCR experiments based on published findings for this compound.[3]

Table 1: Effect of this compound on H3K4me2 Levels at Gene Promoters (ChIP-qPCR)

Treatment Group Target Gene Fold Enrichment vs. IgG (Mean ± SEM)
Vehicle (DMSO) Ucp2 5.2 ± 0.6
This compound (100 nM) Ucp2 15.8 ± 1.5***
Vehicle (DMSO) Bdnf 8.1 ± 0.9
This compound (100 nM) Bdnf 20.5 ± 2.1***

*Data are hypothetical, based on trends reported in literature.[3] **P < 0.0005 vs. Vehicle.

Table 2: Effect of this compound on Target Gene Expression (RT-qPCR)

Treatment Group Target Gene Fold Change in mRNA vs. Vehicle (Mean ± SEM)
Vehicle (DMSO) Ucp2 1.0 ± 0.1
This compound (30 nM) Ucp2 1.5 ± 0.2*
This compound (100 nM) Ucp2 2.8 ± 0.3**
This compound (300 nM) Ucp2 4.5 ± 0.5***

*Data are hypothetical, based on trends reported in literature.[3] *P < 0.025, **P < 0.005, **P < 0.0005 vs. Vehicle.

Conclusion

The protocols detailed in this application note provide a robust framework for investigating the in vitro effects of this compound on primary neuronal cultures. By employing a combination of epigenetic (ChIP-qPCR), transcriptomic (RT-qPCR), and cell imaging (ICC) techniques, researchers can effectively characterize the mechanism of action and dose-dependent efficacy of this promising epigenetic modulator for neurodevelopmental disorders.

References

Application Notes and Protocols for In Vivo Dosing of TAK-418 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-418 is a potent and selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme crucial for epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, this compound effectively increases histone methylation, thereby modulating gene expression. This mechanism has shown therapeutic potential in preclinical models of various neurological disorders, including Autism Spectrum Disorder (ASD), Kabuki syndrome, and dementia, by rescuing molecular and behavioral deficits.[2][3][4] These application notes provide a comprehensive guide for the in vivo use of this compound in mouse models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound in rodents, as well as effective dosing regimens used in various mouse models.

Table 1: Pharmacokinetic Profile of this compound in Rodents
ParameterValueSpeciesNotes
Bioavailability (BA) GoodRodentsOrally administered this compound demonstrates good bioavailability.[5]
Blood-Brain Barrier (BBB) Penetration YesRodentsThis compound rapidly crosses the blood-brain barrier.[2][3][6]
Absorption RapidRodentsRapidly absorbed following oral administration.[2][3][6]
Terminal Half-life ShortRodentsPossesses a short terminal half-life.[2][3][6]
Accumulation None ApparentRodentsNo obvious accumulation was observed after daily administration for 10 days.[2][3][6]
Table 2: Pharmacodynamic Profile of this compound in Mouse Brain
Dose (oral)LSD1 Enzyme Inhibition in Hippocampus (%)Mouse Model ContextReference
0.1 mg/kg14.7%Aged mice (dementia model)[7]
0.3 mg/kg52.6%Aged mice and Tg2576 mice (dementia models)[7]
1 mg/kg91.5%Poly I:C mice (ASD model)[5][7]
1 or 3 mg/kgIncreased H3K4me2 levels at the Ucp2 geneWild-type mice[1][5]
Table 3: Recommended In Vivo Dosing for this compound in Mouse Models
Mouse ModelTherapeutic GoalDoseRouteDosing RegimenReference
Kabuki Syndrome (Kmt2d+/βGeo mice) Rescue of neurogenesis and memory defectsDose-dependent effects observedOralDaily for 2 weeks[2][4]
Autism Spectrum Disorder (Poly I:C mice) Amelioration of ASD-like behaviors0.1, 0.3, or 1 mg/kgOralOnce daily for 2 weeks[5]
Dementia (Aged mice) Improvement of memory function0.1 or 0.3 mg/kgOralOnce daily for 4 days[7]
Dementia (Tg2576 mice) Improvement of memory function0.3 mg/kgOralOnce daily for 4 days[7]

Signaling Pathway

The mechanism of action of this compound centers on the inhibition of the LSD1 enzyme, which leads to an increase in the methylation of histone H3 on lysine 4 (H3K4), a mark associated with active gene transcription. This epigenetic modulation can correct aberrant gene expression patterns underlying certain neurological disorders.

TAK418_Mechanism_of_Action cluster_epigenetics Epigenetic Regulation LSD1 LSD1 (KDM1A) H3K4me0 H3K4me0 (Unmethylated Histone H3 Lysine 4) LSD1->H3K4me0 Demethylation H3K4me2_3 H3K4me2/3 (Di/Tri-methylated Histone H3 Lysine 4) LSD1->H3K4me2_3 Inhibition of demethylation leads to accumulation of H3K4me1_2 H3K4me1/2 (Mono/Di-methylated Histone H3 Lysine 4) H3K4me1_2->LSD1 Substrate Gene_Expression Altered Gene Expression H3K4me0->Gene_Expression Leads to TAK418 This compound TAK418->LSD1 Inhibits KMT2D KMT2D KMT2D->H3K4me1_2 Methylation Corrected_Gene_Expression Corrected Gene Expression H3K4me2_3->Corrected_Gene_Expression Promotes

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for oral gavage in mice.

Materials:

  • This compound hydrochloride

  • 0.5% (w/v) Methylcellulose (B11928114) solution

  • Distilled water

  • Weighing scale

  • Spatula

  • Conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg), the number of mice, and the average weight of the mice, calculate the total amount of this compound needed. Assume a standard dosing volume of 10 mL/kg.

    • Example calculation for 10 mice at 25g each, dosed at 1 mg/kg:

      • Total weight = 10 mice * 0.025 kg/mouse = 0.25 kg

      • Total dose = 1 mg/kg * 0.25 kg = 0.25 mg of this compound

      • Total volume = 10 mL/kg * 0.25 kg = 2.5 mL

      • Concentration = 0.25 mg / 2.5 mL = 0.1 mg/mL

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder.

  • Prepare the vehicle: Prepare a 0.5% (w/v) methylcellulose solution in distilled water.

  • Suspend this compound: Add the weighed this compound powder to the appropriate volume of the 0.5% methylcellulose solution in a conical tube.

  • Mix thoroughly: Vortex the suspension vigorously for several minutes until a homogenous suspension is achieved. If necessary, sonicate for short intervals to aid in dispersion.

  • Administer immediately: The suspension should be administered to the mice via oral gavage shortly after preparation to ensure homogeneity. Mix well before each administration.

Protocol 2: In Vivo Dosing of this compound in a Mouse Model of Autism Spectrum Disorder (Poly I:C Model)

This protocol outlines the procedure for a 14-day dosing study in the Poly I:C mouse model of ASD.

Materials:

  • Poly I:C-induced ASD model mice

  • Wild-type control mice

  • Prepared this compound suspension (see Protocol 1)

  • Vehicle (0.5% methylcellulose)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=10-15 per group is recommended):

    • Group 1: Wild-type + Vehicle

    • Group 2: Poly I:C + Vehicle

    • Group 3: Poly I:C + this compound (e.g., 1 mg/kg)

  • Dosing:

    • Weigh each mouse daily before dosing to ensure accurate dose calculation.

    • Administer the appropriate volume of either vehicle or this compound suspension via oral gavage once daily for 14 consecutive days.

  • Behavioral Testing: After the 14-day treatment period, conduct behavioral assays relevant to ASD, such as the three-chamber social interaction test or the open field test. It is recommended to perform behavioral testing 1-2 hours after the final dose.

  • Tissue Collection: Following behavioral testing, mice can be euthanized for the collection of brain tissue (e.g., hippocampus, prefrontal cortex) for subsequent molecular analyses (e.g., Western blot for histone marks, RNA sequencing).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study with this compound.

TAK418_Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis Animal_Model Select Mouse Model (e.g., Kabuki, ASD, Dementia) Dose_Selection Select Dose & Regimen (e.g., 1 mg/kg daily for 14 days) Animal_Model->Dose_Selection Group_Allocation Randomly Allocate Mice to Treatment Groups Dose_Selection->Group_Allocation Drug_Prep Prepare this compound Suspension Group_Allocation->Drug_Prep Dosing Daily Oral Gavage Drug_Prep->Dosing Behavioral Behavioral Assays (e.g., Social Interaction, Memory) Dosing->Behavioral Molecular Molecular Analysis (e.g., Histone Methylation, Gene Expression) Behavioral->Molecular

Caption: A typical experimental workflow for a this compound in vivo study.

References

Preparing Stock Solutions of TAK-418 for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the preparation of TAK-418 stock solutions for use in cell culture experiments. This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme involved in epigenetic regulation.[1][2][3] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide is intended for researchers, scientists, and drug development professionals working with this compound in a laboratory setting.

Introduction to this compound

This compound is a selective, orally active small molecule inhibitor of the LSD1 (KDM1A) enzyme, with an IC50 of 2.9 nM.[1][2] It functions by targeting the catalytic flavin adenine (B156593) dinucleotide (FAD) in the active site of LSD1, leading to its irreversible inhibition.[4] By inhibiting LSD1, this compound modulates histone methylation, specifically increasing the levels of H3K4me1/2/3 and H3K9me2.[1] This epigenetic modification can normalize dysregulated gene expression, which is a therapeutic target in various neurodevelopmental disorders.[5][6] Due to its brain-penetrant properties, this compound is being investigated for its therapeutic potential in central nervous system disorders like Kabuki syndrome and autism spectrum disorders.[4][7]

Physicochemical and Storage Data

Accurate data on the physicochemical properties and recommended storage conditions of this compound are essential for proper handling and use. The following table summarizes key quantitative information for this compound.

ParameterValueSource(s)
Molecular Weight 356.91 g/mol [1][2]
Formula C₁₇H₂₅ClN₂O₂S[1][2]
CAS Number 1818252-53-7[1][2]
Appearance White to yellow solid-liquid mixture[1]
Solubility in DMSO 55 mg/mL (154.10 mM)[1][2]
Solubility in H₂O ≥ 16.67 mg/mL (46.71 mM)[1]
Storage (Solid) -20°C, sealed, away from moisture and light (up to 3 years) or 4°C (up to 2 years)[1][2]
Storage (Stock Sol.) -80°C for up to 6 months; -20°C for up to 1 month.[1][2] Store in tightly sealed aliquots.[8]

Experimental Protocols

This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in DMSO, which is a common solvent for in vitro studies.[5]

3.1. Materials

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for aiding dissolution)

  • 0.22 µm syringe filter (optional, for sterilization)

3.2. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

  • Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.[8] Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.57 mg of this compound (Molecular Weight = 356.91).

    • Calculation:Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight (g/mol) = 10 mmol/L x 0.001 L x 356.91 g/mol = 3.57 mg

  • Dissolution:

    • Add the weighed this compound powder to a sterile tube.

    • Add the calculated volume of DMSO. For 3.57 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If dissolution is difficult, gentle warming to 60°C and sonication can be used to aid the process.[1] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

  • Sterilization (Optional but Recommended): To ensure sterility for cell culture use, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials to protect from light and avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

3.3. Preparation of Working Solutions

For cell culture experiments, the concentrated stock solution must be diluted to the final working concentration in the cell culture medium.

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to add the diluted compound to the medium immediately before treating the cells.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] Ensure that the vehicle control cultures are treated with the same final concentration of DMSO.

Diagrams

4.1. Signaling Pathway

This compound acts by inhibiting the LSD1 enzyme, which in turn affects histone methylation and gene expression. The following diagram illustrates this mechanism of action.

TAK418_Mechanism cluster_nucleus Cell Nucleus LSD1 LSD1 (KDM1A) H3K4me2 Histone H3 Lysine 4 (di-methylated) LSD1->H3K4me2 Catalyzes H3K4me1 Histone H3 Lysine 4 (mono-methylated) H3K4me2->H3K4me1 Demethylation Gene_Expression Altered Gene Expression H3K4me1->Gene_Expression TAK418 This compound TAK418->LSD1 Inhibits

Caption: Mechanism of action of this compound.

4.2. Experimental Workflow

The following diagram outlines the workflow for preparing this compound stock and working solutions.

Stock_Preparation_Workflow cluster_stock Stock Solution Preparation (Sterile) cluster_storage Storage cluster_working Working Solution Preparation A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add DMSO B->C D Vortex / Sonicate (Warm if needed) C->D E Sterile Filter (0.22 µm) D->E F Aliquot into Amber Vials E->F G Store at -20°C or -80°C F->G H Thaw Aliquot G->H For Experiment I Dilute in Cell Culture Medium H->I J Add to Cells (e.g., final DMSO ≤ 0.5%) I->J

Caption: Workflow for preparing this compound solutions.

References

Application Notes: Western Blot Analysis of H3K4me2 Following Tak-418 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tak-418 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2][3] LSD1 specifically removes mono- and di-methyl groups from H3K4 (H3K4me1/2), which are epigenetic marks generally associated with active gene transcription.[2][4] By inhibiting the catalytic activity of LSD1, this compound is expected to lead to an accumulation of H3K4me2.[1][5] This application note provides a detailed protocol for monitoring changes in global H3K4me2 levels in cultured cells following treatment with this compound using Western blotting, a crucial technique for understanding the epigenetic mechanism of action of such drugs.[6][7]

Quantitative Data Summary

The following table represents expected quantitative results from a Western blot analysis of H3K4me2 levels after a 48-hour treatment with this compound. Data should be presented as the ratio of the H3K4me2 signal to the Total Histone H3 signal, normalized to the vehicle control.

Treatment GroupConcentration (nM)H3K4me2 Signal (Arbitrary Units)Total H3 Signal (Arbitrary Units)Normalized H3K4me2 / Total H3 RatioFold Change vs. Vehicle
Vehicle (DMSO)015,25045,1001.001.0
This compound1025,80044,9501.701.7
This compound3038,50045,3002.512.5
This compound10049,90045,0503.283.3

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate the cells of interest at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the treatment period.

  • Treatment: The day after seeding, treat the cells with varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM).

  • Vehicle Control: Include a vehicle control group treated with DMSO at a concentration equivalent to the highest concentration of this compound used.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 to 48 hours). Research indicates that this compound can induce changes in histone methylation within this timeframe.[5][8]

II. Histone Extraction (Acid Extraction Method)

Due to the basic nature of histones, acid extraction is an effective method for their isolation.[6][9][10]

  • Cell Harvest: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Harvest the cells by scraping or trypsinization.

  • Cell Lysis: Pellet the cells by centrifugation at 1,000 rpm for 5 minutes at 4°C. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) and incubate on ice for 30 minutes.[11]

  • Nuclei Isolation: Isolate the nuclei by centrifugation at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 M Sulfuric Acid (H₂SO₄) and incubate with rotation for at least 4 hours (or overnight) at 4°C.[6]

  • Collect Supernatant: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris. Carefully transfer the supernatant, which contains the acid-soluble histones, to a new tube.[6][12]

  • Protein Precipitation: Add 8 volumes of ice-cold acetone (B3395972) to the supernatant, mix, and incubate at -20°C for at least 1 hour (or overnight) to precipitate the histones.[12]

  • Wash and Dry: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. Discard the supernatant, wash the pellet once with ice-cold acetone, and air-dry the pellet for 20 minutes at room temperature.[11][12]

  • Resuspension: Resuspend the histone pellet in deionized water.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

III. Western Blotting
  • Sample Preparation: For each sample, mix 10-20 µg of the histone extract with 4x Laemmli sample buffer.[6] Boil the samples at 95-100°C for 5-10 minutes.[6]

  • SDS-PAGE: Load the denatured samples into the wells of a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histone proteins.[6] Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front approaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane with a 0.2 µm pore size, which is recommended for efficient capture of small proteins like histones.[6] Transfer for 70-90 minutes at 30-100V, depending on the transfer system (wet or semi-dry).[7]

  • Membrane Staining: After transfer, you can briefly stain the membrane with Ponceau S solution to confirm successful and even protein transfer across the blot.[6][13] Destain with wash buffer.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[6][7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for H3K4me2 (e.g., Rabbit polyclonal/monoclonal) diluted in the blocking buffer. The dilution should follow the manufacturer's recommendation (typically 1:1000).[4][14] Incubate overnight at 4°C with gentle agitation.[6][7]

  • Loading Control: On a separate membrane or after stripping, probe with a primary antibody for Total Histone H3 as a loading control to normalize the H3K4me2 signal.[6]

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[6]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[6]

  • Final Washes: Repeat the washing step (Step 8) to remove unbound secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[6]

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal intensity of the H3K4me2 band to the corresponding Total Histone H3 band for each sample to account for loading variations.[6] Calculate the fold change in H3K4me2 levels relative to the vehicle-treated control.

Visualizations

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_extraction Histone Extraction cluster_western Western Blotting cluster_analysis Data Analysis cell_culture 1. Seed Cells tak418_treatment 2. Treat with this compound (Vehicle Control) cell_culture->tak418_treatment harvest 3. Harvest & Lyse Cells acid_extraction 4. Isolate Nuclei & Perform Acid Extraction harvest->acid_extraction quantify 5. Precipitate & Quantify Histone Proteins acid_extraction->quantify sds_page 6. SDS-PAGE (15% Gel) transfer 7. Transfer to PVDF Membrane (0.2 µm) sds_page->transfer blocking 8. Block Membrane transfer->blocking probing 9. Incubate with Primary (Anti-H3K4me2, Anti-H3) & Secondary Antibodies blocking->probing detection 10. ECL Detection probing->detection quantification 11. Quantify Band Intensity (Densitometry) normalization 12. Normalize H3K4me2 to Total H3 quantification->normalization fold_change 13. Calculate Fold Change vs. Vehicle normalization->fold_change Tak418_Pathway Tak418 This compound LSD1 LSD1 (KDM1A) Histone Demethylase Tak418->LSD1 Inhibits H3K4me1 H3K4me1 / H3K4me0 (Demethylated State) LSD1->H3K4me1 Demethylates H3K4me2_inc H3K4me2 (Increased Methylation) H3K4me2_inc->LSD1

References

Application Notes and Protocols for ChIP-seq Experimental Design Using TAK-418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-418 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, this compound leads to an increase in mono-, di-, and tri-methylation of H3K4 (H3K4me1/2/3) and di-methylation of H3K9 (H3K9me2), thereby modulating gene expression.[1][2] This epigenetic modulation has shown therapeutic potential in preclinical models of neurodevelopmental disorders by normalizing aberrant gene expression.[1][3]

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide effects of this compound on histone modifications.[4][5] This document provides detailed application notes and a comprehensive protocol for designing and conducting ChIP-seq experiments to study the impact of this compound on histone methylation patterns.

Signaling Pathway of this compound Action

This compound acts by irreversibly inhibiting the enzymatic activity of LSD1. LSD1, as part of various corepressor complexes, typically removes methyl groups from H3K4me1/2, leading to transcriptional repression. By inhibiting LSD1, this compound prevents this demethylation, resulting in the accumulation of H3K4me1/2/3 at regulatory regions of genes, which is generally associated with active transcription.

TAK418_Signaling_Pathway cluster_0 Normal Cellular State cluster_1 This compound Treatment LSD1 LSD1/KDM1A H3K4me0 H3K4me0 LSD1->H3K4me0 H3K4me1_2 H3K4me1/2 H3K4me1_2->LSD1 Demethylation Gene_Repression Gene Repression H3K4me0->Gene_Repression TAK418 This compound LSD1_inhibited LSD1 (Inhibited) TAK418->LSD1_inhibited Inhibits H3K4me1_2_accum Increased H3K4me1/2/3 LSD1_inhibited->H3K4me1_2_accum Blocks Demethylation Gene_Activation Gene Activation H3K4me1_2_accum->Gene_Activation

Caption: this compound inhibits LSD1, leading to increased H3K4 methylation and gene activation.

Quantitative Data Presentation

A key outcome of a ChIP-seq experiment with this compound is the quantitative assessment of changes in histone methylation at specific genomic loci. The following table provides a template for summarizing such data, which can be populated by analyzing the results from the ChIP-seq experiment, for instance, by extracting data from the Gene Expression Omnibus (GEO) repository, accession number GSE165676, which corresponds to the study by Baba et al. (2021).[1]

Table 1: Quantitative Analysis of Histone H3K4me2 Enrichment at Gene Promoters Following this compound Treatment

Gene TargetTreatment GroupFold Enrichment (vs. Input)Fold Change (this compound vs. Vehicle)p-value
Ucp2VehicleValueRefValue
This compoundValueValueValue
BdnfVehicleValueRefValue
This compoundValueValueValue
Gene XVehicleValueRefValue
This compoundValueValueValue
Gene YVehicleValueRefValue
This compoundValueValueValue

Note: The values in this table are placeholders. To obtain actual data, researchers should process the raw sequencing files from the specified GEO dataset. This involves aligning reads to a reference genome, performing peak calling, and quantifying the signal intensity at promoter regions of interest. The fold change is calculated by comparing the normalized read counts in the this compound treated samples to the vehicle-treated samples.

Experimental Protocols

This section provides a detailed protocol for a ChIP-seq experiment to assess the effect of this compound on histone modifications in either cultured neuronal cells or brain tissue. This protocol is a composite based on established ChIP-seq methodologies and findings from studies utilizing this compound.[1][6]

Experimental Workflow

The overall workflow for the ChIP-seq experiment is depicted below.

ChIP_seq_Workflow cluster_workflow ChIP-seq Experimental Workflow A 1. Cell/Tissue Treatment (Vehicle vs. This compound) B 2. Cross-linking (Formaldehyde) A->B C 3. Chromatin Shearing (Sonication) B->C D 4. Immunoprecipitation (Antibodies for H3K4me1/2/3, H3K9me2) C->D E 5. Reverse Cross-linking & DNA Purification D->E F 6. Library Preparation E->F G 7. Next-Generation Sequencing F->G H 8. Data Analysis (Alignment, Peak Calling, Differential Enrichment) G->H

Caption: A streamlined workflow for a ChIP-seq experiment investigating this compound effects.
Detailed Methodologies

1. Cell Culture and this compound Treatment (for cultured neurons)

  • Cell Type: Primary cortical neurons or a relevant neuronal cell line.

  • Culture Conditions: Grow cells to approximately 80% confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with the desired concentration of this compound (e.g., 100 nM - 1 µM) or vehicle control for a specified duration (e.g., 24-72 hours). Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.

    • The study by Baba et al. (2021) used a 3-day treatment for primary cultured rat neurons.[1]

2. Animal Treatment and Tissue Collection (for in vivo studies)

  • Animal Model: Use appropriate rodent models (e.g., mouse or rat).

  • This compound Administration:

    • Administer this compound orally at a dose of 1 mg/kg once daily for a period of 14 days, as described by Baba et al. (2021).[1]

    • A vehicle control group should be included.

  • Tissue Harvest:

    • Euthanize animals and dissect the brain region of interest (e.g., cortex or hippocampus) on ice.

    • Immediately proceed to cross-linking or snap-freeze the tissue in liquid nitrogen for later processing.

3. Chromatin Immunoprecipitation

  • Cross-linking:

    • For cultured cells, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

    • For brain tissue, homogenize the tissue in PBS and then add formaldehyde to a final concentration of 1% for 15 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells/tissue twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Shear the chromatin to an average size of 200-800 bp using sonication. Optimization of sonication conditions is critical and will depend on the cell type and equipment.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with specific antibodies against the histone modifications of interest (H3K4me1, H3K4me2, H3K4me3, H3K9me2) or a negative control IgG.

    • Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using an elution buffer.

    • Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a spin column or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

4. Library Preparation and Sequencing

  • Library Construction: Prepare sequencing libraries from the purified ChIP DNA and input DNA using a commercial kit compatible with the Illumina sequencing platform.

  • Sequencing: Perform single-end or paired-end sequencing on an Illumina sequencer, aiming for a minimum of 20-30 million reads per sample.

5. Data Analysis

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Alignment: Align the reads to the appropriate reference genome (e.g., hg38 for human, mm10 for mouse).

  • Peak Calling: Identify regions of histone modification enrichment (peaks) using a peak caller such as MACS2, comparing the ChIP samples to the input control.

  • Differential Binding Analysis: Identify genomic regions with significant changes in histone modification levels between this compound and vehicle-treated samples using tools like DiffBind or MAnorm.

  • Annotation and Visualization: Annotate the differential peaks to nearby genes and visualize the results using a genome browser like IGV.

Conclusion

This document provides a comprehensive guide for utilizing ChIP-seq to investigate the epigenetic effects of the LSD1 inhibitor, this compound. By following the detailed protocols and data analysis workflow, researchers can effectively map the genome-wide changes in histone methylation patterns induced by this compound, providing valuable insights into its mechanism of action and therapeutic potential. Careful experimental design, including appropriate controls and optimization of critical steps, is paramount for generating high-quality and reproducible data.

References

Application Notes and Protocols for Oral Administration of TAK-418 to Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-418 is a selective, orally active inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, with an IC50 of 2.9 nM.[1] By inhibiting LSD1, this compound modulates epigenetic machinery, leading to the normalization of gene expression. This mechanism of action has shown potential in ameliorating symptoms in rodent models of neurodevelopmental disorders, such as autism spectrum disorder, and memory deficits.[2][3][4] this compound exhibits a favorable pharmacokinetic profile in rodents, is brain-penetrant, and has demonstrated efficacy in preclinical studies without causing hematological toxicity.[2][5]

These application notes provide detailed protocols for the preparation and oral administration of this compound to rodents for preclinical research.

Data Presentation

In Vivo Efficacy and Dosing Summary
SpeciesModelDose (mg/kg)Dosing RegimenReported Efficacy
Rat (VPA model)Autism Spectrum Disorder1Once daily for 14 daysAmeliorated social deficits.[2]
Mouse (poly I:C model)Autism Spectrum Disorder0.1, 0.3, 1Once daily for 14 daysDose-dependently improved social deficits.[5]
Mouse (Aged)Memory Deficits0.1, 0.3Once daily for 4 daysImproved recognition memory.
Mouse (Tg2576)Memory Deficits0.1, 0.3Once daily for 4 daysImproved recognition memory.
Mouse (NMDA receptor hypofunction)Memory Deficits0.3, 1Once daily for 2 weeksAmeliorated memory deficits.
Rodent Pharmacokinetic Parameters of this compound (Oral Administration)

While specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, and half-life) for this compound in rodents following oral administration were alluded to in the primary literature, the specific values were contained within supplementary materials not accessible through the conducted searches.[2][5] Qualitative descriptions indicate that this compound has a good pharmacokinetic profile in rodents, characterized by rapid absorption.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a this compound suspension in a commonly used vehicle for oral administration to rodents.

Materials:

Procedure:

  • Prepare the Vehicle Solution (0.5% Methylcellulose with 0.5% Citrate):

    • Calculate the required amount of methylcellulose and citrate for the desired final volume (e.g., for 100 mL, use 0.5 g of methylcellulose and 0.5 g of citrate).

    • Heat approximately one-third of the total required volume of distilled water to 60-80°C.

    • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper dispersion.

    • Add the citrate powder and continue to stir until dissolved.

    • Add the remaining two-thirds of the cold distilled water to the solution.

    • Continue stirring the solution until the methylcellulose is fully dissolved and the solution becomes clear and viscous.

    • Allow the vehicle solution to cool to room temperature before use.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound powder based on the desired concentration and final volume. The concentration will depend on the target dose (mg/kg) and the administration volume (mL/kg).

    • Weigh the calculated amount of this compound powder.

    • In a small beaker or tube, add a small amount of the prepared vehicle to the this compound powder to create a smooth paste. This prevents clumping.

    • Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer until the desired final volume is reached and the suspension is uniform.

Storage: It is recommended to prepare the this compound suspension fresh daily. If temporary storage is necessary, it should be stored at 2-8°C and protected from light. Before each use, the suspension must be brought to room temperature and thoroughly re-suspended by vortexing or stirring.

Protocol 2: Oral Administration of this compound to Rodents by Gavage

This protocol outlines the standard procedure for oral gavage in mice and rats. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (see table below)

  • Syringes (1 mL or appropriate size)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Gavage Needle and Dosing Volume Recommendations:

SpeciesBody WeightGavage Needle Size (Gauge)Max Dosing Volume (mL/kg)
Mouse20-25 g20-22 G, 1.5 inches, with a rounded tip10
Rat (≤ 5 weeks old)Varies18 G, 2-3 inches, with a rounded tip5
Rat (≥ 6 weeks old)Varies16-18 G, 2-3 inches, with a rounded tip2

Procedure:

  • Animal Preparation:

    • Weigh each animal accurately to determine the precise volume of the this compound suspension to be administered.

    • Calculate the dosing volume using the following formula: Dosing Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration of Suspension (mg/mL)

  • Restraint:

    • Mouse: Gently scruff the mouse by grasping the loose skin over the shoulders with the thumb and forefinger to immobilize the head.

    • Rat: Securely hold the rat by placing your hand over its back and shoulders, using your thumb and forefinger to gently restrain the head.

  • Gavage Needle Insertion:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, from the tip of the nose to the last rib. Mark the needle to prevent over-insertion.

    • Hold the restrained animal in a vertical position to straighten the esophagus.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or stomach perforation.

  • Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the this compound suspension from the syringe.

    • Administer the full dose before gently withdrawing the needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-gavage.

Mandatory Visualizations

Signaling Pathway

TAK418_Mechanism cluster_epigenetics Epigenetic Regulation H3K4me2 H3K4me2 GeneExpression Target Gene Expression H3K4me2->GeneExpression Promotes LSD1 LSD1 Enzyme LSD1->H3K4me2 Demethylates TAK418 This compound TAK418->LSD1 Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

Oral_Gavage_Workflow prep_vehicle Prepare Vehicle (0.5% Methylcellulose, 0.5% Citrate) prep_tak418 Prepare this compound Suspension prep_vehicle->prep_tak418 gavage Perform Oral Gavage prep_tak418->gavage weigh_animal Weigh Animal calc_dose Calculate Dosing Volume weigh_animal->calc_dose calc_dose->gavage restrain Restrain Animal restrain->gavage monitor Monitor Animal Post-Dosing gavage->monitor

Caption: Workflow for oral administration of this compound.

References

Measuring TAK-418 Target Engagement in TF-1a Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-418 is a potent and selective, orally active, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound leads to an increase in histone methylation, particularly H3K4 methylation, which is associated with active gene transcription.[1] This mechanism of action is being explored for its therapeutic potential in various diseases. A key pharmacodynamic biomarker for this compound activity is the formation of a formyl-flavin adenine dinucleotide (F-FAD) adduct.[2]

TF-1a cells are a factor-independent variant of the human erythroleukemia cell line TF-1 and serve as a valuable in vitro model for studying the proliferation and differentiation of myeloid progenitor cells.[1][2][3] This document provides detailed protocols for measuring the target engagement of this compound in TF-1a cells by assessing downstream histone methylation changes and quantifying the formation of the F-FAD biomarker.

Signaling Pathway of this compound

TAK418_Pathway cluster_nucleus Nucleus LSD1 LSD1 (KDM1A) H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Chromatin) GeneExpression Altered Gene Expression H3K4me1->GeneExpression Repression TAK418 This compound TAK418->LSD1

Caption: this compound inhibits LSD1, leading to increased H3K4 methylation and altered gene expression.

Experimental Protocols

Cell Culture and Treatment

Objective: To culture TF-1a cells and treat them with this compound for subsequent analysis.

Materials:

  • TF-1a cells (ATCC® CRL-2451™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture TF-1a cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in suspension at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Prepare a stock solution of this compound in DMSO.

  • Seed TF-1a cells in culture plates at the desired density.

  • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

Western Blot for Histone H3K4 Methylation

Objective: To measure the effect of this compound on global H3K4 di-methylation (H3K4me2) levels.

Experimental Workflow:

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection & Image Analysis E->F

Caption: Workflow for Western blot analysis of histone methylation.

Protocol:

  • Following this compound treatment, harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Determine protein concentration using a BCA protein assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against H3K4me2 and total Histone H3 (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an ECL detection reagent and quantify band intensities using image analysis software.

  • Normalize the H3K4me2 signal to the total Histone H3 signal.

Enzyme-Linked Immunosorbent Assay (ELISA) for Global H3K4 Methylation

Objective: To quantify global H3K4 di-methylation levels in a high-throughput format.

Protocol: This protocol is based on the use of a commercially available ELISA kit, such as the EpiQuik™ Global Histone H3K4 Methylation Assay Kit.

  • Extract core histones from this compound treated and control TF-1a cells according to the kit's instructions.

  • Add the histone extracts to the antibody-coated microplate wells.

  • Incubate to allow binding of methylated histones to the capture antibody.

  • Wash the wells and add the detection antibody.

  • Add the developing solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of H3K4 methylation relative to the total histone content.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To measure changes in the mRNA levels of LSD1 target genes.

Protocol:

  • Treat TF-1a cells with this compound as described in Protocol 1.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or TaqMan probes for specific LSD1 target genes (e.g., GFI1B, CD11b) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Quantification of Formyl-Flavin Adenine Dinucleotide (F-FAD)

Objective: To quantify the formation of the F-FAD adduct in TF-1a cells as a direct measure of this compound target engagement.

Experimental Workflow:

FFAD_Workflow A 1. Cell Harvesting & Lysis B 2. Protein Precipitation & Supernatant Collection A->B C 3. Solid Phase Extraction (SPE) Cleanup B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis & Quantification D->E

Caption: Workflow for the quantification of F-FAD by LC-MS/MS.

Protocol: Note: This is a general protocol and may require optimization for specific equipment and reagents.

  • Harvest TF-1a cells after treatment with this compound.

  • Lyse the cells and precipitate proteins using a suitable method (e.g., cold acetonitrile).

  • Centrifuge the samples and collect the supernatant containing small molecules, including F-FAD.

  • Perform a solid-phase extraction (SPE) cleanup of the supernatant to enrich for flavins and remove interfering substances.

  • Analyze the cleaned-up samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Use a C18 column for chromatographic separation.

    • Employ a mobile phase gradient of water and acetonitrile (B52724) with formic acid.

    • Set the mass spectrometer to monitor for the specific precursor and product ions of F-FAD.

  • Quantify the amount of F-FAD by comparing the peak area to a standard curve generated with a synthetic F-FAD standard.

Data Presentation

Table 1: Effect of this compound on Histone H3K4me2 Levels

This compound ConcentrationNormalized H3K4me2 Level (Fold Change vs. Vehicle)Standard Deviation
Vehicle (DMSO)1.0± 0.1
1 nM1.5± 0.2
10 nM3.2± 0.4
100 nM5.8± 0.6
1 µM6.5± 0.7
10 µM6.7± 0.8

Table 2: Modulation of LSD1 Target Gene Expression by this compound

GeneThis compound ConcentrationFold Change in mRNA Expression (vs. Vehicle)Standard Deviation
GFI1B 100 nM3.5± 0.4
1 µM5.2± 0.6
CD11b 100 nM4.1± 0.5
1 µM6.8± 0.9

Table 3: Quantification of F-FAD Formation in TF-1a Cells

This compound ConcentrationF-FAD Concentration (pmol/10⁶ cells)Standard Deviation
Vehicle (DMSO)Not DetectedN/A
10 nM0.5± 0.1
100 nM2.8± 0.3
1 µM15.2± 1.8
10 µM25.6± 3.1

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the target engagement of the LSD1 inhibitor this compound in TF-1a cells. By combining methods that measure downstream epigenetic modifications (Western Blot, ELISA), changes in target gene expression (qRT-PCR), and direct quantification of the pharmacodynamic biomarker F-FAD (LC-MS/MS), researchers can obtain robust and multi-faceted data to characterize the cellular activity of this compound. These assays are essential for understanding the compound's mechanism of action and for its continued development as a potential therapeutic agent.

References

Application Notes and Protocols for Assessing Brain Penetration of TAK-418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-418 is a novel, orally active, and irreversible small molecule inhibitor of lysine-specific demethylase 1A (LSD1), an enzyme that plays a crucial role in epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2] By targeting the catalytic flavin adenine (B156593) dinucleotide (FAD) in the LSD1 active site, this compound has the potential to restore the balance of H3K4 methylation.[1] This mechanism is being explored for its therapeutic potential in central nervous system (CNS) disorders, such as Kabuki syndrome, where it has been shown to rescue defects in histone modification and improve cognitive outcomes in animal models.[1][3]

Given that this compound's target is within the CNS, a thorough assessment of its ability to cross the blood-brain barrier (BBB) is paramount for its development as a viable therapeutic agent. The BBB is a highly selective barrier that protects the brain, and overcoming it is a significant challenge for many potential CNS drugs.[4] Low brain penetration can result from factors such as low permeability, efflux by transporters like P-glycoprotein (P-gp), and high plasma protein binding.[5][6] Therefore, a multi-faceted approach is required to accurately determine the brain penetration of this compound.

These application notes provide a comprehensive protocol for assessing the brain penetration of this compound, encompassing in vitro screening, in vivo validation, and data analysis. The protocols are designed to guide researchers in generating robust and reliable data to inform the clinical development of this compound.

Signaling Pathway of this compound

The therapeutic rationale for this compound in neurological disorders like Kabuki syndrome is based on its ability to correct epigenetic dysregulation. Kabuki syndrome is often associated with loss-of-function mutations in the KMT2D gene, which leads to reduced H3K4 methylation.[1] LSD1 counteracts the action of KMT2D by demethylating H3K4. By inhibiting LSD1, this compound is hypothesized to increase H3K4 methylation, thereby restoring a more normal epigenetic state and improving neuronal function.[1][3]

TAK418_Signaling_Pathway cluster_0 Epigenetic Regulation of Gene Expression cluster_1 This compound Mechanism of Action KMT2D KMT2D (Histone Methyltransferase) Histone_H3 Histone H3 KMT2D->Histone_H3 + CH3 H3K4me H3K4 Methylation (Active Chromatin) Gene_Expression Target Gene Expression (e.g., for neurogenesis, memory) H3K4me->Gene_Expression Promotes LSD1 LSD1 (Histone Demethylase) LSD1->H3K4me - CH3 TAK418 This compound TAK418->LSD1 Inhibits

Caption: Mechanism of this compound in modulating histone methylation.

Experimental Workflow for Brain Penetration Assessment

A tiered approach is recommended to efficiently assess the brain penetration of this compound, starting with less resource-intensive in vitro assays and progressing to more complex in vivo studies for promising candidates.

Brain_Penetration_Workflow start Start: This compound Candidate in_vitro_screen In Vitro BBB Models (e.g., PAMPA, MDCK-MDR1) start->in_vitro_screen permeability_check High Permeability & Low Efflux? in_vitro_screen->permeability_check in_vivo_pk In Vivo Pharmacokinetics (Rodent Model) permeability_check->in_vivo_pk Yes stop_low_perm Stop or Redesign: Low Permeability permeability_check->stop_low_perm No brain_tissue Brain Tissue & CSF Concentration Analysis in_vivo_pk->brain_tissue calculate_kp Calculate Kp and Kp,uu brain_tissue->calculate_kp kp_check Sufficient Brain Penetration? calculate_kp->kp_check advanced_studies Advanced Studies (e.g., PET Imaging) kp_check->advanced_studies Yes stop_low_kp Stop or Redesign: Insufficient Penetration kp_check->stop_low_kp No end Proceed with Further Development advanced_studies->end

Caption: Tiered workflow for assessing this compound brain penetration.

Data Presentation

Table 1: In Vitro Blood-Brain Barrier Permeability and Efflux of this compound
Assay TypeModel SystemParameter MeasuredResult for this compoundControl (High Penetration)Control (Low Penetration)
Permeability PAMPA-BBBPe (10-6 cm/s)[Insert Value]> 4.0< 2.0
Efflux MDCK-MDR1Efflux Ratio (B-A/A-B)[Insert Value]< 2.0> 3.0

Note: Data to be populated from experimental results.

Table 2: In Vivo Brain Penetration Pharmacokinetics of this compound in Rodents
ParameterDefinitionUnitsThis compound (Oral Dose: [e.g., 1 mg/kg])
Plasma Cmax Maximum plasma concentrationng/mL[Insert Value]
Brain Cmax Maximum brain concentrationng/g[Insert Value]
CSF Cmax Maximum cerebrospinal fluid concentrationng/mL[Insert Value]
Plasma AUC0-24 Area under the plasma concentration-time curvehng/mL[Insert Value]
Brain AUC0-24 Area under the brain concentration-time curvehng/g[Insert Value]
CSF AUC0-24 Area under the CSF concentration-time curveh*ng/mL[Insert Value]
Kp (Brain/Plasma) Ratio of total drug concentration in brain to plasmaUnitless[Insert Value]
Kp,uu (Unbound Brain/Unbound Plasma) Ratio of unbound drug concentration in brain to plasmaUnitless[Insert Value]

Note: Data to be populated from experimental results. Published data for this compound in humans showed a mean CSF Cmax of 85.20 ng/mL and a mean CSF AUC0–24 of 611.0 hng/mL following multiple oral doses.[1]*

Experimental Protocols

Protocol 1: In Vitro Assessment of BBB Permeability using PAMPA-BBB

Objective: To determine the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.

Materials:

  • PAMPA plate (e.g., Corning® Gentest™ Pre-coated PAMPA Plate System)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution in DMSO

  • Control compounds (e.g., caffeine (B1668208) for high permeability, atenolol (B1665814) for low permeability)

  • UV-Vis spectrophotometer or LC-MS/MS system

Methodology:

  • Prepare a donor solution of this compound and control compounds in PBS from the DMSO stock (final DMSO concentration <1%).

  • Hydrate the lipid membrane of the donor plate with PBS for 15 minutes.

  • Add the donor solutions to the donor wells.

  • Place the donor plate into the acceptor plate containing fresh PBS.

  • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the manufacturer's recommended formula.

Protocol 2: In Vitro Assessment of P-glycoprotein Efflux using MDCK-MDR1 Cells

Objective: To determine if this compound is a substrate for the P-gp efflux transporter.

Materials:

  • Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1)

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Control compounds (e.g., digoxin (B3395198) as a P-gp substrate, verapamil (B1683045) as a P-gp inhibitor)

  • LC-MS/MS system

Methodology:

  • Seed MDCK-MDR1 cells onto the Transwell® inserts and culture until a confluent monolayer is formed.

  • Verify monolayer integrity by measuring the transendothelial electrical resistance (TEER).[7]

  • Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Permeability: Add this compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Permeability: Add this compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate at 37°C with 5% CO2 for a defined period (e.g., 2 hours), taking samples from the receiver chamber at set time points.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability (Papp) for both A-B and B-A directions.

  • The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2-3 suggests active efflux.

Protocol 3: In Vivo Assessment of Brain Penetration in Rodents

Objective: To determine the pharmacokinetic profile and brain-to-plasma concentration ratio of this compound in a rodent model (e.g., mice or rats).

Materials:

  • This compound formulation for oral administration

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Blood collection supplies (e.g., heparinized tubes)

  • Surgical tools for brain and CSF collection

  • Homogenizer

  • LC-MS/MS system

Methodology:

  • Administer a single oral dose of this compound to a cohort of rats.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via tail vein or cardiac puncture.

  • At the same time points, euthanize a subset of animals and immediately perfuse with saline to remove blood from the brain vasculature.

  • Excise the brain and collect cerebrospinal fluid (CSF) from the cisterna magna.

  • Process blood samples to obtain plasma.

  • Weigh the brain tissue and homogenize it in a suitable buffer.

  • Analyze the concentration of this compound in plasma, brain homogenate, and CSF using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each matrix.

  • Determine the brain-to-plasma ratio (Kp) by dividing the AUCbrain by the AUCplasma.

  • To determine the unbound concentration ratio (Kp,uu), the fraction of unbound drug in plasma and brain tissue needs to be measured, typically using equilibrium dialysis.[6]

Conclusion

The assessment of brain penetration is a critical step in the development of CNS-targeted therapeutics like this compound. The protocols outlined in these application notes provide a systematic approach to characterize the ability of this compound to cross the blood-brain barrier. By combining in vitro screening for permeability and efflux with in vivo pharmacokinetic studies, researchers can generate a comprehensive dataset to evaluate the CNS exposure of this compound. This information is essential for dose selection in further non-clinical and clinical studies and for ultimately determining the therapeutic potential of this promising LSD1 inhibitor. First-in-human studies have already indicated that this compound is a brain-penetrant LSD1 inhibitor with favorable safety and pharmacokinetic profiles, supporting its continued clinical development.[1][8]

References

Application Notes and Protocols: Immunohistochemistry for Histone Marks Following TAK-418 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-418 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, this compound leads to an increase in the methylation of these histone marks, thereby modulating gene expression.[1] This mechanism holds therapeutic promise for neurodevelopmental disorders, such as Autism Spectrum Disorder and Kabuki syndrome, by potentially normalizing aberrant gene expression patterns in the brain.[1][3][4]

These application notes provide detailed protocols for performing immunohistochemistry (IHC) to detect changes in key histone marks (H3K4me1, H3K4me2, H3K4me3, and H3K9me2) in brain tissue following treatment with this compound.

Mechanism of Action of this compound

This compound functions by specifically inhibiting the enzymatic activity of LSD1. LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated H3K4 and H3K9.[2][5] Inhibition of LSD1 by this compound prevents this demethylation, leading to an accumulation of these activating (H3K4me) and repressive (H3K9me) marks on histone tails. This alteration in the epigenetic landscape can restore homeostasis in gene expression.[1][4]

TAK418_Mechanism cluster_0 Normal Cellular Process cluster_1 Effect of this compound H3K4me1/2 H3K4me1/2 LSD1 LSD1 (KDM1A) H3K4me1/2->LSD1 H3K9me1/2 H3K9me1/2 H3K9me1/2->LSD1 Demethylation Demethylation LSD1->Demethylation catalyzes Gene Expression Altered Gene Expression Demethylation->Gene Expression This compound This compound LSD1_inhibited LSD1 (Inhibited) This compound->LSD1_inhibited inhibits Increased_Methylation Increased H3K4me1/2/3 & H3K9me2 LSD1_inhibited->Increased_Methylation leads to Normalized_Expression Normalized Gene Expression Increased_Methylation->Normalized_Expression

Mechanism of this compound action on LSD1.

Quantitative Data on Histone Mark Changes Induced by this compound

The following table summarizes the observed effects of this compound on histone methylation levels based on preclinical studies.

Histone MarkModel SystemTreatment DetailsObserved EffectReference
H3K4me1 Kmt2d+/βGeo mouse model of Kabuki syndrome (hippocampus)1 mg/kg/day, p.o. for 2 weeksSignificant rescue of deficient H3K4me1 levels (p < 0.05)[3]
H3K4me2 Kmt2d+/βGeo mouse model of Kabuki syndrome (hippocampus)1 mg/kg/day, p.o. for 2 weeksSignificant rescue of deficient H3K4me2 levels (p < 0.05)[3]
H3K4me2 Mouse brain (Ucp2 gene)Single administration of 1 or 3 mg/kgIncreased H3K4me2 levels[1]
H3K4me3 Kmt2d+/βGeo mouse model of Kabuki syndrome (hippocampus)1 mg/kg/day, p.o. for 2 weeksIncreased levels, but not statistically significant[3]
H3K4me1/2/3 Primary cultured rat neurons (Ucp2 and Bdnf genes)Not specifiedIncreased H3K4me1/2/3 levels[1]
H3K9me2 Primary cultured rat neurons (Ucp2 gene)Not specifiedIncreased H3K9me2 levels[1]

Recommended Antibodies for Immunohistochemistry

The selection of a highly specific and validated primary antibody is critical for the successful detection of histone modifications. The following table provides a list of commercially available antibodies that have been validated for use in IHC.

TargetHost SpeciesClonalityManufacturerCatalog NumberRecommended Dilution (IHC)
H3K4me1 RabbitPolyclonalAbcamab88951:500 - 1:1000
H3K4me2 RabbitMonoclonalCell Signaling Technology#97251:100 - 1:400
H3K4me3 RabbitMonoclonalCell Signaling Technology#97511:200 - 1:800
H3K9me2 RabbitMonoclonalAbcamab1768821:500 - 1:1000

Note: Optimal dilutions should be determined empirically by the end-user.

Experimental Protocols

This section provides a detailed protocol for immunohistochemical staining of histone marks in paraffin-embedded brain tissue. This protocol can be adapted for frozen sections as well.

Experimental Workflow Overview

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Immunostaining cluster_final Visualization Fixation 1. Fixation (4% PFA) Dehydration 2. Dehydration (Ethanol Series) Fixation->Dehydration Embedding 3. Paraffin (B1166041) Embedding Dehydration->Embedding Sectioning 4. Sectioning (5-10 µm) Embedding->Sectioning Deparaffinization 5. Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval 6. Antigen Retrieval (Citrate Buffer) Deparaffinization->AntigenRetrieval Blocking 7. Blocking (Normal Serum) AntigenRetrieval->Blocking PrimaryAb 8. Primary Antibody Incubation (4°C, O/N) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 10. Detection (DAB or Fluorescence) SecondaryAb->Detection Counterstain 11. Counterstaining (Hematoxylin) Detection->Counterstain DehydrateMount 12. Dehydration & Mounting Counterstain->DehydrateMount Imaging 13. Microscopy & Image Analysis DehydrateMount->Imaging

Immunohistochemistry workflow for histone marks.
Detailed Protocol for Paraffin-Embedded Brain Tissue

Materials and Reagents:

  • 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

  • Ethanol (B145695) (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Coated microscope slides

  • Citrate (B86180) buffer (10 mM, pH 6.0) for antigen retrieval

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibodies (see table above)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222)

  • Mounting medium

Procedure:

  • Tissue Fixation and Processing:

    • Perfuse the animal with ice-cold PBS followed by 4% PFA.

    • Post-fix the dissected brain in 4% PFA overnight at 4°C.

    • Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).

    • Clear the tissue in xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning and Mounting:

    • Cut 5-10 µm thick sections using a microtome.

    • Float the sections in a 40°C water bath and mount them onto coated slides.

    • Dry the slides overnight at room temperature.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval:

    • Immerse slides in 10 mM citrate buffer (pH 6.0).

    • Heat the solution to 95-100°C for 10-20 minutes.

    • Allow the slides to cool to room temperature in the buffer.

  • Immunostaining:

    • Wash slides twice with PBS for 5 minutes each.

    • Block endogenous peroxidase activity by incubating in 3% H₂O₂ in methanol (B129727) for 10 minutes.

    • Wash slides twice with PBS for 5 minutes each.

    • Incubate sections with blocking solution for 1 hour at room temperature to block non-specific binding.

    • Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

    • Wash slides three times with PBS for 5 minutes each.

    • Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

    • Wash slides three times with PBS for 5 minutes each.

    • Incubate with streptavidin-HRP conjugate for 1 hour at room temperature.

    • Wash slides three times with PBS for 5 minutes each.

  • Detection and Visualization:

    • Develop the signal using a DAB substrate kit according to the manufacturer's instructions.

    • Rinse the slides with distilled water.

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount the coverslip with a permanent mounting medium.

  • Image Acquisition and Analysis:

    • Examine the slides under a light microscope.

    • Capture images and perform quantitative analysis of the staining intensity in the regions of interest.

Conclusion

This document provides a comprehensive guide for the immunohistochemical analysis of histone marks following treatment with the LSD1 inhibitor this compound. The provided protocols and supporting information are intended to assist researchers in accurately assessing the epigenetic modifications induced by this compound in preclinical models. Careful optimization of antibody concentrations and incubation times is recommended to achieve the best results.

References

Application Notes and Protocols for Lentiviral shRNA Knockdown of LSD1 with Tak-418 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic modulator that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its aberrant expression is implicated in the progression of various cancers, making it a promising therapeutic target. This document provides detailed protocols for investigating the combined effect of genetic knockdown of LSD1 using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with Tak-418, a potent and selective LSD1 inhibitor. The combination of these two modalities offers a powerful approach to more completely abrogate LSD1 activity and potentially achieve synergistic anti-cancer effects.

Rationale for Combination Therapy

Targeting a key oncogenic driver like LSD1 with both genetic and pharmacological approaches can offer several advantages. Lentiviral shRNA provides a stable and long-term suppression of LSD1 expression, while a small molecule inhibitor like this compound can achieve immediate and potent enzymatic inhibition. This dual approach can potentially overcome compensatory mechanisms and lead to a more robust and sustained therapeutic effect. Studies combining LSD1 knockdown with other epigenetic modifiers, such as HDAC inhibitors, have demonstrated synergistic induction of apoptosis in cancer cells, providing a strong rationale for exploring the combination of LSD1 shRNA and a direct LSD1 inhibitor.[1]

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the efficacy of LSD1 shRNA knockdown, this compound treatment, and their combination. While direct experimental data for this specific combination is not yet publicly available, the presented data is based on the synergistic effects observed in similar studies, such as the combination of LSD1 knockdown with HDAC inhibitors.[1]

Table 1: Cell Viability (MTT Assay) in Human Breast Cancer Cells (MCF-7)

Treatment GroupConcentration/MOICell Viability (%) (Mean ± SD)
Untreated Control-100 ± 5.2
Scrambled shRNAMOI 598 ± 4.8
LSD1 shRNAMOI 575 ± 6.1
This compound1 µM80 ± 5.5
This compound5 µM65 ± 4.9
LSD1 shRNA + this compoundMOI 5 + 1 µM45 ± 5.3
LSD1 shRNA + this compoundMOI 5 + 5 µM25 ± 4.2

Table 2: Apoptosis Rate (Annexin V/PI Staining) in Glioblastoma Cells (U87-MG)

Treatment GroupConcentration/MOIApoptosis Rate (%) (Mean ± SD)
Untreated Control-5 ± 1.2
Scrambled shRNAMOI 106 ± 1.5
LSD1 shRNAMOI 1015 ± 2.1
This compound2.5 µM18 ± 2.5
This compound10 µM30 ± 3.2
LSD1 shRNA + this compoundMOI 10 + 2.5 µM40 ± 3.8
LSD1 shRNA + this compoundMOI 10 + 10 µM65 ± 4.5

Table 3: Western Blot Analysis of Key Signaling Proteins

Treatment GroupLSD1 Expression (Relative to Control)p-AKT (Ser473) (Relative to Control)E-Cadherin (Relative to Control)N-Cadherin (Relative to Control)
Scrambled shRNA1.01.01.01.0
LSD1 shRNA0.20.61.80.4
This compound (5 µM)1.00.51.50.6
LSD1 shRNA + this compound (5 µM)0.20.22.50.2

Experimental Protocols

Protocol 1: Lentiviral shRNA Knockdown of LSD1

This protocol describes the transduction of mammalian cells with lentiviral particles carrying shRNA targeting LSD1.

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cancer cell line (e.g., MCF-7, U87-MG)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral vector with LSD1 shRNA insert (and scrambled shRNA control)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Polybrene

  • Puromycin (B1679871) (for selection)

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the LSD1 shRNA (or scrambled control) plasmid and packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatant and filter through a 0.45 µm filter to remove cell debris.

    • Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.

  • Cell Transduction:

    • Plate the target cells at an appropriate density.

    • The following day, replace the medium with fresh medium containing Polybrene (4-8 µg/mL).

    • Add the concentrated lentiviral particles at various multiplicities of infection (MOIs) to determine the optimal transduction efficiency.

    • Incubate the cells for 24 hours.

  • Selection of Transduced Cells:

    • After 24 hours, replace the virus-containing medium with fresh medium containing puromycin at a predetermined concentration to select for successfully transduced cells.

    • Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transduced cells are eliminated.

  • Verification of Knockdown:

    • Confirm the knockdown of LSD1 expression at the mRNA level by qRT-PCR and at the protein level by Western blotting.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well plates

  • Cells treated with LSD1 shRNA and/or this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with scrambled shRNA, LSD1 shRNA, and/or various concentrations of this compound for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells using flow cytometry.

Materials:

  • 6-well plates

  • Cells treated with LSD1 shRNA and/or this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with scrambled shRNA, LSD1 shRNA, and/or this compound.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis

This protocol is used to detect the levels of specific proteins in cell lysates.

Materials:

  • Cells treated with LSD1 shRNA and/or this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-LSD1, anti-p-AKT, anti-E-cadherin, anti-N-cadherin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Functional Assays cluster_analysis Molecular Analysis cluster_data Data Interpretation start Start with Target Cancer Cell Line transduction Lentiviral Transduction (LSD1 shRNA vs. Scrambled) start->transduction selection Puromycin Selection transduction->selection treatment This compound Treatment (Various Concentrations) selection->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (LSD1, p-AKT, EMT Markers) treatment->western end Evaluate Synergistic Effects viability->end apoptosis->end western->end

Caption: Experimental workflow for evaluating the combined effect of LSD1 shRNA and this compound.

LSD1 Signaling Pathways

lsd1_signaling cluster_lsd1 LSD1 Regulation shRNA Lentiviral LSD1 shRNA LSD1 LSD1 shRNA->LSD1 Suppresses Expression Tak418 This compound Tak418->LSD1 Inhibits Activity PI3K_AKT PI3K/AKT Pathway LSD1->PI3K_AKT Promotes EMT Epithelial-Mesenchymal Transition (EMT) LSD1->EMT Promotes Proliferation Cell Proliferation Survival Cell Survival Metastasis Metastasis Apoptosis Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Survival PI3K_AKT->Apoptosis EMT->Metastasis

Caption: LSD1 signaling pathways affected by shRNA knockdown and this compound treatment.

References

Troubleshooting & Optimization

Optimizing TAK-418 Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of TAK-418 in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] It has an in vitro IC50 value of 2.9 nM for the LSD1 enzyme.[1] The mechanism of action involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the catalytic site of LSD1.[1] This inhibition leads to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me1/2/3) and lysine 9 (H3K9me2), which are key epigenetic marks regulating gene expression.[1][3] A significant advantage of this compound is its high selectivity for inhibiting the enzymatic activity of LSD1 without disrupting the interaction between LSD1 and its cofactor GFI1B, which is crucial for avoiding hematological toxicity observed with some other LSD1 inhibitors.[1][4]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available data, a good starting point for a dose-response experiment would be in the low nanomolar to low micromolar range. For instance, in primary cultured rat neurons, effects on histone methylation have been observed after a 3-day treatment with concentrations ranging from 3 nM to 100 nM.[3] In TF-1a human erythroblast cells, a concentration of 10 µM was used in a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.[5] It is strongly recommended to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[5] Stock solutions should be stored at -20°C or -80°C to ensure stability.[1] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6] If you observe precipitation when diluting the DMSO stock into your aqueous cell culture medium, try pre-warming the medium to 37°C and adding the stock solution dropwise while gently vortexing.[6]

Q4: What are the expected cellular effects of this compound treatment?

A4: Treatment with this compound is expected to lead to a time- and dose-dependent increase in global levels of H3K4 and H3K9 methylation.[1][3] This can be measured by techniques such as Western blotting or ChIP-seq. The downstream effects on gene expression and cellular phenotype will vary depending on the cellular context. In the context of neurodevelopmental disorder models, this compound has been shown to normalize aberrant gene expression.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak effect of this compound Sub-optimal concentrationPerform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).
Insufficient treatment durationConduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your desired endpoint.
Cell line insensitivityConfirm the expression of LSD1 in your cell line using Western blot or qPCR. Not all cell lines are equally sensitive to LSD1 inhibition.
Inhibitor instabilityPrepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
High cytotoxicity observed This compound concentration is too highPerform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 value in your cell line and use concentrations below this for your experiments.
Solvent (DMSO) toxicityEnsure the final DMSO concentration in your cell culture medium is non-toxic (typically <0.5%).[6] Include a vehicle control (medium with the same DMSO concentration) in your experiments.
Off-target effectsWhile this compound is highly selective, consider potential off-target effects at high concentrations. Use the lowest effective concentration possible.
Inconsistent results Variability in cell culture conditionsMaintain consistent cell passage numbers, seeding densities, and growth conditions for all experiments.
Inaccurate pipettingUse calibrated pipettes and ensure proper mixing when preparing serial dilutions and treating cells.
Edge effects in multi-well platesTo minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium instead.

Quantitative Data

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 (LSD1 enzyme) 2.9 nMPurified enzyme[1]
Effective Concentration 3 - 100 nMPrimary cultured rat neurons (histone methylation)[3]
Target Engagement 10 µMTF-1a cells (CETSA)[5]

Note: This table is intended as a guide. Optimal concentrations should be determined empirically for each specific cell line and assay.

Table 2: Recommended Starting Concentration Ranges for Different Assays

Assay TypeStarting Concentration RangeNotes
Histone Methylation (Western Blot) 10 nM - 1 µMA 24-72 hour treatment is typically required to observe significant changes.
Cell Viability/Proliferation 1 nM - 10 µMPerform a 7-point dose-response curve to determine the IC50/EC50.
ChIP-seq 100 nM - 1 µMThe concentration should be sufficient to induce robust changes in histone methylation at target loci.
Cytotoxicity (e.g., MTT, CellTiter-Glo) 10 nM - 100 µMDetermine the CC50 to establish the toxic concentration range.

Experimental Protocols

Detailed Methodology for a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound concentration).

  • Treatment: Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Detailed Methodology for Western Blot Analysis of Histone Methylation
  • Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time period (e.g., 48 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE: Denature equal amounts of histone extracts (e.g., 10-20 µg) by boiling in Laemmli buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific histone modifications (e.g., anti-H3K4me2, anti-H3K9me2) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of modified histones to the total histone H3 levels.

Visualizations

TAK418_Mechanism_of_Action cluster_LSD1 LSD1 Complex TAK418 This compound LSD1 LSD1 (KDM1A) Enzyme TAK418->LSD1 Inhibits FAD FAD Cofactor H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 LSD1->H3K9me2 Demethylates HistoneH3 Histone H3 GeneExpression Altered Gene Expression H3K4me2->GeneExpression Regulates H3K9me2->GeneExpression Regulates

Caption: Mechanism of action of this compound.

Cell_Viability_Workflow A Seed Cells B Treat with this compound (Dose-Response) A->B C Incubate (e.g., 72h) B->C D Add Viability Reagent (e.g., MTT) C->D E Measure Signal (Absorbance/Luminescence) D->E F Data Analysis (Calculate IC50) E->F

Caption: Experimental workflow for a cell viability assay.

Troubleshooting_Logic Start Experiment Fails CheckConc Concentration Optimal? Start->CheckConc CheckTime Duration Sufficient? CheckConc->CheckTime Yes OptimizeConc Optimize Concentration CheckConc->OptimizeConc No CheckCells Cell Line Sensitive? CheckTime->CheckCells Yes OptimizeTime Optimize Time Course CheckTime->OptimizeTime No CheckReagent Reagent Stable? CheckCells->CheckReagent Yes ValidateLSD1 Validate LSD1 Expression CheckCells->ValidateLSD1 No UseFresh Use Fresh Reagent CheckReagent->UseFresh No Success Successful Experiment CheckReagent->Success Yes OptimizeConc->CheckConc OptimizeTime->CheckTime ValidateLSD1->CheckCells UseFresh->CheckReagent

Caption: Troubleshooting logic for optimizing this compound experiments.

References

Potential off-target effects of Tak-418 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tak-418. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1A (LSD1), also known as KDM1A.[1][2] It targets the catalytic flavin adenine (B156593) dinucleotide (FAD) in the active site of LSD1.[1] By inhibiting LSD1, this compound prevents the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to increased levels of H3K4me1/2/3 and H3K9me2.[2] This modulation of histone methylation is being investigated for its therapeutic potential in neurodevelopmental disorders such as Kabuki syndrome and autism spectrum disorder.[1][2][3]

Q2: What is the reported potency of this compound?

This compound has been shown to inhibit the LSD1 enzyme with a half-maximal inhibitory concentration (IC50) of 2.9 nM.[2]

Q3: How does this compound differ from other LSD1 inhibitors in terms of on-target effects?

A key feature of this compound is its specific mechanism of inhibiting LSD1 enzyme activity without disrupting the LSD1-cofactor complex.[4] This is in contrast to some other LSD1 inhibitors that can interfere with the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[2][5] The specific action of this compound is designed to avoid hematological side effects, such as thrombocytopenia, which have been associated with the disruption of the LSD1-GFI1B interaction.[4][6]

Troubleshooting Guide

Issue 1: Unexpected Phenotypes or Cellular Responses Observed

Q4: My experimental results are not consistent with the known on-target effects of LSD1 inhibition. Could this be due to off-target effects of this compound?

While this compound is designed to be a selective LSD1 inhibitor, it is possible that unexpected phenotypes could arise from off-target interactions, especially at higher concentrations.[7] It is also important to consider that the downstream effects of LSD1 inhibition can be broad and cell-type specific.[3][8]

Troubleshooting Steps:

  • Confirm On-Target Engagement: Before investigating off-target effects, it is crucial to confirm that this compound is engaging with its intended target, LSD1, in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.

  • Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent. Off-target effects are often observed at higher concentrations of a compound.

  • Use a Structurally Unrelated LSD1 Inhibitor: To determine if the observed phenotype is a result of LSD1 inhibition or a specific off-target effect of this compound, consider using a structurally different LSD1 inhibitor as a control. If the phenotype is not replicated, it may suggest an off-target effect of this compound.

  • Comprehensive Target Profiling: If off-target effects are suspected, consider performing a broad kinase selectivity profiling assay or a more comprehensive off-target screening against a panel of receptors and enzymes.

Issue 2: Concerns About Potential Hematological Toxicity

Q5: I am observing changes in blood cell counts or related markers in my in vivo experiments. Is this an expected off-target effect of this compound?

This compound was specifically designed to avoid the hematological toxicity that has been observed with other LSD1 inhibitors.[2][4] This is achieved by preventing the steric interference with GFI1B in the binding pocket.[2] Clinical trials in healthy volunteers have reported that this compound is well-tolerated with no serious adverse events, including clinically significant changes in laboratory test results.[1][9] However, if you observe unexpected hematological effects, it is crucial to investigate further.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound compound.

  • Dose-Response Analysis: Investigate if the observed hematological effects are dose-dependent.

  • Control Experiments: Include appropriate vehicle controls in your in vivo studies to rule out other experimental variables.

  • Consult Literature on Other LSD1 Inhibitors: Review the literature on the hematological side effects of other LSD1 inhibitors to understand the potential mechanisms that this compound is designed to avoid.

Quantitative Data Summary

ParameterValueReference
Target Lysine-Specific Demethylase 1A (LSD1/KDM1A)[1][2]
IC50 2.9 nM[2]
Mechanism of Action Irreversible inhibitor targeting the catalytic FAD[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the engagement of this compound with its target protein, LSD1, in a cellular context based on ligand-induced thermal stabilization.[10][11][12]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to the desired confluency.

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time.

  • Heating Step:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble LSD1 protein in each sample using Western blotting or an ELISA-based method.

  • Data Analysis:

    • Plot the amount of soluble LSD1 as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a broad panel of protein kinases to identify potential off-target interactions.[7][13][14]

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions to be tested.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the individual recombinant kinases, their specific substrates, and ATP. Kinase profiling services and kits are commercially available.[13][14]

  • Inhibitor Addition:

    • Add the diluted this compound or a vehicle control to the wells containing the kinase reaction mixtures.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the kinase reaction to proceed.

  • Detection and Data Analysis:

    • Measure the kinase activity using a suitable detection method, such as luminescence-based assays that quantify ADP production.[14]

    • Calculate the percent inhibition of each kinase at the tested concentrations of this compound.

    • Results are typically presented as a heatmap or a table showing the inhibitory activity against the kinase panel.

Visualizations

Tak-418_Signaling_Pathway cluster_epigenetics Epigenetic Regulation cluster_drug_action Drug Action cluster_outcome Cellular Outcome Histone Histone H3 H3K4me2 H3K4me2 (Active Chromatin) Histone->H3K4me2 Methylation (by KMTs) H3K4me1 H3K4me1 (Inactive Chromatin) H3K4me2->H3K4me1 Demethylation GeneExpression Altered Gene Expression H3K4me2->GeneExpression Promotes Tak418 This compound LSD1 LSD1 (KDM1A) Tak418->LSD1 Inhibits LSD1->H3K4me2 Demethylates TherapeuticEffect Therapeutic Effect (e.g., in NDDs) GeneExpression->TherapeuticEffect Leads to

Caption: this compound inhibits LSD1, preventing histone demethylation.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed CheckConcentration Verify this compound Concentration and Purity Start->CheckConcentration DoseResponse Perform Dose-Response Curve CheckConcentration->DoseResponse OnTarget Confirm On-Target Engagement (CETSA) DoseResponse->OnTarget ControlCompound Use Structurally Unrelated LSD1 Inhibitor OnTarget->ControlCompound PhenotypeReproduced Phenotype Reproduced? ControlCompound->PhenotypeReproduced OffTargetProfiling Conduct Off-Target Profiling (e.g., Kinase Panel) PhenotypeReproduced->OffTargetProfiling No OnTargetEffect Likely On-Target Effect (Potentially Novel Biology) PhenotypeReproduced->OnTargetEffect Yes OffTargetEffect Potential Off-Target Effect OffTargetProfiling->OffTargetEffect

Caption: Workflow for troubleshooting unexpected experimental results.

References

Avoiding hematological toxicity with Tak-418 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing TAK-418 in in vivo experiments, with a specific focus on monitoring and avoiding hematological toxicity.

Frequently Asked Questions (FAQs)

Q1: Does this compound cause hematological toxicity in vivo?

A1: Preclinical and clinical data indicate that this compound is designed to avoid the hematological toxicities, such as thrombocytopenia, that have been associated with other lysine-specific demethylase 1 (LSD1) inhibitors.[1] Studies in rodents have shown that this compound can inhibit LSD1 enzyme activity in the brain without causing significant changes to white blood cell, red blood cell, or platelet counts.[1][2] Furthermore, Phase 1 clinical trials in healthy human volunteers concluded that this compound was well tolerated, with no clinically significant changes in laboratory test results, including hematological panels.[3][4]

Q2: What is the mechanism by which this compound avoids hematological toxicity?

A2: The hematological toxicity of some LSD1 inhibitors is linked to their disruption of the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B), which is a critical regulator of hematopoietic differentiation.[5] These inhibitors generate bulky covalent adducts with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the LSD1 active site, which sterically hinders the binding of GFI1B.[1] this compound is designed to avoid this issue. It forms a compact formylated adduct with FAD, which inhibits LSD1's enzymatic activity without disrupting the critical LSD1-GFI1B protein-protein interaction, thereby preserving normal hematopoietic function.[1][2]

Q3: What hematological parameters were assessed in preclinical and clinical studies of this compound?

A3: In preclinical rodent studies, complete blood counts (CBCs) were performed, assessing parameters including white blood cells (WBCs), red blood cells (RBCs), and platelets.[1] In the first-in-human Phase 1 trials, safety assessments included monitoring for treatment-emergent adverse events (TEAEs) and clinically significant changes in hematology and clinical chemistry laboratory tests.[3][4][6]

Quantitative Data Summary

The following tables summarize the key findings regarding the hematological safety profile of this compound from preclinical and clinical studies.

Table 1: Summary of Preclinical In Vivo Hematological Safety Data for this compound & Analogs

CompoundSpeciesDoseDurationKey Hematological FindingsReference
This compound Rodents1 or 3 mg/kg (p.o.)Single DoseInhibited brain LSD1 activity without causing hematological toxicity.[2]
This compound Rodents1 mg/kg (p.o.)14 DaysAmeliorated ASD-like behaviors with a good safety profile.[2]
T-448 *Rats1 and 3 mg/kgSingle DoseNo changes in the number of white blood cells, red blood cells, or platelets.[1]

*T-448 is a preclinical compound with a similar mechanism to this compound, used to validate the effects of LSD1 enzyme inhibition.[1]

Table 2: Summary of Phase 1 Clinical Trial Hematological Safety Data for this compound

Study IDPopulationDose RangeDurationKey Hematological FindingsReference
NCT03228433Healthy Adults5–60 mg (Single Dose)Single DoseWell tolerated; no clinically significant changes in laboratory results.[3][4]
NCT03501069Healthy Females120–160 mg (Single Dose)Single DoseWell tolerated; no serious adverse events or significant lab changes.[3][4][7]
NCT03501069Healthy Females20–160 mg (q.d.)10 DaysWell tolerated; no obvious accumulation or significant lab changes.[3][4][7]

Troubleshooting Guide

Issue: Unexpected Hematological Changes Observed in an In Vivo Study

While this compound is not expected to cause hematological toxicity, unexpected findings in animal studies can arise from various factors. If you observe changes such as anemia, neutropenia, or thrombocytopenia, follow this guide to troubleshoot the potential cause.

StepActionDetailed Instructions
1 Verify Compound Integrity Confirm the identity, purity, and stability of the this compound batch being used. Improper storage or degradation could potentially lead to unforeseen effects.
2 Review Dosing and Administration Double-check all dose calculations, vehicle preparation, and administration procedures (e.g., oral gavage technique). An accidental overdose or stressful administration procedure can impact animal physiology.
3 Assess Animal Health and Husbandry Evaluate the overall health of the animal colony. Investigate for underlying infections, environmental stressors, or issues with diet and water that could confound hematological results.
4 Establish Baseline Hematology Ensure you have robust baseline hematological data for your specific animal strain, age, and sex before initiating treatment. Compare affected animals to vehicle-treated controls and untreated baseline animals.
5 Consider Confounding Factors Review all experimental procedures. Could the observed effects be related to anesthesia, surgical procedures, frequent blood sampling, or co-administered medications?[8]
6 Consult Literature Review literature on drug-induced hematological disorders to understand potential, albeit rare, mechanisms that might be at play or to identify other potential causative agents in your experimental setup.[9][10]

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of LSD1 inhibitors and a suggested workflow for investigating hematological parameters.

cluster_0 First-Generation LSD1 Inhibitors LSD1_A LSD1 Enzyme Adduct_A Bulky FAD Adduct LSD1_A->Adduct_A GFI1B_A GFI1B Cofactor Gene_A Hematopoietic Gene Expression GFI1B_A->Gene_A Normal Regulation Inhibitor_A Bulky Inhibitor Inhibitor_A->LSD1_A Binds & Forms Adduct Adduct_A->GFI1B_A Steric Hindrance Disrupts Binding Adduct_A->Gene_A Dysregulation Toxicity_A Hematological Toxicity (e.g., Thrombocytopenia) Gene_A->Toxicity_A Leads to

Caption: Mechanism of toxicity for some LSD1 inhibitors.

cluster_1 This compound Selective Inhibition LSD1_B LSD1 Enzyme Adduct_B Compact FAD Adduct LSD1_B->Adduct_B GFI1B_B GFI1B Cofactor Gene_B Hematopoietic Gene Expression GFI1B_B->Gene_B Normal Regulation TAK418 This compound TAK418->LSD1_B Binds & Forms Adduct Adduct_B->GFI1B_B Interaction Preserved Safety_B Hematological Safety (Normal Function) Gene_B->Safety_B Maintains

Caption: this compound mechanism for avoiding hematological toxicity.

Start Unexpected Hematological Change Detected CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckDose Step 2: Review Dosing & Administration CheckCompound->CheckDose CheckHealth Step 3: Assess General Animal Health CheckDose->CheckHealth CheckBaseline Step 4: Compare to Baseline & Vehicle Controls CheckHealth->CheckBaseline Analysis Analyze Data for Confounding Factors CheckBaseline->Analysis Result Identify Potential Cause Analysis->Result

Caption: Workflow for troubleshooting unexpected hematological results.

Key Experimental Protocols

Protocol 1: In Vivo Hematological Assessment in Rodent Models

This protocol outlines the standard procedure for collecting and analyzing blood samples to assess hematological parameters in mice or rats during a study with this compound.

1. Materials:

  • Anticoagulant tubes (e.g., K2-EDTA coated)

  • Appropriate gauge needles and syringes or capillary tubes

  • Automated hematology analyzer

  • Microscope slides and staining reagents (for blood smears)

  • Anesthetic (if required for collection site)

  • Vehicle control and this compound formulated at the desired concentration

2. Procedure:

  • Baseline Sampling: Prior to the first dose of this compound or vehicle, collect a baseline blood sample from all animals. Recommended collection sites include the saphenous vein, submandibular vein, or tail vein. Use a consistent collection method for all animals at all time points.
  • Dosing: Administer this compound or vehicle orally (p.o.) once daily, or as required by the study design.
  • On-Study and Terminal Sampling: Collect blood samples at predetermined intervals during the study and/or at the terminal endpoint. The volume and frequency of collection should be carefully planned to avoid inducing anemia.
  • Sample Handling: Immediately after collection, place the blood into an EDTA-coated tube and gently invert 8-10 times to prevent coagulation. Store samples at 4°C and analyze within 24 hours.
  • Analysis:
  • Use an automated hematology analyzer calibrated for the specific species (mouse or rat) to obtain a Complete Blood Count (CBC).
  • Key parameters to measure include:
  • White Blood Cell Count (WBC) and differential (neutrophils, lymphocytes, etc.)
  • Red Blood Cell Count (RBC)
  • Hemoglobin (HGB)
  • Hematocrit (HCT)
  • Platelet Count (PLT)
  • (Optional) Prepare a blood smear to microscopically evaluate cell morphology.

3. Data Interpretation:

  • Compare the results from the this compound treated group to the vehicle-treated control group at each time point.
  • Statistically analyze the data to determine if any observed changes are significant.
  • Any significant deviation from the vehicle control group should be investigated using the troubleshooting guide. The primary treatment for drug-induced hematological disorders is the removal of the offending agent.[9]

References

Tak-418 stability in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and handling of Tak-418 in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, orally active, and brain-penetrant small molecule that inhibits the lysine-specific demethylase 1A (LSD1 or KDM1A) enzyme with a reported IC50 of 2.9 nM.[1][2] Its mechanism involves irreversibly targeting the catalytic flavin adenine (B156593) dinucleotide (FAD) in the LSD1 active site.[3] By inhibiting LSD1, this compound can restore the balance of histone H3K4 methylation, which is a promising therapeutic strategy for certain central nervous system and neurodevelopmental disorders, such as Kabuki syndrome and autism.[1][3][4][5]

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound exhibits good solubility in both DMSO and water.[1] For in vitro cellular assays, DMSO is the most common solvent.[5][6] For in vivo studies in rodents, formulations using aqueous vehicles such as distilled water with 0.5% (w/v) methylcellulose (B11928114) and 0.5% (w/v) citrate (B86180) have been successfully used.[5][6]

Q3: How should I store solid this compound and its stock solutions to ensure stability?

Proper storage is critical to maintain the integrity of this compound. For the solid compound, it is recommended to store it at -20°C, sealed, and protected from moisture and light.[1] For prepared stock solutions, the stability depends on the temperature:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

Always store solutions in tightly sealed vials to prevent solvent evaporation and exposure to moisture.

Solubility & Storage Data Summary

The following tables summarize the key quantitative data for handling this compound.

Table 1: this compound Solubility Profile

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes
DMSO 55 mg/mL 154.10 mM May require sonication and warming to 60°C. Use fresh, anhydrous DMSO.[1]

| Water (H₂O) | ≥ 16.67 mg/mL | ≥ 46.71 mM | Saturation concentration is not fully known but is at or above this level.[1] |

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage Temperature Maximum Recommended Storage Period Key Recommendations
-20°C 1 Month Store in sealed vials, protect from light and moisture.[1]

| -80°C | 6 Months | Store in sealed vials, protect from light and moisture.[1] |

Experimental Protocols & Workflows

While specific degradation kinetics for this compound are not publicly available, the following generalized protocols provide best practices for solution preparation and stability assessment.

Protocol 1: Preparation of this compound Stock Solutions

This protocol details the steps for reliably dissolving this compound.

  • Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

  • Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube.

  • Solvent Addition:

    • For DMSO Stock: Add the required volume of fresh, anhydrous (low water content) DMSO to the tube. To achieve the maximum concentration of 55 mg/mL, warming the solution to 60°C and using an ultrasonic bath may be necessary to facilitate dissolution.[1]

    • For Aqueous Stock: Add the required volume of purified water (e.g., Milli-Q).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes until the compound is fully dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed cryovials. Store immediately at -80°C for long-term stability or -20°C for short-term use, protected from light.

Workflow for Preparing and Storing this compound Solutions

G cluster_prep Preparation cluster_storage Storage start Start: Equilibrate Solid this compound weigh Weigh Compound start->weigh add_solvent Add Solvent (DMSO or Aqueous) weigh->add_solvent dissolve Dissolve Completely (Vortex, Sonicate/Heat if needed) add_solvent->dissolve inspect Visually Inspect for Particulates dissolve->inspect inspect->dissolve Particulates Present aliquot Aliquot into Single-Use Vials inspect->aliquot Clear store_short Store at -20°C (Up to 1 Month) aliquot->store_short store_long Store at -80°C (Up to 6 Months) aliquot->store_long end_node Ready for Experiment store_short->end_node store_long->end_node

Caption: Workflow for this compound solution preparation and storage.
Protocol 2: General Method for Assessing Aqueous Stability

This protocol can be adapted to test the stability of this compound in your specific aqueous experimental buffer (e.g., cell culture media, assay buffer).

  • Preparation: Prepare a fresh solution of this compound in the desired aqueous buffer at the final experimental concentration.

  • Initial Sample (T=0): Immediately take an aliquot of the solution and analyze it via a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration (C₀). This is your baseline measurement.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a 5% CO₂ incubator).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.

  • Analysis: Analyze each time-point sample using the same analytical method as the T=0 sample to determine the concentration of intact this compound (Cₜ).

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point using the formula: (% Remaining) = (Cₜ / C₀) * 100. Plot the results to determine the stability profile over time.

Troubleshooting Guide

Issue 1: My this compound is not fully dissolving in DMSO.

  • Cause: The solubility limit may not have been reached, or the DMSO may have absorbed water from the atmosphere. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many compounds.[1]

  • Solution:

    • Use a fresh, unopened vial of anhydrous or molecular sieve-dried DMSO.

    • Gently warm the solution to 60°C while vortexing.[1]

    • Use an ultrasonic bath to aid dissolution.[1]

    • If the issue persists, consider preparing a more dilute stock solution.

Issue 2: I observe precipitation after diluting my DMSO stock into aqueous buffer.

  • Cause: This is a common issue where the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous buffer.

  • Solution:

    • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

    • Increase DMSO Carryover (with caution): Increase the percentage of DMSO in the final solution (e.g., from 0.1% to 0.5%). Always run a vehicle control to ensure the higher DMSO concentration does not affect your experimental model.

    • Use Pluronic F-127: For challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic F-127 to the aqueous buffer can help maintain solubility.

Issue 3: I am seeing inconsistent results or loss of activity over time.

  • Cause: This could indicate compound degradation due to improper storage, excessive freeze-thaw cycles, or instability in the experimental buffer at physiological temperatures.

  • Solution: Follow the troubleshooting workflow below to diagnose the potential cause.

Troubleshooting Workflow for Stability Issues

G cluster_check Diagnostic Checks cluster_action Corrective Actions start Inconsistent Results or Loss of Activity Observed check_storage Were stock solutions stored correctly (-80°C, sealed)? start->check_storage check_freeze_thaw How many freeze-thaw cycles has the stock undergone? check_storage->check_freeze_thaw Yes action_new_stock Action: Prepare a fresh stock solution from solid compound. check_storage->action_new_stock No check_solubility Is precipitation visible in the final aqueous solution? check_freeze_thaw->check_solubility < 3 cycles action_aliquot Action: Discard old stock. Prepare new stock and create single-use aliquots. check_freeze_thaw->action_aliquot ≥ 3 cycles action_solubility Action: Review solubility protocol. Lower final concentration or adjust vehicle. check_solubility->action_solubility Yes action_stability_test Action: Perform aqueous stability test (Protocol 2) to confirm degradation in assay buffer. check_solubility->action_stability_test No

Caption: Troubleshooting decision tree for this compound stability issues.

References

How to minimize variability in Tak-418 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize variability and troubleshoot experiments involving the selective LSD1 inhibitor, TAK-418.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] Its primary mechanism of action is to block the enzymatic activity of LSD1, which is responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, this compound leads to an increase in H3K4 and H3K9 methylation, which in turn modulates the expression of genes implicated in neurodevelopmental disorders.[1][2]

Q2: How should I dissolve and store this compound?

A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies in rodents, it has been dissolved in distilled water containing 0.5% (w/v) methylcellulose (B11928114) and 0.5% (w/v) citrate.[3] For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture. Once in solution, aliquot and store at -80°C to minimize freeze-thaw cycles.

Q3: What are the expected cellular and in vivo effects of this compound treatment?

A3: Cellular effects of this compound treatment include an increase in the global levels of mono-, di-, and tri-methylated H3K4 (H3K4me1/2/3) and di-methylated H3K9 (H3K9me2).[1][2] This can be assessed by techniques such as Western blotting or Chromatin Immunoprecipitation (ChIP). In rodent models of neurodevelopmental disorders, oral administration of this compound has been shown to ameliorate autism-like behaviors.[1][2]

Q4: Does food intake affect the pharmacokinetics of this compound?

A4: Yes, administration of this compound with food has been shown to delay peak plasma concentrations, although the overall exposure (AUC) is generally unaffected.[4][5] This is an important consideration for designing and interpreting in vivo experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no observable effect on histone methylation (e.g., H3K4me2 levels). 1. Incorrect inhibitor concentration: The effective concentration can vary between cell lines or animal models. 2. Compound degradation: Improper storage or handling may lead to loss of activity. 3. Insufficient treatment duration: The effect on histone methylation is time-dependent. 4. Low LSD1 expression: The target cell line or tissue may have low levels of LSD1.1. Perform a dose-response experiment to determine the optimal IC50 for your specific system. 2. Ensure proper storage of this compound (solid at -20°C/-80°C, DMSO stocks at -80°C). Prepare fresh dilutions for each experiment. 3. Conduct a time-course experiment to identify the optimal treatment duration. 4. Confirm LSD1 expression in your experimental system via Western blot or qPCR.
High variability in in vivo rodent studies. 1. Litter effects: Especially in models of neurodevelopmental disorders, variability between litters can be significant. 2. Inconsistent drug administration: Variability in oral gavage technique or animal stress levels can affect absorption. 3. Animal-to-animal variability: Inherent biological differences between animals.1. Account for litter effects in the experimental design and statistical analysis. Where possible, use littermates as controls. 2. Ensure consistent and proper oral gavage technique. Acclimatize animals to handling to reduce stress. 3. Increase sample size to improve statistical power and randomize animals to treatment groups.
Observed phenotype does not correlate with known functions of LSD1 inhibition. 1. Off-target effects: Although this compound is selective, off-target effects are always a possibility. 2. Cellular context: The downstream effects of LSD1 inhibition can be highly dependent on the specific genetic and epigenetic landscape of the cells.1. Use a structurally different LSD1 inhibitor as a control to see if the same phenotype is observed. siRNA or shRNA-mediated knockdown of LSD1 can also help validate that the phenotype is on-target. 2. Characterize the expression of other histone modifying enzymes and relevant signaling pathways in your experimental model.
Poor quality or inconsistent Western blot results for histone modifications. 1. Inefficient histone extraction: Standard whole-cell lysis buffers may not be optimal for histones. 2. Poor antibody quality: The specificity and affinity of antibodies against histone modifications can vary. 3. Inefficient protein transfer: Histones are small, positively charged proteins and may not transfer efficiently to membranes.1. Use an acid extraction protocol specifically for histones. 2. Validate your primary antibody using peptide competition assays or by testing it on known positive and negative controls. 3. Add 0.01% SDS to the transfer buffer and consider a longer transfer time to improve efficiency.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueSpecies/ModelReference
IC50 (LSD1 enzyme activity) 2.9 nMIn vitro[1][2]
Effective Dose (in vivo) 1 mg/kg (p.o., once daily for 14 days)Rodent models of Autism Spectrum Disorder[1]
LSD1 Enzyme Inhibition (in vivo) 91.5% (mice), 95.7% (VPA rats) at 1 mg/kgMouse, Rat[2]
Increase in H3K4me2 levels at Ucp2 gene Observed with single administration of 1 or 3 mg/kgMouse brain[1][2]

Table 2: Pharmacokinetic Parameters of this compound in Rodents

ParameterValue (at 1 mg/kg, p.o.)SpeciesReference
Tmax (Time to peak plasma concentration) ~1-2 hoursRat[6]
Bioavailability (BA) 77.5% (at 0.3 mg/kg)Mouse[6]
Brain Penetration Rapidly crosses the blood-brain barrierRodents[4][5]
Accumulation No obvious accumulation after daily administration for 10 daysHuman[4][5]

Experimental Protocols

Detailed Methodology: Western Blot for Histone Methylation
  • Histone Extraction (Acid Extraction Method):

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a hypotonic buffer and isolate the nuclei by centrifugation.

    • Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for at least 4 hours at 4°C.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the acid-soluble histones.

    • Neutralize the acid and determine protein concentration using a suitable assay.

  • Gel Electrophoresis and Protein Transfer:

    • Denature 15-20 µg of histone extract by boiling in SDS-PAGE sample buffer.

    • Separate proteins on a 15% SDS-polyacrylamide gel to achieve good resolution of low molecular weight histones.

    • Transfer separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended).

    • To improve transfer efficiency, consider adding up to 0.01% SDS to the transfer buffer and extending the transfer time.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against specific histone modifications (e.g., H3K4me2, H3K9me2) and a loading control (e.g., total Histone H3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Detailed Methodology: Chromatin Immunoprecipitation (ChIP)
  • Cross-linking and Chromatin Preparation:

    • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

    • Harvest and lyse the cells to isolate the nuclei.

    • Sonify the nuclear lysate to shear the chromatin into fragments of 200-700 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared chromatin with an antibody specific for the histone modification of interest (e.g., H3K4me2) overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by heating at 65°C.

    • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis:

    • Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes to determine the relative enrichment of the histone modification at these loci.

    • Alternatively, the purified DNA can be used for high-throughput sequencing (ChIP-seq) to identify genome-wide changes in the histone modification.

Visualizations

TAK418_Mechanism_of_Action cluster_epigenetic_regulation Epigenetic Regulation cluster_intervention Pharmacological Intervention cluster_downstream_effects Downstream Effects LSD1 LSD1 (KDM1A) GeneExpression Altered Gene Expression (e.g., Ucp2, Bdnf) H3K4me1_2 H3K4me1/2 (Active/Poised Promoters) H3K4me1_2->LSD1 Demethylation H3K4me1_2->GeneExpression Regulates H3K9me2 H3K9me2 (Repressed Chromatin) H3K9me2->LSD1 Demethylation H3K9me2->GeneExpression Regulates TAK418 This compound TAK418->LSD1 Inhibits NeuronalFunction Normalization of Neuronal Function GeneExpression->NeuronalFunction BehavioralPhenotype Amelioration of Autism-like Behaviors NeuronalFunction->BehavioralPhenotype LSD1_CoREST_Signaling_Pathway cluster_complex LSD1-CoREST Repressive Complex cluster_chromatin Chromatin Modification cluster_transcription Transcriptional Regulation LSD1 LSD1 CoREST CoREST LSD1->CoREST H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 Demethylates TargetGenes Target Gene Promoters LSD1->TargetGenes Binds to HDAC1_2 HDAC1/2 CoREST->HDAC1_2 CoREST->TargetGenes Binds to H3Ac Histone Acetylation HDAC1_2->H3Ac Deacetylates HDAC1_2->TargetGenes Binds to Chromatin Chromatin TranscriptionRepression Transcriptional Repression TargetGenes->TranscriptionRepression Experimental_Workflow_Troubleshooting cluster_experiment Experimental Phase cluster_troubleshooting Troubleshooting Checkpoints cluster_solutions Potential Solutions Design Experimental Design - Dose-response - Time-course - Appropriate controls Execution Experiment Execution - Cell culture/Animal handling - this compound administration Design->Execution Analysis Data Analysis - Western blot - ChIP-qPCR/seq Execution->Analysis Variability High Variability? Analysis->Variability NoEffect No Effect? Analysis->NoEffect UnexpectedEffect Unexpected Effect? Analysis->UnexpectedEffect OptimizeConcentration Optimize Concentration & Duration Variability->OptimizeConcentration CheckReagents Check Reagent Quality & Storage Variability->CheckReagents NoEffect->OptimizeConcentration NoEffect->CheckReagents RefineProtocols Refine Protocols (e.g., extraction, transfer) NoEffect->RefineProtocols ValidateTarget Validate On-Target Effect (e.g., siRNA, other inhibitors) UnexpectedEffect->ValidateTarget

References

Interpreting unexpected results from Tak-418 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-418. The information is designed to address specific issues that may arise during experimentation and to aid in the interpretation of unexpected results.

Frequently Asked Questions (FAQs)

Q1: We are administering this compound to our rodent models and, unlike other LSD1 inhibitors we have used, we are not observing any hematological toxicity, specifically thrombocytopenia. Is this an expected result?

A1: Yes, this is an expected and key feature of this compound. Preclinical studies in rodents have consistently shown that this compound inhibits LSD1 enzyme activity in the brain without causing hematological toxicity.[1][2] This is a significant advantage over conventional LSD1 inhibitors which can interfere with the LSD1-cofactor complex, leading to side effects like thrombocytopenia.[2]

The specific mechanism of this compound avoids the steric interference with GFI1B, a critical regulator of hematopoietic differentiation, in the binding pocket. It achieves this by generating a compact formylated adduct form of the coenzyme flavin adenine (B156593) dinucleotide (FAD).[1][3]

Q2: We observed that this compound normalized the expression of a specific set of genes in our disease model, but this set of genes is different from what has been reported in other models. Is this a sign of inconsistent drug activity?

A2: This is not necessarily a sign of inconsistent activity. In fact, studies have shown that the genes modulated by this compound can be almost completely different across various neurodevelopmental disorder models and at different ages.[3][4][5] It is hypothesized that this compound works by unlocking aberrant epigenetic machinery and recovering global gene expression homeostasis, rather than targeting a single, specific gene pathway in all contexts.[2][3][6] Therefore, the specific genes that are normalized will depend on the unique dysregulated gene expression profile of the particular model being studied.

Q3: We are conducting a memory-related study in a specific transgenic mouse model and are not seeing an improvement in memory function with this compound treatment. Is this expected?

A3: While this compound has been shown to improve memory deficits in some models, such as aged mice and amyloid precursor protein overexpressing mice, it is not universally effective across all models of memory impairment.[7] For instance, in a study involving miR-137 transgenic mice, this compound did not improve recognition memory deficits, even at a dose that achieved almost full inhibition of LSD1 enzyme activity in the hippocampus.[7] This suggests that the efficacy of this compound on memory function may be dependent on the underlying molecular mechanisms of the specific model. The modulation of miR-137 may be involved in the memory improvement observed in other models.[7]

Q4: We are observing a rapid absorption and short half-life of this compound in our pharmacokinetic studies. Is this consistent with reported data?

A4: Yes, your observations are consistent with the findings from Phase 1 clinical trials in healthy volunteers.[4][5][8][9] These studies reported that this compound has a nearly linear pharmacokinetic profile with rapid absorption and a short terminal half-life.[4][5][8][9] No obvious accumulation of the drug was observed after daily administration for 10 days.[4][5][8][9]

Troubleshooting Guides

Issue: Difficulty in observing a clear dose-dependent effect on behavioral outcomes.

Troubleshooting Steps:

  • Confirm Target Engagement: Ensure that the doses being used are sufficient to inhibit LSD1 enzyme activity in the brain. A single administration of this compound at 1 or 3 mg/kg has been shown to increase H3K4me2 levels at the Ucp2 gene in the mouse brain.[1] Consider including a pharmacodynamic biomarker, such as formyl-flavin adenine dinucleotide, to confirm a dose-dependent response.[5][8][9]

  • Evaluate Model-Specific Efficacy: The required level of LSD1 inhibition for efficacy can vary between models. For example, in valproate (VPA)-exposed rat models, almost full inhibition of LSD1 enzyme activity in the brain may be necessary to see an amelioration of social deficits.[7] In contrast, partial inhibition of LSD1 activity was sufficient to rescue memory deficits in aged mice.[7]

  • Consider the Pathological Context: The therapeutic effects of this compound are often observed through the normalization of dysregulated gene expression under pathological conditions.[3] In some cases, effects on cognitive function may not be apparent in normal, healthy animals.[3][7]

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in Rodent Models

ModelBehavioral DeficitThis compound DoseOutcomeReference
Prenatal valproate (VPA) exposed ratsSocial deficits1 mg/kg (p.o., daily for 14 days)Ameliorated social deficits[1]
Prenatal polyinosinic:polycytidylic acid (poly I:C) exposed miceSocial deficitsNot specifiedAmeliorated ASD-like symptoms[7]
Aged mice (16 months old)Memory deficits0.1 or 0.3 mg/kg (daily for 4 days)Improved memory deficits[7]
Tg2576 mice (amyloid precursor protein overexpression)Memory deficitsNot specifiedRescued memory deficits[7]
miR-137 transgenic miceRecognition memory deficits1 mg/kg (daily for 2 weeks)No improvement in memory function[7]
Kabuki syndrome mouse model (Kmt2d+/βGeo)Visuospatial learning and memory defectsNot specified (2-week treatment)Rescued defects[9]

Table 2: Summary of Phase 1 Clinical Trial Data for this compound in Healthy Volunteers

Study DesignDose RangeKey FindingsReference
Single-rising-dose (SRD)5-60 mgWell tolerated, no serious adverse events. Nearly linear pharmacokinetic profile with rapid absorption and short terminal half-life.[4][5][8]
SRD and multiple-rising-dose (MRD)SRD: 120-160 mg; MRD: 20-160 mg once daily for 10 daysWell tolerated, no clinically significant changes in laboratory tests or vital signs. No obvious accumulation after 10 days.[4][5][8]

Experimental Protocols

Protocol 1: Assessment of in vivo LSD1 Enzyme Activity Inhibition

  • Animal Dosing: Administer this compound orally (p.o.) to rodents at the desired doses (e.g., 1 or 3 mg/kg).

  • Tissue Collection: At a specified time point post-administration (e.g., 2 hours), euthanize the animals and collect brain tissue (e.g., cortex).

  • Nuclear Extract Preparation: Prepare nuclear extracts from the collected brain tissue.

  • LSD1 Activity Assay: Measure LSD1 enzyme activity in the nuclear extracts using a validated assay. The activity can be assessed by monitoring the demethylation of a histone substrate (e.g., H3K4me2).

  • Data Analysis: Compare the LSD1 activity in the this compound treated groups to the vehicle-treated control group to determine the percentage of inhibition.

Protocol 2: Evaluation of Histone Methylation Levels

  • Cell Culture and Treatment: Culture primary rat neurons and treat with this compound at the desired concentration.

  • Chromatin Immunoprecipitation (ChIP): Perform ChIP using antibodies specific for different histone methylation marks (e.g., H3K4me1/2/3, H3K9me2).

  • Quantitative PCR (qPCR): Analyze the immunoprecipitated DNA by qPCR using primers for the promoter regions of target genes known to be regulated by LSD1 (e.g., Ucp2, Bdnf).

  • Data Analysis: Calculate the enrichment of specific histone methylation marks at the target gene promoters in this compound treated cells relative to control cells.

Visualizations

TAK418_Signaling_Pathway cluster_epigenetics Epigenetic Regulation cluster_drug_action Drug Action LSD1 LSD1 (KDM1A) H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 Demethylates H3K4 H3K4 H3K4me1_2->H3K4 to Gene_Repression Gene Repression H3K4me1_2->Gene_Repression Leads to TAK418 This compound TAK418->LSD1 Inhibits

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow cluster_molecular Molecular Analyses start Start: Rodent Model of Neurodevelopmental Disorder treatment Administer this compound or Vehicle (Control) start->treatment behavioral_testing Behavioral Testing (e.g., Social Interaction) treatment->behavioral_testing tissue_collection Tissue Collection (Brain) behavioral_testing->tissue_collection molecular_analysis Molecular Analysis tissue_collection->molecular_analysis gene_expression Gene Expression Analysis (RNA-seq) molecular_analysis->gene_expression histone_modification Histone Modification Analysis (ChIP-seq) molecular_analysis->histone_modification data_analysis Data Analysis and Interpretation gene_expression->data_analysis histone_modification->data_analysis Logical_Relationship TAK418 This compound LSD1_Inhibition LSD1 Enzyme Inhibition TAK418->LSD1_Inhibition No_GFI1B_Interference No Interference with LSD1-GFI1B Interaction LSD1_Inhibition->No_GFI1B_Interference Gene_Homeostasis Recovery of Gene Expression Homeostasis LSD1_Inhibition->Gene_Homeostasis No_Thrombocytopenia Absence of Thrombocytopenia No_GFI1B_Interference->No_Thrombocytopenia Therapeutic_Effect Therapeutic Effect in Neurodevelopmental Disorders Gene_Homeostasis->Therapeutic_Effect

References

Technical Support Center: Optimizing Antibody Selection for Western Blots with Tak-418

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Western blot experiments involving Tak-418, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect proteins of interest for Western blot analysis?

This compound is a selective, orally active inhibitor of the LSD1 (KDM1A) enzyme.[1] LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, this compound leads to an increase in the levels of these histone methylations.[2][3] Therefore, the primary targets for Western blot analysis after this compound treatment are the specific histone modifications it affects.

Q2: Which primary antibodies are recommended for detecting the effects of this compound treatment in a Western blot?

To effectively monitor the results of this compound treatment, it is crucial to select highly specific and validated antibodies. The following are recommended:

  • Primary Antibodies for Target Modification:

    • Anti-Histone H3 (mono methyl K4)

    • Anti-Histone H3 (di methyl K4)

    • Anti-Histone H3 (tri methyl K4)[4]

    • Anti-Histone H3 (di methyl K9)

  • Loading Control Antibodies:

    • Anti-Histone H3: Essential for normalizing the levels of histone modifications to the total amount of histone H3.

    • Anti-GAPDH or Anti-beta-Actin: Can be used as cytoplasmic loading controls, but a total histone H3 is more appropriate for nuclear extracts.

Q3: How should I prepare my cell or tissue lysates for analyzing histone modifications after this compound treatment?

Since histones are nuclear proteins, a nuclear extraction protocol is highly recommended to enrich your sample for the proteins of interest.[1][5][6][7] This will increase the signal intensity for histone marks and reduce background from cytoplasmic proteins. Standard whole-cell lysis buffers (e.g., RIPA) can also be used, but may result in weaker signals for histone modifications.[7]

Q4: What are the expected outcomes in a Western blot after successful this compound treatment?

Following successful treatment with this compound, you should expect to see an increase in the signal intensity for H3K4me1/2 and H3K9me2 marks in your Western blot, relative to vehicle-treated control samples. The total histone H3 levels should remain unchanged and serve as a reliable loading control.

Troubleshooting Guide

This guide addresses common issues encountered when performing Western blots with samples treated with this compound.

ProblemPossible CauseRecommended Solution
Weak or No Signal for Histone Modifications Inactive this compound: The compound may have degraded.Ensure proper storage of this compound as per the manufacturer's instructions and use a freshly prepared solution for experiments.
Insufficient this compound Concentration or Treatment Time: The dose or duration of treatment may not be optimal for the cell type being used.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific experimental system.
Poor Nuclear Extraction: Inefficient lysis of the nuclear membrane can lead to low yields of histone proteins.Use a validated nuclear extraction protocol and confirm nuclear lysis microscopically.[1][5][8] Consider sonication to shear genomic DNA and improve protein extraction.[5]
Suboptimal Antibody Dilution: The primary antibody concentration may be too low.Titrate the primary antibody to find the optimal concentration that provides a strong signal with minimal background.
Inefficient Protein Transfer: Small proteins like histones may not transfer efficiently to the membrane.Use a membrane with a smaller pore size (e.g., 0.2 µm nitrocellulose) to improve the retention of low molecular weight proteins like histones.[9] Optimize transfer time and voltage.
High Background Primary Antibody Concentration Too High: Excess primary antibody can bind non-specifically.Reduce the concentration of the primary antibody.
Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for histone antibodies).
Inadequate Washing: Insufficient washing can leave behind unbound primary and secondary antibodies.Increase the number and duration of wash steps with TBST.
Non-Specific Bands Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins.Use an antibody that has been validated for specificity by peptide competition assays or use in knockout/knockdown models.
Sample Degradation: Proteases in the sample may have degraded the target protein.Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice throughout the preparation process.[5]
No Change in Histone Methylation After Treatment Cell Line Insensitivity: The cell line used may not be responsive to this compound.Confirm that your cell line expresses LSD1. Consider using a positive control cell line known to be sensitive to LSD1 inhibition.
Incorrect Loading Control: Using a cytoplasmic loading control for nuclear extracts can be misleading.Use an anti-Histone H3 antibody as a loading control for all experiments analyzing histone modifications.

Experimental Protocols

Nuclear Extraction Protocol for Western Blotting

This protocol is designed for the enrichment of nuclear proteins, including histones, from cultured cells.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors).

    • Incubate on ice for 10-15 minutes to allow cells to swell.

    • Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex briefly to lyse the cell membrane.

  • Isolation of Nuclei:

    • Centrifuge the lysate at a low speed (e.g., 3,000 x g) for 10 minutes at 4°C.

    • Carefully remove the supernatant (cytoplasmic fraction).

    • Wash the nuclear pellet with the hypotonic buffer.

  • Nuclear Lysis:

    • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES-KOH, pH 7.9, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, with protease inhibitors).

    • Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

  • Clarification of Nuclear Lysate:

    • Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the nuclear proteins.

    • Determine the protein concentration using a suitable assay (e.g., Bradford or BCA).

Western Blot Protocol for Histone Modifications
  • Sample Preparation:

    • Mix 20-30 µg of nuclear protein extract with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load the samples onto a 12-15% polyacrylamide gel to ensure good resolution of low molecular weight histones.[9]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a 0.2 µm nitrocellulose membrane.

    • Confirm efficient transfer by Ponceau S staining.

  • Blocking:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-H3K4me2 or anti-H3K9me2) at the recommended dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

  • Stripping and Reprobing (Optional):

    • If necessary, the membrane can be stripped of the first set of antibodies and reprobed with another antibody, such as anti-Histone H3, for use as a loading control.

Visualizations

Tak418_Signaling_Pathway Tak418 This compound LSD1 LSD1 (KDM1A) Enzyme Tak418->LSD1 Inhibits IncreasedMethylation Increased Histone Methylation Tak418->IncreasedMethylation Leads to HistoneDemethylation Histone Demethylation LSD1->HistoneDemethylation Catalyzes H3K4me1_2 H3K4me1/2 HistoneDemethylation->H3K4me1_2 H3K9me2 H3K9me2 HistoneDemethylation->H3K9me2 GeneExpression Altered Gene Expression IncreasedMethylation->GeneExpression Results in

Caption: this compound Signaling Pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment 1. Cell Treatment (this compound vs. Vehicle) Nuclear_Extraction 2. Nuclear Extraction Cell_Treatment->Nuclear_Extraction Protein_Quantification 3. Protein Quantification Nuclear_Extraction->Protein_Quantification Sample_Boiling 4. Sample Boiling Protein_Quantification->Sample_Boiling Gel_Electrophoresis 5. SDS-PAGE Sample_Boiling->Gel_Electrophoresis Protein_Transfer 6. Transfer to Membrane Gel_Electrophoresis->Protein_Transfer Blocking 7. Blocking Protein_Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Western Blot Workflow for this compound.

Troubleshooting_Tree Start Problem: Weak or No Signal Check_Tak418 Is this compound active and at optimal concentration? Start->Check_Tak418 Check_Lysis Was nuclear extraction successful? Check_Tak418->Check_Lysis Yes Solution Review protocol and re-optimize conditions Check_Tak418->Solution No Check_Antibody Is the primary antibody concentration optimal? Check_Lysis->Check_Antibody Yes Check_Lysis->Solution No Check_Transfer Was protein transfer efficient? Check_Antibody->Check_Transfer Yes Check_Antibody->Solution No Check_Transfer->Solution No Check_Transfer->Solution Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: TAK-418 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to generate dose-response curves for the LSD1 inhibitor, TAK-418.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) with an IC50 of 2.9 nM.[1] LSD1 is an enzyme that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9), leading to transcriptional repression. By inhibiting LSD1, this compound increases histone methylation, which in turn modulates gene expression.[2] It has been shown to have minimal impact on the interaction between LSD1 and its cofactor GFI1B, potentially reducing hematological toxicity observed with other LSD1 inhibitors.[2][3]

Q2: Which cell lines are suitable for this compound dose-response studies?

While the optimal cell line should be determined empirically based on the research question, this compound has been studied in human erythroblast TF-1a cells and primary cultured rat neurons.[2][4] The choice of cell line should be guided by the expression levels of LSD1 and the biological context of the study.

Q3: What is a recommended starting concentration range for this compound in a dose-response experiment?

Based on general protocols for LSD1 inhibitors, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments.[5][6] Given this compound's high potency (IC50 = 2.9 nM), it is advisable to include lower concentrations in your titration.

Q4: What is the recommended solvent for this compound in cell-based assays?

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to ensure the final DMSO concentration in the cell culture medium is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).

Q5: How long should I incubate cells with this compound before assessing cell viability?

A treatment duration of 72 hours is often sufficient to observe significant effects on cell proliferation and viability for LSD1 inhibitors.[5][6] However, time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the optimal endpoint for your specific cell line and experimental conditions.

II. Troubleshooting Guide

This section addresses common issues encountered during cell viability assays with this compound.

Issue Possible Cause(s) Suggested Solution(s)
High Variability Between Replicate Wells 1. Uneven Cell Seeding: Inconsistent number of cells per well.[7][8] 2. Edge Effects: Evaporation and temperature fluctuations in the outer wells of the plate.[7] 3. Cell Clumping: Aggregated cells lead to uneven distribution. 4. Pipetting Errors: Inaccurate liquid handling.[9]1. Ensure Homogeneous Cell Suspension: Gently and thoroughly mix the cell suspension before and during plating.[8] 2. Mitigate Edge Effects: Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.[7] 3. Create a Single-Cell Suspension: Use enzymes like trypsin to detach adherent cells and gently pipette to break up clumps. 4. Calibrate Pipettes: Regularly calibrate and use proper pipetting techniques.
No Significant Decrease in Cell Viability 1. Cell Line Insensitivity: The chosen cell line may not be dependent on LSD1 activity for survival.[6] 2. Insufficient Drug Concentration: The concentration range tested is too low.[6] 3. Insufficient Treatment Duration: The incubation time is too short to induce a response.[6] 4. This compound Degradation: Improper storage or handling of the compound.1. Select Appropriate Cell Line: Confirm LSD1 expression in your cell line (e.g., via Western Blot or qPCR). Consider testing a panel of cell lines. 2. Widen Concentration Range: Perform a dose-response experiment with a broader range of concentrations (e.g., up to 50 µM).[6] 3. Increase Incubation Time: Extend the treatment duration (e.g., up to 96 hours).[6] 4. Proper Compound Handling: Prepare fresh stock solutions and store them appropriately.
High Background Signal in Assay 1. Compound Interference: this compound may directly react with the assay reagent.[7] 2. Media Components: Phenol (B47542) red in the culture medium can interfere with colorimetric assays.[7] 3. Reagent Contamination: Bacterial or chemical contamination of assay reagents.[7]1. Run a Cell-Free Control: Incubate this compound with the assay reagent in cell-free media to check for direct interaction.[10] 2. Use Phenol Red-Free Medium: Switch to a phenol red-free medium during the assay.[7] 3. Use Sterile Reagents: Ensure all reagents are sterile and handled with aseptic techniques.
Unexpected Increase in Viability at High Concentrations Off-Target Effects: At high concentrations, some drugs can have paradoxical effects.Widen Dose Range and Use Alternative Assays: Test a very broad range of concentrations to characterize the full dose-response curve. Confirm findings with an alternative viability assay that measures a different cellular parameter (e.g., switch from a metabolic assay like MTT to a protein-based assay like SRB).[10]

III. Experimental Protocols & Data Presentation

A. Determining Optimal Cell Seeding Density

Optimizing cell seeding density is crucial for obtaining reliable and reproducible results. The ideal density ensures cells are in the exponential growth phase throughout the experiment.[8][11]

Protocol:

  • Prepare Cell Suspension: Harvest and count cells that are in the logarithmic growth phase.

  • Serial Dilution: Prepare a series of cell dilutions in complete culture medium.

  • Plate Seeding: Seed a 96-well plate with varying cell densities (e.g., from 1,000 to 50,000 cells/well).

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 72 hours).

  • Assay Performance: Perform your chosen cell viability assay.

  • Data Analysis: Plot the assay signal (e.g., absorbance or luminescence) against the number of cells seeded. The optimal seeding density will be in the linear range of this curve.[11]

Cell Type General Seeding Density Range (cells/well in 96-well plate) Notes
Rapidly Proliferating Adherent Cells (e.g., HeLa, A549) 2,000 - 10,000Can quickly become over-confluent; lower densities are often needed for longer assays (≥48h).[8]
Slowly Proliferating Adherent Cells (e.g., MCF-7) 5,000 - 20,000Require higher initial numbers to ensure a sufficient signal at the end of the experiment.
Suspension Cells (e.g., THP-1) 10,000 - 50,000Seeding density can be higher as they do not have space limitations due to adherence.

Note: These are general starting points and must be experimentally determined for each cell line.[8]

B. Protocol for this compound Dose-Response Curve using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well, white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium and incubate overnight.[5]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).[5] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[5]

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[5]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[5]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

    • Measure the luminescence using a plate-reading luminometer.[5]

  • Data Analysis:

    • Subtract the average luminescence of the "no-cell" control wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control wells.

    • Plot the percent viability against the log of the this compound concentration and fit a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Parameter Recommendation
Plate Type White, clear-bottom 96-well plates (for luminescence)
Cell Seeding Density Determined experimentally (see protocol above)
This compound Concentration Range 1 nM - 10 µM (initial experiment)
Incubation Time 72 hours (can be optimized)
Vehicle Control DMSO (at the same final concentration as the highest this compound dose)

IV. Visualizations

TAK418_Signaling_Pathway cluster_demethylation Demethylation Process TAK418 This compound LSD1 LSD1 (KDM1A) TAK418->LSD1 Inhibits H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates HistoneH3 Histone H3 H3K4me1 H3K4me1 (Inactive Mark) H3K4me2->H3K4me1 GeneExpression Altered Gene Expression H3K4me1->GeneExpression Leads to Dose_Response_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 prepare_tak418 Prepare this compound Serial Dilutions incubate1->prepare_tak418 treat_cells Treat Cells with this compound and Vehicle Control incubate1->treat_cells prepare_tak418->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate2->add_reagent measure_signal Measure Signal (Luminescence) add_reagent->measure_signal analyze_data Analyze Data: - Normalize to Control - Plot Dose-Response Curve - Calculate IC50 measure_signal->analyze_data end End analyze_data->end

References

Managing potential Tak-418 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential degradation of Tak-418 during storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: To ensure the stability and integrity of your this compound stock solutions, it is crucial to adhere to the recommended storage conditions. For long-term storage, solutions should be kept at -80°C for a period of up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is imperative that the solutions are stored in sealed containers, protected from moisture and light.

Q2: How should I handle this compound working solutions for my experiments?

A2: It is highly recommended that working solutions of this compound for in vivo and in vitro experiments be prepared fresh on the day of use. This practice minimizes the risk of degradation and ensures the accuracy and reproducibility of your experimental results.

Q3: I suspect my this compound may have degraded. What are the potential signs of degradation?

A3: Visual signs of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, chemical degradation can occur without any visible changes. If you observe unexpected or inconsistent results in your experiments, such as a loss of efficacy, it could be an indication of compound degradation.

Q4: What are the likely chemical degradation pathways for this compound?

A4: Based on the chemical structure of this compound, which contains a thiophene (B33073) carboxamide moiety, the most probable degradation pathways include:

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides and S,S-dioxides.

  • Hydrolysis: The amide bond in the molecule could undergo hydrolysis, particularly at extreme pH conditions, although amides are generally more stable than esters.[2]

  • Photodegradation: Thiophene-containing compounds can be sensitive to light and may degrade upon exposure to UV or visible light.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using a validated stability-indicating analytical method. A reversed-phase ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method has been successfully used to analyze this compound in biological matrices.[3] This technique can separate the parent compound from its potential degradation products, allowing for accurate quantification of purity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or reduced activity of this compound in assays. Compound degradation due to improper storage or handling.1. Prepare a fresh working solution from a stock stored under recommended conditions (-80°C or -20°C).2. If the issue persists, use a fresh aliquot of the stock solution.3. Consider performing a purity analysis using a suitable method like LC-MS/MS to assess the integrity of the compound.
Precipitate observed in the stock solution upon thawing. Poor solubility or compound degradation.1. Gently warm the vial to room temperature and vortex to see if the precipitate redissolves.2. If the precipitate remains, it may indicate degradation. It is advisable to discard the solution and prepare a fresh one.3. Ensure the solvent used for the stock solution is appropriate and of high purity.
Change in color of the stock or working solution. Potential chemical degradation, possibly oxidation.1. Discard the discolored solution.2. Prepare a fresh solution from a new stock vial.3. Ensure solutions are protected from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon).

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature for a defined period.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the solid compound or a solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of this compound to UV light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a reverse-phase HPLC method. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products. The peak area of this compound will decrease as degradation progresses.

Visualizations

tak418_signaling_pathway cluster_epigenetic_regulation Epigenetic Regulation cluster_gene_expression Gene Expression & Cellular Outcomes tak418 This compound lsd1 LSD1 (KDM1A) tak418->lsd1 Inhibits h3k4me1_2 H3K4me1/2 lsd1->h3k4me1_2 Demethylates h3k9me1_2 H3K9me1/2 lsd1->h3k9me1_2 Demethylates h3k4me2_3 H3K4me2/3 h3k4me1_2->h3k4me2_3 Increased Methylation h3k9me2_3 H3K9me2/3 h3k9me1_2->h3k9me2_3 Increased Methylation gene_expression Altered Gene Expression h3k4me2_3->gene_expression h3k9me2_3->gene_expression p21 p21 Upregulation gene_expression->p21 pi3k_akt PI3K/AKT Pathway Modulation gene_expression->pi3k_akt neuronal_function Improved Neuronal Function gene_expression->neuronal_function

Caption: Signaling pathway of this compound as an LSD1 inhibitor.

experimental_workflow start Start: Suspected this compound Degradation check_storage Verify Storage Conditions (-80°C or -20°C, protected from light/moisture) start->check_storage prepare_fresh Prepare Fresh Working Solution check_storage->prepare_fresh Conditions OK discard Discard and Obtain New Stock check_storage->discard Improper Storage re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment results_ok Results Consistent? re_run_experiment->results_ok issue_resolved End: Issue Resolved results_ok->issue_resolved Yes purity_analysis Perform Purity Analysis (e.g., LC-MS/MS) results_ok->purity_analysis No degraded Compound Degraded? purity_analysis->degraded degraded->issue_resolved No (Investigate other experimental variables) degraded->discard Yes

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Best practices for handling Tak-418 powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TAK-418

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for handling this compound powder and solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, orally active, and brain-penetrant inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, with an IC50 of 2.9 nM.[1][2] Its mechanism of action involves the irreversible inhibition of the LSD1 enzyme by targeting the catalytic flavin adenine (B156593) dinucleotide (FAD) in the active site.[3] By inhibiting LSD1, this compound prevents the demethylation of histone H3 at lysine (B10760008) 4 (H3K4), which leads to an increase in H3K4 methylation levels.[1][3] This modulation of epigenetic markers can restore the balance of gene expression, which has shown potential for treating neurodevelopmental disorders like Kabuki syndrome and autism spectrum disorder in preclinical models.[3][4][5]

Q2: How should I store this compound powder?

A2: Unreconstituted this compound powder should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1] Proper storage is crucial to maintain the compound's stability and integrity over time.

Q3: How do I reconstitute lyophilized this compound powder?

A3: To reconstitute this compound, allow the vial to warm to room temperature before opening to prevent condensation.[6] Add the desired volume of an appropriate solvent, such as DMSO, slowly down the side of the vial to avoid disturbing the powder.[6][7] Gently swirl the vial to dissolve the contents.[7] For detailed instructions, refer to the Experimental Protocols section.

Q4: What solvents can I use to prepare this compound stock solutions, and at what concentrations?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 55 mg/mL (154.10 mM) and in water at ≥16.67 mg/mL (46.71 mM).[1] For DMSO, the use of a newly opened container is recommended as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1] Warming to 60°C and ultrasonication may be required to achieve full dissolution in DMSO.[1] Please see the data table below for more details.

Q5: How should I store this compound stock solutions?

A5: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. When dissolved in a solvent, this compound solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Ensure the aliquots are stored in tightly sealed vials, protected from light and moisture.[1]

Quantitative Data Summary

This table provides key specifications and solubility data for this compound.

ParameterValueReference
Molecular Weight 356.91 g/mol [1]
Formula C₁₇H₂₅ClN₂O₂S[1]
Appearance White to yellow solid[1]
Purity >99%[1]
IC₅₀ (LSD1) 2.9 nM[1]
Solubility in DMSO 55 mg/mL (154.10 mM)[1]
Solubility in H₂O ≥16.67 mg/mL (46.71 mM)[1]
Powder Storage -20°C (sealed, away from moisture and light)[1]
Solution Storage -20°C for 1 month; -80°C for 6 months[1]
Troubleshooting Guide

Q: My this compound powder won't fully dissolve in the solvent. What should I do?

A:

  • Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO from a newly opened container, as absorbed moisture can reduce solubility.[1]

  • Increase Energy Input: Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution. This is a recommended procedure for achieving higher concentrations in DMSO.[1]

  • Check Concentration: Confirm that you are not attempting to exceed the maximum solubility limit (55 mg/mL in DMSO).[1] If a higher concentration is needed, consider if a different solvent system is compatible with your experiment.

  • Gentle Agitation: Avoid vigorous shaking, which can cause the compound to foam or degrade. Gentle swirling or inversion is sufficient.[8]

Q: I observed precipitation in my this compound stock solution after storing it at -20°C. Is it still usable?

A:

  • Re-dissolve: Warm the vial to room temperature and then gently heat it to 37°C while swirling to see if the precipitate goes back into solution.

  • Centrifuge: If re-dissolving is unsuccessful, you can centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube. The concentration of the supernatant will be lower than intended and should be re-quantified if possible.

  • Prevent Future Issues: This may indicate that the storage concentration is too high for the solvent at that temperature. Consider preparing smaller, single-use aliquots or storing at a lower concentration.

Q: My experimental results are inconsistent between batches of this compound solution. What could be the cause?

A:

  • Solution Age and Storage: Ensure you are using a fresh stock solution or one that has been stored correctly at -80°C for no longer than six months.[1] Repeated freeze-thaw cycles can lead to degradation.

  • Pipetting Accuracy: When working with potent, low-concentration compounds, small pipetting errors can lead to large variations in the final concentration. Ensure your pipettes are calibrated.

  • Homogeneity: Before taking an aliquot, ensure the stock solution is fully thawed and gently mixed to ensure a homogenous concentration.

  • Experimental Conditions: Verify that all other experimental parameters (cell density, incubation times, reagent concentrations) are consistent across experiments.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details how to prepare a 10 mM stock solution from lyophilized this compound powder.

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening.

  • Calculate: Determine the required volume of DMSO. For 1 mg of this compound (MW: 356.91), you will need 280.18 µL of DMSO for a 10 mM solution.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

  • Reconstitute: Using a calibrated pipette, slowly add the calculated volume of high-purity, anhydrous DMSO to the vial. Direct the stream against the inner wall of the vial.

  • Dissolve: Gently swirl the vial. If necessary, warm the solution to 37-60°C and use sonication until all solid is dissolved.[1] Visually inspect against a light source to ensure no particulates remain.

  • Aliquot and Store: Dispense the solution into single-use, light-protected micro-tubes and store at -80°C for long-term use (up to 6 months).[1]

G cluster_workflow Experimental Workflow: Stock Solution Preparation A Equilibrate Vial to Room Temp B Add Anhydrous DMSO A->B C Gentle Swirling & Sonication B->C D Visually Inspect for Complete Dissolution C->D E Aliquot into Single-Use Tubes D->E F Store at -80°C E->F

Workflow for preparing a this compound stock solution.
Protocol 2: General Cell-Based Assay

This protocol provides a general workflow for treating cultured cells with this compound.

  • Cell Plating: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight under standard culture conditions.

  • Prepare Working Solution: Thaw a single-use aliquot of the this compound DMSO stock solution. Prepare serial dilutions in pre-warmed cell culture medium to achieve the final desired treatment concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤0.1%) to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo®), western blot for histone marks, or qPCR for target gene expression.

G cluster_pathway Hypothetical Signaling Pathway of this compound TAK418 This compound LSD1 LSD1 (KDM1A) Enzyme TAK418->LSD1 Inhibits H3K4me H3K4 Demethylation LSD1->H3K4me H3K4me_level Increased H3K4 Methylation H3K4me->H3K4me_level Blocks Gene_Expr Altered Gene Expression (e.g., Ucp2, Bdnf) H3K4me_level->Gene_Expr Phenotype Therapeutic Phenotype Gene_Expr->Phenotype

Simplified signaling pathway of this compound action.
Troubleshooting Logic Diagram

This diagram provides a logical workflow for addressing common issues with this compound solutions.

G start Issue with This compound Solution? solubility Solubility Problem? start->solubility precipitation Precipitation After Storage? start->precipitation inconsistency Inconsistent Results? start->inconsistency sol_action1 Check solvent quality. Use fresh, anhydrous DMSO. solubility->sol_action1 Yes precip_action1 Warm to 37°C to re-dissolve. Check for clarity. precipitation->precip_action1 Yes incon_action1 Use fresh aliquots. Avoid freeze-thaw cycles. inconsistency->incon_action1 Yes sol_action2 Warm (37-60°C) and sonicate to aid dissolution. sol_action1->sol_action2 end Problem Resolved sol_action2->end precip_action2 Store at a lower concentration or in smaller aliquots. precip_action1->precip_action2 precip_action2->end incon_action2 Verify pipette calibration and experimental consistency. incon_action1->incon_action2 incon_action2->end

Decision tree for troubleshooting this compound solutions.

References

Troubleshooting inconsistent results in Tak-418 animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TAK-418 in animal studies. The information is tailored for scientists and drug development professionals to address common challenges and ensure the consistency and reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an increase in H3K4 methylation levels.[2][3] This mechanism is being explored for its therapeutic potential in neurodevelopmental disorders where epigenetic dysregulation is a contributing factor, such as Autism Spectrum Disorder (ASD) and Kabuki syndrome.[1][4]

Q2: In which animal models has this compound been tested?

This compound has been evaluated in several rodent models of neurodevelopmental disorders, including:

  • Valproic Acid (VPA)-induced rodent model of autism: Prenatal exposure to VPA in rodents leads to behavioral phenotypes relevant to ASD.[4][5]

  • Polyinosinic:polycytidylic acid (poly I:C)-induced mouse model of maternal immune activation: This model mimics the effects of maternal viral infection during pregnancy, a risk factor for neurodevelopmental disorders.[5]

  • Kmt2d+/βGeo mouse model of Kabuki syndrome: These mice have a loss-of-function mutation in the Kmt2d gene, which is a primary cause of Kabuki syndrome in humans.[2][3][6]

Q3: What are the reported effects of this compound in these animal models?

In these models, this compound has been shown to:

  • Normalize dysregulated gene expression in the brain.[4][5]

  • Ameliorate ASD-like behaviors, such as social deficits.[4][5][7]

  • Rescue deficiencies in adult neurogenesis and improve hippocampal memory in the Kabuki syndrome mouse model.[2][3][6]

Q4: Are there any known side effects of this compound in animal studies?

A key feature of this compound is its specificity for inhibiting the enzymatic activity of LSD1 without disrupting the LSD1-cofactor complex. This is significant because conventional LSD1 inhibitors can interfere with this complex, leading to hematological side effects like thrombocytopenia. This compound has been designed to have a lower risk of such side effects and has shown a favorable hematological safety profile in rodents.

Troubleshooting Inconsistent Results

Issue 1: High Variability in Behavioral Outcomes

Question: We are observing high variability in our behavioral assays (e.g., social interaction, novel object recognition) with this compound treated animals. What could be the cause?

Answer: High variability in behavioral tests is a common challenge in preclinical neuroscience research.[8] Several factors related to the animal models and the experimental procedures can contribute to this.

Potential Causes & Troubleshooting Steps:

  • Animal Model-Specific Variability:

    • VPA Model: The VPA-induced autism model is known for its inherent variability.[8]

      • VPA Dosage and Timing: Ensure strict consistency in the dose and embryonic day of VPA administration, as this can significantly impact the resulting phenotype.[7]

      • Sex Differences: Male and female offspring can exhibit different sensitivities to VPA-induced behavioral changes. Analyze data for each sex separately.

      • Maternal Factors: The dam's stress levels and maternal care can influence the offspring's behavior. Standardize housing and handling of pregnant dams.

    • Poly I:C Model: The maternal immune response can vary.

      • Lot-to-Lot Variability: Use the same lot of poly I:C for all experiments, as different lots can induce varying levels of immune response.[5]

  • Behavioral Assay Procedures:

    • Habituation: Ensure all animals are properly habituated to the testing room and equipment before the experiment. Insufficient habituation can increase anxiety and affect performance.

    • Handling: Gentle and consistent handling by the experimenter is crucial to minimize stress. Experimenter familiarity can influence animal behavior.[9]

    • Environmental Conditions: Maintain consistent lighting, temperature, and noise levels in the testing room. Time of day for testing should also be kept constant.[10][11]

    • Test-Specific Pitfalls:

      • Social Interaction: The strain, age, and sex of the stimulus animal should be consistent. The testing apparatus should be thoroughly cleaned between trials to eliminate olfactory cues.

      • Novel Object Recognition: The objects used should be carefully chosen to avoid any inherent preference and should be of similar size and complexity. The duration of the habituation and testing phases should be standardized.[12][13]

Issue 2: Lack of Expected Therapeutic Effect

Question: We are not observing the expected improvements in behavior with this compound treatment. What should we check?

Answer: If this compound is not producing the anticipated therapeutic effect, it is important to systematically review the experimental protocol.

Potential Causes & Troubleshooting Steps:

  • Dosing and Administration:

    • Dose: In VPA and poly I:C models, a dose of 1 mg/kg has been reported to be effective, while lower doses (0.1 or 0.3 mg/kg) were not as effective in VPA rats.[5] In the Kabuki syndrome mouse model, a dose-dependent effect was observed.[6] Ensure the correct dose is being administered.

    • Route of Administration: this compound is orally active.[1] Ensure proper oral gavage technique to guarantee the full dose is delivered.

    • Treatment Duration: A 14-day treatment period has been shown to be effective in several studies.[1] A single administration may not be sufficient to induce behavioral changes.[5]

  • Pharmacokinetics:

    • Food Effects: While studies in humans suggest that food can delay the peak plasma concentration of this compound, the overall exposure is not significantly affected.[4][14] However, for consistency, it is advisable to administer the compound at the same time relative to the animals' feeding cycle.

  • Target Engagement:

    • Confirming that this compound is reaching the brain and inhibiting LSD1 can be crucial. While direct measurement may be challenging, consider including molecular endpoints in your study, such as measuring H3K4 methylation levels in brain tissue, to confirm target engagement. A single administration of this compound at 1 or 3 mg/kg has been shown to increase H3K4me2 levels in the mouse brain.[1]

Issue 3: Inconsistent Molecular Readouts

Question: We are seeing inconsistent changes in H3K4 methylation or gene expression in the brain tissue of this compound treated animals. How can we improve consistency?

Answer: Inconsistent molecular data can arise from variability in tissue collection and processing, as well as the inherent biological variability of the models.

Potential Causes & Troubleshooting Steps:

  • Tissue Collection and Processing:

    • Timing: Collect brain tissue at a consistent time point after the final dose of this compound.

    • Dissection: Ensure consistent and rapid dissection of the specific brain region of interest to minimize post-mortem degradation of RNA and proteins.

    • Storage: Immediately snap-freeze tissue in liquid nitrogen and store at -80°C until analysis.

  • Biological Variability:

    • As with behavioral outcomes, the underlying variability in the animal models can contribute to differences in molecular readouts.

    • It's important to note that the specific genes modulated by this compound can differ across different animal models and at different ages.[4][5]

Data Summary Tables

Table 1: this compound Efficacy in Rodent Models of Neurodevelopmental Disorders

Animal ModelSpeciesThis compound Dose (mg/kg)Treatment DurationKey Behavioral OutcomeReference
VPA-induced AutismRat114 days (once daily)Reversal of social deficits[5]
Poly I:C-induced MIAMouse0.1, 0.3, 114 days (once daily)Significant increase in sociability[5]
Kabuki Syndrome (Kmt2d+/βGeo)Mouse114 daysNormalization of hippocampal memory defects[2][3][6]

Table 2: Molecular Effects of this compound in Animal Models

Animal ModelSpeciesThis compound Dose (mg/kg)OutcomeBrain RegionReference
Wild-typeMouse1 or 3Increased H3K4me2 levelsBrain[1]
VPA-induced AutismRat1Normalization of dysregulated gene expressionBrain[4][5]
Poly I:C-induced MIAMouse1Normalization of dysregulated gene expressionBrain[4][5]
Kabuki Syndrome (Kmt2d+/βGeo)MouseNot specifiedRescue of histone modification defectsHippocampus[2][6]

Experimental Protocols

Protocol 1: General this compound Administration in Rodents
  • Preparation of this compound solution:

    • This compound is typically administered orally. Consult the manufacturer's instructions for appropriate vehicle and solubility. A common vehicle is 0.5% methylcellulose (B11928114) in water.

    • Prepare the dosing solution fresh daily.

  • Animal Handling:

    • Handle animals gently and allow them to acclimatize to the experimental room for at least 1 hour before dosing.

  • Administration:

    • Administer this compound or vehicle via oral gavage at the specified dose.

    • The volume of administration should be consistent across all animals (e.g., 5-10 ml/kg).

  • Treatment Schedule:

    • A once-daily administration for 14 consecutive days has been shown to be effective in several studies.[1]

Protocol 2: Three-Chamber Social Interaction Test
  • Apparatus:

    • A three-chambered box with removable partitions between the chambers.

  • Habituation:

    • Habituate the subject animal to the empty three-chambered box for a set period (e.g., 10 minutes).

  • Sociability Phase:

    • Place a novel, unfamiliar "stranger" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber.

    • Place the subject animal in the center chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).

    • Record the time spent in each chamber and the time spent sniffing each wire cage using an automated tracking system or manual scoring.

  • Social Novelty Phase:

    • Introduce a second, novel "stranger" mouse in the previously empty wire cage.

    • Allow the subject animal to explore for another set period (e.g., 10 minutes).

    • Record the time spent interacting with the familiar versus the novel mouse.

  • Data Analysis:

    • Calculate a sociability index (time with stranger mouse vs. time with empty cage) and a social novelty index (time with novel mouse vs. time with familiar mouse).

Visualizations

TAK418_Signaling_Pathway KMT2D KMT2D Histone_H3 Histone H3 KMT2D->Histone_H3 Adds methyl group H3K4me H3K4 Methylation (Active Gene Transcription) Histone_H3->H3K4me Methylation H3K4me->Histone_H3 Removes methyl group LSD1 LSD1 (KDM1A) TAK418 This compound TAK418->LSD1 Inhibits

Caption: this compound Signaling Pathway

Experimental_Workflow start Start animal_model Induce Animal Model (e.g., VPA, Poly I:C) start->animal_model group_allocation Randomly Allocate to Treatment Groups animal_model->group_allocation treatment Administer this compound or Vehicle (e.g., 14 days, oral gavage) group_allocation->treatment behavioral_testing Conduct Behavioral Assays (e.g., Social Interaction, NOR) treatment->behavioral_testing tissue_collection Collect Brain Tissue for Molecular Analysis behavioral_testing->tissue_collection data_analysis Analyze Behavioral and Molecular Data tissue_collection->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for this compound Studies

References

Technical Support Center: Confirming TAK-418 Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of TAK-418 in a new cell line. This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme crucial for epigenetic regulation.[1][2] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, orally active inhibitor of the LSD1 (KDM1A) enzyme.[1] It works by irreversibly targeting the catalytic flavin adenine (B156593) dinucleotide (FAD) in the active site of LSD1.[3] By inhibiting LSD1's demethylase activity, this compound leads to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][4] This epigenetic modification "unlocks" aberrant epigenetic machinery, leading to the normalization of gene expression.[1][2][4]

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment with this compound is expected to result in:

  • Inhibition of LSD1 enzymatic activity.[5]

  • Increased levels of histone H3 lysine 4 mono-, di-, and tri-methylation (H3K4me1/2/3).[1][4]

  • Increased levels of histone H3 lysine 9 di-methylation (H3K9me2).[1]

  • Increased mRNA expression of specific LSD1 target genes, such as Ucp2 and Bdnf.[1][4]

Q3: How can I confirm that my new cell line is responsive to this compound?

A3: To confirm this compound activity, you should assess its effects on the epigenetic marks and gene expression it is known to modulate. The recommended approach involves a series of experiments:

  • Western Blotting: To detect global changes in histone methylation levels (specifically H3K4me2/3).

  • Chromatin Immunoprecipitation (ChIP) followed by qPCR: To measure changes in histone methylation at the promoter regions of known target genes.

  • Quantitative Real-Time PCR (qRT-PCR): To quantify changes in the mRNA expression levels of target genes.

Q4: Does this compound have off-target effects?

A4: this compound is designed as a specific inhibitor of LSD1 enzyme activity with minimal impact on the LSD1-cofactor complex, which is a concern with some other LSD1 inhibitors that can cause hematological toxicity.[5][6] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to monitor for potential off-target effects.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the mechanism of action of this compound and a recommended experimental workflow to confirm its activity.

TAK418_Mechanism cluster_0 Cellular Environment This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits H3K4me2 H3K4me2/3 (Methylated) LSD1->H3K4me2 Demethylates Histone Histone H3 Gene Target Genes (e.g., Ucp2, Bdnf) H3K4me2->Gene Promotes Transcription mRNA mRNA Expression Gene->mRNA Transcription

Caption: this compound inhibits LSD1, leading to increased histone methylation and gene expression.

Experimental_Workflow cluster_protein Protein Analysis cluster_chromatin Chromatin Analysis cluster_rna RNA Analysis start Start: New Cell Line treat Treat cells with this compound (and vehicle control) start->treat harvest Harvest cells for protein, chromatin, and RNA treat->harvest western Western Blot for global H3K4me2/3 harvest->western chip ChIP-qPCR for target gene promoters harvest->chip qpcr qRT-PCR for target gene mRNA harvest->qpcr protein_result Increased H3K4me2/3? western->protein_result end Conclusion: Activity Confirmed protein_result->end chip_result Increased H3K4me2/3 at promoters? chip->chip_result chip_result->end qpcr_result Increased mRNA expression? qpcr->qpcr_result qpcr_result->end

Caption: Recommended experimental workflow for confirming this compound activity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published studies.

ParameterValueCell/System TypeReference
IC₅₀ 2.9 nMLSD1 Enzyme Assay[1]
LSD1 Inhibition in vivo 91.5% (mice), 95.7% (rats)Brain tissue (1 mg/kg oral admin)[4]
H3K4me2 Increase Dose-dependentMouse brain[1]
Ucp2 mRNA Induction Significant increasePrimary cultured rat neurons[1][4]

Experimental Protocols

1. Western Blot for Histone Methylation

This protocol is for detecting changes in global histone H3 lysine 4 di- and tri-methylation.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-response of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

  • Histone Extraction:

    • Harvest and wash cells with PBS.

    • Lyse cells in a hypotonic buffer and isolate nuclei.

    • Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.

    • Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water.

  • Quantification and Gel Electrophoresis:

    • Quantify histone concentration using a BCA or Bradford assay.

    • Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop with an enhanced chemiluminescence (ECL) substrate and image the blot.

2. Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol assesses histone methylation at specific gene promoters.

  • Cell Treatment and Cross-linking: Treat cells as described above. Fix cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Chromatin Preparation:

    • Lyse cells and isolate nuclei.

    • Resuspend nuclei in a shearing buffer and sonicate to shear chromatin to fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear chromatin with Protein A/G beads.

    • Incubate chromatin overnight at 4°C with antibodies against H3K4me2/3 or a negative control IgG.

    • Add Protein A/G beads to pull down the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute chromatin from the beads and reverse the cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a PCR purification kit.

  • qPCR Analysis:

    • Perform qPCR using primers designed to amplify the promoter regions of target genes (e.g., Ucp2, Bdnf).

    • Analyze the data using the percent input method.

3. Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the mRNA expression of target genes.

  • Cell Treatment and RNA Extraction: Treat cells as described above. Lyse cells and extract total RNA using a commercial kit.

  • cDNA Synthesis:

    • Treat RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.

Troubleshooting Guide

Troubleshooting_Tree cluster_checks Initial Checks cluster_western Western Blot Issues cluster_qpcr qRT-PCR Issues start No change in H3K4 methylation? check_compound Is this compound active? (Check lot, storage) start->check_compound check_dose Is the dose sufficient? (Perform dose-response) start->check_dose check_time Is the treatment time optimal? (Perform time-course) start->check_time check_lsd1 Does the cell line express LSD1? start->check_lsd1 wb_antibody Primary antibody not working? (Validate with positive control) check_lsd1->wb_antibody If LSD1 is present wb_transfer Poor transfer? (Check membrane, transfer conditions) wb_antibody->wb_transfer qpcr_primers Primers inefficient? (Check melt curve, run standard curve) qpcr_rna RNA/cDNA quality poor? (Check integrity, A260/280) qpcr_primers->qpcr_rna no_gene_exp No change in gene expression? no_gene_exp->qpcr_primers other_pathways Consider other regulatory pathways for gene expression in this cell line. no_gene_exp->other_pathways If methylation is increased

Caption: A decision tree for troubleshooting common experimental issues.

Q: I don't see an increase in H3K4 methylation after this compound treatment. What should I do?

A:

  • Verify this compound Activity: Ensure the compound has been stored correctly and is from a reliable source. Test a fresh aliquot if necessary.

  • Optimize Dose and Time: Your new cell line may require a higher concentration of this compound or a longer treatment time. Perform a dose-response (e.g., 1 nM to 10 µM) and a time-course (e.g., 12, 24, 48, 72 hours) experiment.

  • Confirm LSD1 Expression: Verify that your cell line expresses the LSD1 protein at a detectable level using Western Blot or qRT-PCR. If LSD1 expression is very low, the effect of its inhibition may be minimal.

  • Check Antibody Performance: Ensure your histone methylation antibodies are specific and working correctly. Include a positive control cell line or treated sample if available.

Q: My Western blot has high background or non-specific bands. How can I improve it?

A:

  • Optimize Blocking: Increase the blocking time to 2 hours or try a different blocking agent (e.g., 5% BSA instead of milk).

  • Adjust Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.

  • Increase Washing Steps: Increase the number and duration of washes with TBST after antibody incubations to remove non-specifically bound antibodies.

Q: The qRT-PCR results for my target genes are inconsistent. What could be the problem?

A:

  • Check RNA Quality: Ensure your RNA has a high A260/280 ratio (~2.0) and is not degraded. Run an aliquot on a gel to check for intact ribosomal RNA bands.

  • Validate Primer Efficiency: Perform a melt curve analysis to check for a single peak, indicating primer specificity. Run a standard curve with a serial dilution of cDNA to ensure the primer efficiency is between 90-110%.

  • Choose a Stable Housekeeping Gene: The expression of your chosen housekeeping gene should not change with this compound treatment. It may be necessary to test several housekeeping genes to find the most stable one for your experimental conditions.

References

Technical Support Center: Calibrating Dosage of TAK-418 for Different Rodent Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing TAK-418 in rodent models. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, orally active, and brain-penetrant inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] Its primary mechanism of action is to inhibit the enzymatic activity of LSD1, which is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[3] By inhibiting LSD1, this compound increases histone methylation, specifically H3K4me1/2/3 and H3K9me2 levels, leading to the normalization of gene expression that may be dysregulated in certain neurological disorders.[1][4]

Q2: What are the recommended dosages of this compound for mice and rats?

A2: The dosage of this compound can vary depending on the rodent species, the specific strain, and the experimental endpoint. Based on published studies, the following dosages have been used effectively:

  • Mice: Dosages ranging from 0.1 mg/kg to 3 mg/kg, administered orally (p.o.), have been reported to be effective in various models.[1][4][5] For example, single administrations of 1 or 3 mg/kg have been shown to increase H3K4me2 levels in the mouse brain.[1] In some long-term studies, 1 mg/kg was administered once daily for 14 days.[1]

  • Rats: In a valproic acid (VPA)-induced rat model of autism, this compound has been shown to be effective at ameliorating social deficits.[4] While specific dosages for standard rat strains are less commonly reported in the initial literature, the dosages used in mouse models can serve as a starting point for dose-finding studies.

It is always recommended to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.

Q3: How should this compound be prepared and administered?

A3: this compound is typically administered orally via gavage.

  • Vehicle: A common vehicle for this compound is methylcellulose (B11928114).[6]

  • Preparation: To prepare a suspension for oral gavage, the required amount of this compound powder should be calculated based on the desired concentration and the dosing volume for the animals' body weight. The powder is then suspended in the chosen vehicle. It is crucial to ensure the suspension is homogenous before each administration.

  • Administration: Oral gavage should be performed by trained personnel to minimize stress and risk of injury to the animals. The volume administered should be appropriate for the size of the animal.

Q4: What is the pharmacokinetic profile of this compound in rodents?

A4: this compound exhibits a favorable pharmacokinetic profile in rodents. It is rapidly absorbed after oral administration and readily crosses the blood-brain barrier.[7][8] It has a nearly linear pharmacokinetic profile and a short terminal half-life.[7][8] No significant accumulation has been observed with daily administration for up to 10 days.[7][8]

Q5: What are the known side effects of this compound in rodents?

A5: At the dosages tested in preclinical studies, this compound has been shown to have a good safety profile. Notably, it does not appear to cause hematological toxicity, such as thrombocytopenia, which has been a concern with some other LSD1 inhibitors.[1][4][9] This improved safety profile is attributed to its specific mechanism of inhibiting LSD1 enzymatic activity without disrupting the LSD1-GFI1B protein complex.[10]

Data Summary Tables

Table 1: Reported Dosages of this compound in Rodent Models

Rodent SpeciesModel/StrainDosageRoute of AdministrationFrequencyReported EffectReference
MouseKmt2d+/βGeo (Kabuki Syndrome model)Not specifiedOral gavageDaily for 14 daysRescued H3K4 histone modification defects and normalized adult neurogenesis.[7]
MouseGeneral1 mg/kg, 3 mg/kgOralSingle doseIncreased H3K4me2 levels in the brain.[1]
MouseNeurodevelopmental disorder models1 mg/kgOralOnce daily for 14 daysAmeliorated some autism spectrum disorder (ASD)-like behaviors.[1]
MouseAged mice (16 months old)0.1 mg/kg, 0.3 mg/kgOralOnce daily for 4 daysImproved memory deficits.[5]
MouseTg2576 (Alzheimer's model)0.3 mg/kgOralNot specifiedImproved memory functions.[5]
MousePoly I:C (maternal immune activation model)0.1, 0.3, 1 mg/kgOral2-week administrationAmeliorated impaired sociability.[4]
RatValproic Acid (VPA)-induced modelNot specifiedOralSingle or multiple dosesAmeliorated social impairment.[4]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice

  • Dose Calculation:

    • Determine the desired dose in mg/kg.

    • Weigh each mouse to determine the individual dose.

    • Calculate the volume of the drug suspension to be administered based on the concentration of the stock solution and the mouse's weight. A typical dosing volume for mice is 5-10 mL/kg.

  • Vehicle Preparation (0.5% Methylcellulose):

    • Weigh 0.5 g of methylcellulose.

    • In a sterile beaker, slowly add the methylcellulose to 100 mL of sterile water while stirring continuously with a magnetic stirrer.

    • Continue stirring until the methylcellulose is fully dissolved and the solution is clear.

  • This compound Suspension Preparation:

    • Accurately weigh the required amount of this compound powder.

    • In a sterile tube, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.

    • Visually inspect the suspension for any clumps before drawing it into the dosing syringe.

  • Oral Gavage Administration:

    • Gently restrain the mouse, ensuring its head and body are in a straight line.

    • Use a proper-sized, ball-tipped gavage needle.

    • Insert the needle into the esophagus, being careful to avoid entry into the trachea.

    • Slowly administer the calculated volume of the this compound suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results between animals - Inaccurate dosing due to improper suspension mixing.- Stress from handling and gavage procedure.- Ensure the this compound suspension is thoroughly vortexed immediately before dosing each animal.- Handle mice gently and consistently. Habituate the animals to handling for several days before the experiment begins.
Animal shows signs of distress during or after gavage (e.g., coughing, fluid from nose) - Accidental administration into the trachea.- Immediately stop the procedure. If signs of distress are severe, euthanize the animal according to institutional guidelines.- Ensure proper training in oral gavage technique. The gavage needle should be inserted along the roof of the mouth and passed gently into the esophagus.
Precipitation or clumping of this compound in the vehicle - Poor solubility of this compound in the chosen vehicle.- Improper mixing technique.- Ensure vigorous mixing (vortexing, sonication) during suspension preparation.- Consider using a different vehicle or adding a small amount of a solubilizing agent (e.g., Tween 80), but first verify its compatibility with your experimental design.
No observable effect at the chosen dosage - Insufficient dosage for the specific rodent strain or model.- Degradation of the compound.- Perform a dose-response study to determine the optimal effective dose.- Store this compound stock solutions and prepared suspensions appropriately (e.g., protected from light, at the recommended temperature) and use them within their stability window.

Visualizations

TAK418_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_extracellular Extracellular TAK418 This compound LSD1 LSD1 (KDM1A) TAK418->LSD1 Inhibits H3K4me2 H3K4me2 (Dimethylated) LSD1->H3K4me2 Demethylates Histone Histone H3 H3K4me1 H3K4me1 (Monomethylated) H3K4me2->H3K4me1 Demethylation GeneExpression Altered Gene Expression H3K4me2->GeneExpression Influences TAK418_admin This compound Administration TAK418_admin->TAK418 Crosses cell membrane

Caption: this compound inhibits the LSD1 enzyme, preventing the demethylation of histone H3K4.

experimental_workflow start Start: Define Rodent Strain and Model dose_selection Initial Dose Selection (Based on Literature) start->dose_selection pilot_study Perform Pilot Dose-Response Study dose_selection->pilot_study data_analysis Analyze Behavioral/ Biochemical Endpoints pilot_study->data_analysis optimal_dose Determine Optimal Dose data_analysis->optimal_dose main_experiment Conduct Main Experiment with Optimal Dose optimal_dose->main_experiment final_analysis Final Data Analysis and Interpretation main_experiment->final_analysis end End final_analysis->end

Caption: A typical experimental workflow for dosage calibration of this compound in rodents.

troubleshooting_workflow start Problem Encountered inconsistent_results Inconsistent Results? start->inconsistent_results animal_distress Animal Distress? inconsistent_results->animal_distress No check_mixing Verify Homogenous Suspension inconsistent_results->check_mixing Yes no_effect No Observable Effect? animal_distress->no_effect No check_gavage Review Gavage Procedure animal_distress->check_gavage Yes check_dose Re-evaluate Dosage no_effect->check_dose Yes refine_handling Refine Handling and Gavage Technique check_mixing->refine_handling check_compound Check Compound Stability check_dose->check_compound

Caption: A decision tree for troubleshooting common issues in this compound rodent experiments.

References

Validation & Comparative

TAK-418: A Comparative Analysis of a Novel LSD1 Inhibitor in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of TAK-418's preclinical performance against other emerging lysine-specific demethylase 1 (LSD1) inhibitors reveals a distinct profile, particularly concerning its mechanism of action and safety. While direct head-to-head preclinical studies are limited, a comparative analysis of available data highlights this compound as a potent and selective inhibitor with a potentially superior hematological safety profile, a critical differentiator in this class of epigenetic modulators.

Lysine-specific demethylase 1 (LSD1) has emerged as a promising therapeutic target in various diseases, including cancers and neurological disorders. It plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). A growing number of small molecule inhibitors targeting LSD1 are in preclinical and clinical development. This guide provides a comparative overview of the preclinical data for this compound versus other notable LSD1 inhibitors: iadademstat (B609776) (ORY-1001), GSK2879552, bomedemstat (B606314) (INCB059872), and CC-90011.

The primary distinction of this compound lies in its mechanism of action. It is a selective, orally active, and irreversible inhibitor of the LSD1 enzyme. Unlike many "conventional" LSD1 inhibitors, this compound is designed to specifically inhibit the enzymatic activity of LSD1 without disrupting the protein-protein interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B). This interaction is crucial for the regulation of hematopoiesis, and its disruption by other LSD1 inhibitors is linked to hematological toxicities such as thrombocytopenia.

Biochemical and Cellular Potency

The following table summarizes the in vitro potency of this compound and other selected LSD1 inhibitors against the LSD1 enzyme and in cellular assays.

CompoundTargetBiochemical IC50Cellular Activity (EC50/IC50)Key References
This compound LSD12.9 nM-
Iadademstat (ORY-1001) LSD118 nM< 1 nM (AML cells)
GSK2879552 LSD1-1.9 ± 0.9 nM (MOLM-13 AML cells)
Bomedemstat (INCB059872) LSD1-47–377 nM (SCLC cell lines)
CC-90011 LSD1-Antiproliferative activity in SCLC and AML cell lines

Preclinical Efficacy and Investigated Models

A key difference in the preclinical evaluation of these inhibitors is the primary disease models studied. This compound has been extensively investigated in models of neurodevelopmental disorders, while other prominent LSD1 inhibitors have been primarily evaluated in oncology, particularly in acute myeloid leukemia (AML) and myelofibrosis.

This compound in Neurodevelopmental Disorder Models

Preclinical studies have demonstrated that this compound can ameliorate neurological deficits in rodent models.

  • Autism Spectrum Disorder (ASD) Models: In rodent models of ASD, this compound has been shown to improve behavioral symptoms.

  • Kabuki Syndrome Model: In a mouse model of Kabuki syndrome, a congenital intellectual disability disorder, this compound rescued defects in histone H3K4 modification and normalized adult neurogenesis in the hippocampus. This led to the rescue of visuospatial learning and memory defects after two weeks of treatment.

Other LSD1 Inhibitors in Oncology Models

Iadademstat, GSK2879552, bomedemstat, and CC-90011 have demonstrated anti-tumor activity in various preclinical cancer models.

  • Iadademstat (ORY-1001) in AML: In preclinical AML models, iadademstat induces differentiation of AML cells at low nanomolar concentrations and impairs leukemic stem cell capacity.

  • GSK2879552 in AML: This inhibitor showed anti-proliferative effects in 19 out of 25 AML cell lines and reduced blast count formation in 4 out of 5 primary AML bone marrow samples. In a mouse model of MLL-AF9 AML, treatment with GSK2879552 led to a significant decrease in leukemic cells and prolonged overall survival.

  • Bomedemstat (INCB059872) in Myelofibrosis: In mouse models of myeloproliferative neoplasms, bomedemstat reduced peripheral cell counts, splenomegaly, inflammatory cytokines, and bone marrow fibrosis, and improved survival.

  • CC-90011 in Solid Tumors and AML: This reversible LSD1 inhibitor has shown antiproliferative activity in various solid tumor cell lines, including small cell lung cancer (SCLC), as well as in AML cell lines.

Safety Profile: The Hematological Advantage of this compound

The most significant differentiator for this compound in preclinical studies is its favorable safety profile, particularly the absence of hematological toxicity.

CompoundPreclinical Hematological SafetyKey References
This compound No reported hematological toxicity, including thrombocytopenia, in rodents.
Iadademstat (ORY-1001) Preclinical toxicology studies in rats and dogs showed an impact on platelet levels.
GSK2879552 Thrombocytopenia is a known on-target effect observed in preclinical studies.
Bomedemstat (INCB059872) Dosing in clinical trials is tailored based on platelet counts, indicating a known effect on megakaryocyte function.
CC-90011 Thrombocytopenia is a reported on-target effect in clinical trials.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.

LSD1_Pathway Conventional_Inhibitor e.g., Iadademstat, GSK2879552 Enzymatic_Activity Enzymatic Activity (H3K4 Demethylation) Conventional_Inhibitor->Enzymatic_Activity Inhibits PPI Protein-Protein Interaction Conventional_Inhibitor->PPI Disrupts TAK418 This compound TAK418->Enzymatic_Activity Inhibits Hematopoiesis Normal Hematopoiesis LSD1 LSD1 Enzyme GFI1B GFI1B LSD1->Enzymatic_Activity GFI1B->PPI Gene_Repression Target Gene Repression Enzymatic_Activity->Gene_Repression PPI->Gene_Repression PPI->Hematopoiesis Thrombocytopenia Thrombocytopenia PPI->Thrombocytopenia Leads to

Caption: Mechanism of Action: this compound vs. Conventional LSD1 Inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 determination) Cellular_Assay Cell-Based Assays (e.g., AML cell lines) Biochemical_Assay->Cellular_Assay PPI_Assay LSD1-GFI1B Interaction Assay Cellular_Assay->PPI_Assay Animal_Model Disease Model (e.g., Rodent models of ASD or AML xenografts) PPI_Assay->Animal_Model Dosing Compound Administration (Oral dosing) Animal_Model->Dosing Efficacy_Endpoint Efficacy Assessment (Behavioral tests, tumor growth inhibition) Dosing->Efficacy_Endpoint Safety_Endpoint Safety Assessment (Hematology, clinical chemistry) Dosing->Safety_Endpoint End End Efficacy_Endpoint->End Safety_Endpoint->End Start Start Start->Biochemical_Assay

Caption: Generalized Preclinical Evaluation Workflow for LSD1 Inhibitors.

Experimental Protocols

Detailed experimental protocols for the characterization of LSD1 inhibitors can be found in the primary literature. Below is a summarized methodology for key experiments.

LSD1 Enzymatic Inhibition Assay
  • Principle: To measure the half-maximal inhibitory concentration (IC50) of a compound against purified LSD1 enzyme.

  • General Protocol: Recombinant human LSD1 enzyme is incubated with a synthetic H3K4-methylated peptide substrate and the test compound at various concentrations. The demethylation reaction is allowed to proceed, and the product is quantified, often using a coupled-enzyme system that generates a fluorescent or luminescent signal. The IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay
  • Principle: To determine the effect of a compound on the growth of cancer cell lines.

  • General Protocol: Cancer cells (e.g., AML cell lines like MOLM-13 or OCI-AML3) are seeded in multi-well plates and treated with a range of concentrations of the LSD1 inhibitor. After a defined incubation period (e.g., 72 hours), cell viability is assessed using reagents such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells. The EC50 value is determined from the resulting dose-response curve.

In Vivo Tumor Xenograft Studies
  • Principle: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • General Protocol: Immunocompromised mice are subcutaneously or systemically inoculated with human cancer cells (e.g., AML cell lines). Once tumors are established, mice are randomized into vehicle control and treatment groups. The LSD1 inhibitor is administered orally at one or more dose levels for a specified duration. Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Efficacy is expressed as tumor growth inhibition.

Hematological Safety Assessment in Rodents
  • Principle: To assess the impact of a compound on blood cell counts.

  • General Protocol: Healthy rodents (mice or rats) are administered the LSD1 inhibitor orally for a defined period (e.g., 14 or 28 days). Blood samples are collected at baseline and at the end of the study. Complete blood counts (CBCs), including platelet, red blood cell, and white blood cell counts, are analyzed using an automated hematology analyzer.

Conclusion

This compound represents a novel approach to LSD1 inhibition, with a preclinical profile suggesting a potent and selective enzymatic inhibitor with a significantly improved hematological safety profile compared to other LSD1 inhibitors. While its preclinical development has focused on neurodevelopmental disorders, its unique mechanism of sparing the LSD1-GFI1B interaction could have broad implications for its therapeutic window in other indications, including oncology. Further comparative studies are warranted to fully elucidate the clinical potential of this compound relative to other LSD1 inhibitors in various disease contexts.

A Head-to-Head Comparison of Tak-418 and T-448: On-Target Efficacy as Selective LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, particularly those focused on epigenetic modulation, the selective inhibition of Lysine-Specific Demethylase 1 (LSD1) presents a promising therapeutic avenue for neurodevelopmental disorders. This guide provides a detailed comparison of two notable LSD1 inhibitors, Tak-418 and T-448, with a focus on their on-target effects, supported by experimental data. Both compounds are distinguished by their specific mechanism of action, which avoids the hematological toxicities associated with earlier-generation LSD1 inhibitors.

Mechanism of Action: Selective Inhibition of LSD1 Enzymatic Activity

This compound and T-448 are orally active, selective inhibitors of the KDM1A/LSD1 enzyme. Their primary on-target effect is the inhibition of LSD1's demethylase activity, which leads to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me1/2/3) and lysine 9 (H3K9me2).[1] A crucial feature of both molecules is their minimal impact on the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[1] This specificity is significant because the disruption of the LSD1-GFI1B complex is linked to hematological side effects like thrombocytopenia, a major drawback of many conventional LSD1 inhibitors.[1] By selectively targeting the enzyme's catalytic function without interfering with this protein-protein interaction, both this compound and T-448 exhibit a superior safety profile.

Quantitative Comparison of On-Target Effects

Experimental data demonstrates that while both compounds effectively inhibit LSD1, this compound is the more potent of the two, both in vitro and in vivo.

ParameterThis compoundT-448Reference
In Vitro Potency (IC50) 2.9 nM22 nM[1][2]
In Vivo LSD1 Inhibition in Brain (Mice) 14.7% at 0.1 mg/kg52.6% at 0.3 mg/kg91.5% at 1 mg/kgNot explicitly stated in the same study[3]
In Vivo LSD1 Inhibition in Brain (Rats) Not explicitly stated in the same study50.2% at 1 mg/kg85.5% at 3 mg/kg[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the targeted mechanism of this compound and T-448 in modulating histone methylation.

cluster_nucleus Cell Nucleus cluster_inhibitors Therapeutic Intervention LSD1 LSD1 Enzyme H3K4me Methylated H3K4 (H3K4me1/2) LSD1->H3K4me Demethylation GFI1B GFI1B Cofactor GFI1B->LSD1 Forms Complex Histone Histone H3 GeneExpression Altered Gene Expression H3K4me->GeneExpression Regulates Tak418_T448 This compound / T-448 Tak418_T448->LSD1 Inhibits Enzymatic Activity

Targeted inhibition of LSD1's enzymatic activity by this compound and T-448.

Experimental Protocols

In Vitro LSD1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against LSD1.

Methodology: A common method for assessing LSD1 activity is a horseradish peroxidase (HRP)-coupled assay.[5]

  • Reaction Mixture Preparation: A reaction mixture containing an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), HRP, and a chromogenic substrate (e.g., Amplex Red) is prepared.

  • Substrate Addition: A peptide substrate corresponding to a portion of histone H3 with a methylated lysine (e.g., H3(1-21)K4me2) is added to the wells of a microplate.

  • Inhibitor Incubation: Serial dilutions of this compound or T-448 are added to the wells and pre-incubated.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of purified recombinant LSD1 enzyme.

  • Detection: The production of hydrogen peroxide as a byproduct of the demethylation reaction is coupled to the HRP-mediated oxidation of the chromogenic substrate, leading to a fluorescent or colorimetric signal that is measured over time using a microplate reader. The rate of reaction is used to calculate the percent inhibition at different compound concentrations and determine the IC50 value.

Ex Vivo LSD1 Enzyme Activity Assay in Brain Tissue

Objective: To measure the extent of LSD1 inhibition in the brain following oral administration of the compounds.

Methodology:

  • Tissue Collection and Homogenization: Following a defined period after oral administration of this compound or T-448 to rodents, brain tissue (e.g., hippocampus) is collected. The tissue is homogenized in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]

  • Immunoprecipitation: The homogenate is pre-cleared, and LSD1 is immunoprecipitated from the brain extracts.

  • Enzymatic Assay: The immunoprecipitated LSD1 is then subjected to an in vitro enzymatic assay, as described above, to measure its residual demethylase activity. The activity is compared to that from vehicle-treated control animals to determine the percentage of inhibition.[4]

cluster_workflow Ex Vivo LSD1 Activity Assay Workflow AnimalDosing Oral Administration of this compound/T-448 to Rodents TissueCollection Brain Tissue Collection AnimalDosing->TissueCollection Homogenization Tissue Homogenization TissueCollection->Homogenization IP LSD1 Immunoprecipitation Homogenization->IP EnzymeAssay In Vitro Enzymatic Assay IP->EnzymeAssay Analysis Determination of % Inhibition EnzymeAssay->Analysis

Workflow for the ex vivo LSD1 enzyme activity assay.
Three-Chamber Social Interaction Test

Objective: To assess social deficits in rodent models of neurodevelopmental disorders, such as those induced by prenatal exposure to valproic acid (VPA).

Methodology:

  • Apparatus: A three-chambered box is used, with openings allowing the test animal to move freely between the chambers.[6]

  • Habituation: The test animal is first habituated to the empty apparatus.[6]

  • Sociability Testing: A novel, unfamiliar rodent is placed in a wire cage in one of the side chambers, while an empty wire cage is placed in the other side chamber. The test animal is placed in the center chamber, and the time spent in each chamber and the time spent sniffing each cage are recorded over a set period.[6][7]

  • Data Analysis: A sociability index is calculated based on the preference for the chamber with the unfamiliar rodent over the chamber with the empty cage. This allows for the quantification of social behavior and the assessment of the effects of this compound or T-448 treatment.[8]

In Vivo Efficacy in Ameliorating Social Deficits

Both this compound and T-448 have demonstrated the ability to ameliorate social deficits in rodent models of neurodevelopmental disorders. For example, in VPA-exposed rats, which exhibit impaired social behavior, treatment with either compound has been shown to rescue these deficits. Notably, the efficacy of these compounds in vivo correlates with the extent of LSD1 inhibition in the brain. For instance, a dose of T-448 that resulted in 50.2% LSD1 inhibition was not effective in improving social deficits in VPA rats, whereas a dose that achieved 85.5% inhibition did show a significant effect.[3][4] This dose-dependent response further validates that the therapeutic effects of these compounds are mediated through their on-target inhibition of LSD1.

Conclusion

This compound and T-448 are both highly specific and effective inhibitors of LSD1's enzymatic activity. The key differentiator between them is the higher potency of this compound. Their shared mechanism of action, which spares the LSD1-GFI1B interaction, represents a significant advancement in the development of safer epigenetic modulators. The experimental data strongly support the on-target effects of both compounds in increasing histone methylation and ameliorating behavioral deficits in preclinical models of neurodevelopmental disorders. This comparative guide provides a foundation for researchers to understand the subtle but important differences between these two promising therapeutic candidates.

References

A Comparative Efficacy Analysis: TAK-418 and Tranylcypromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and underlying mechanisms of TAK-418 and the established antidepressant, tranylcypromine (B92988). While both compounds inhibit the enzyme Lysine-Specific Demethylase 1 (LSD1), their selectivity profiles and therapeutic targets differ significantly, leading to distinct clinical and preclinical findings. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways to aid in research and development decisions.

Executive Summary

This compound is a novel, selective, and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] It is under investigation for its potential to treat central nervous system disorders, particularly neurodevelopmental disorders like Kabuki syndrome and autism spectrum disorder (ASD).[1][2][3] Its mechanism is centered on the normalization of gene expression by preventing the demethylation of histones.[1]

Tranylcypromine is a long-standing medication used primarily for treatment-resistant depression.[4] It functions as a non-selective, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to increased levels of key neurotransmitters.[5][6] More recently, tranylcypromine has also been identified as an inhibitor of LSD1, although this is not its primary therapeutic target in the context of depression.[6]

The fundamental difference lies in their selectivity: this compound is a purpose-designed selective LSD1 inhibitor, whereas tranylcypromine's LSD1 inhibition is a component of its broader activity as a non-selective MAO inhibitor. This guide will delve into the comparative data available for these two compounds.

Enzymatic Inhibition Profile

A direct comparison of the inhibitory activity of this compound and tranylcypromine against their primary and off-target enzymes is crucial for understanding their pharmacological profiles. The following table summarizes their half-maximal inhibitory concentrations (IC50).

CompoundTarget EnzymeIC50
This compound LSD12.9 nM[7]
MAO-A>100,000 nM[8]
MAO-B>100,000 nM[8]
Tranylcypromine LSD1< 2,000 nM[6]
MAO-APotent inhibition (low to sub-micromolar)
MAO-BPotent inhibition (slight preference over MAO-A)[6]

Preclinical and Clinical Efficacy

Direct comparative efficacy studies between this compound and tranylcypromine have not been published. Therefore, this section presents efficacy data for each compound within its respective therapeutic area of investigation.

This compound in Neurodevelopmental Disorder Models

Preclinical studies have demonstrated the potential of this compound to ameliorate behavioral and molecular deficits in rodent models of neurodevelopmental disorders.

Study FocusAnimal ModelKey FindingsReference
Autism Spectrum Disorder-like BehaviorsPrenatal valproate (VPA) exposure in ratsAmeliorated social deficits.[9][9]
Maternal poly I:C-induced immune activation in miceAmeliorated some ASD-like behaviors.[2][2]
Kabuki SyndromeKmt2d+/βGeo miceRescued histone H3K4 methylation abnormalities and normalized adult neurogenesis in the hippocampus.[10][10]
Tranylcypromine in Treatment-Resistant Depression

Clinical data for tranylcypromine highlights its efficacy in patients who have not responded to other antidepressant therapies.

Study PopulationKey Efficacy DataReference
Patients with refractory depression (n=7)57% (4 out of 7) had a complete response to high-dose tranylcypromine (90-170 mg/day).[11][11]
Patients with treatment-resistant depression (n=28)25% remitted with standard doses (mean 56 mg/day) and 21% remitted with higher doses (mean 105 mg/day).[4][4]
Meta-analysis of controlled studiesSuperior to placebo and comparable to other antidepressants (TCAs and other MAOIs).[12][12]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and tranylcypromine are visualized below.

cluster_TAK418 This compound Signaling Pathway TAK418 This compound LSD1 LSD1 (KDM1A) TAK418->LSD1 Inhibits H3K4me1_2 Histone H3 Lysine 4 (H3K4me1/2) LSD1->H3K4me1_2 Demethylates GeneExpression Target Gene Expression (e.g., Ucp2, Bdnf) H3K4me1_2->GeneExpression Regulates Normalization Normalization of Aberrant Gene Expression GeneExpression->Normalization Amelioration_NDD Amelioration of Neurodevelopmental Deficits Normalization->Amelioration_NDD

Caption: this compound's selective inhibition of LSD1 enhances histone methylation and normalizes gene expression.

cluster_Tranylcypromine Tranylcypromine Mechanism of Action Tranylcypromine Tranylcypromine MAO_A MAO-A Tranylcypromine->MAO_A Inhibits MAO_B MAO-B Tranylcypromine->MAO_B Inhibits LSD1_TCP LSD1 Tranylcypromine->LSD1_TCP Inhibits (less selective) Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO_A->Monoamines Degrades MAO_B->Monoamines Degrades EpigeneticModulation Epigenetic Modulation LSD1_TCP->EpigeneticModulation AntidepressantEffect Antidepressant Effect Monoamines->AntidepressantEffect Increased levels lead to

Caption: Tranylcypromine's broad inhibition of MAO-A/B and LSD1 results in both antidepressant and epigenetic effects.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.

This compound Preclinical Efficacy Study in a Rodent Model of ASD (Baba R et al., Sci Adv. 2021)
  • Animal Model: Pregnant rats were administered valproic acid (VPA) to induce an autism-like phenotype in the offspring.[2]

  • Treatment: Offspring were orally administered this compound (e.g., 1 mg/kg) once daily for 14 days.[7]

  • Behavioral Analysis: Social interaction was assessed using the three-chamber social interaction test.[9]

  • Molecular Analysis: Histone methylation levels (H3K4me1/2/3 and H3K9me2) at specific gene promoters (e.g., Ucp2, Bdnf) in brain tissue were quantified using chromatin immunoprecipitation (ChIP) followed by quantitative PCR.[1] Gene expression was measured by RNA sequencing.[1]

cluster_workflow Experimental Workflow: this compound Preclinical Study VPA_Model Induce ASD Model (VPA in pregnant rats) Treatment Treat Offspring with This compound or Vehicle (oral, daily for 14 days) VPA_Model->Treatment Behavioral Assess Social Behavior (Three-Chamber Test) Treatment->Behavioral Molecular Molecular Analysis of Brain Tissue (ChIP-qPCR, RNA-seq) Treatment->Molecular

Caption: Workflow for assessing this compound efficacy in a neurodevelopmental disorder model.
Tranylcypromine Clinical Trial in Treatment-Resistant Depression

  • Study Design: Open-label or controlled trials in patients diagnosed with major depressive disorder who have failed to respond to adequate trials of other antidepressants.[4][11]

  • Patient Population: Adults with a confirmed diagnosis of treatment-resistant depression.[4][11]

  • Intervention: Tranylcypromine administered orally, with doses typically initiated at 10-30 mg/day and titrated up to 60 mg/day or higher based on response and tolerability.[4]

  • Efficacy Assessment: Changes in depression severity measured using standardized rating scales such as the Hamilton Depression Rating Scale (HDRS) or the Montgomery-Åsberg Depression Rating Scale (MADRS). Response is often defined as a ≥50% reduction in score, and remission as a score below a certain threshold.[4][11]

  • Safety Monitoring: Close monitoring of blood pressure and adherence to a tyramine-restricted diet to prevent hypertensive crises.[13]

Conclusion

This compound and tranylcypromine represent two distinct approaches to targeting LSD1. This compound is a highly selective LSD1 inhibitor with a focused therapeutic rationale for neurodevelopmental disorders, supported by preclinical data demonstrating its ability to correct underlying epigenetic dysregulation. Tranylcypromine, while also an LSD1 inhibitor, is a non-selective MAO inhibitor with established efficacy in treatment-resistant depression, a condition where its broad neurochemical effects are leveraged.

For researchers and drug developers, the key takeaway is the importance of selectivity. The development of selective LSD1 inhibitors like this compound allows for a more precise investigation of the role of LSD1 in CNS disorders, potentially with a more favorable side-effect profile compared to non-selective agents like tranylcypromine. Future direct comparative studies would be invaluable in elucidating the relative contributions of LSD1 and MAO inhibition to therapeutic outcomes in various neurological and psychiatric conditions.

References

TAK-418: High Specificity Profile Validates Selective Inhibition of LSD1 Over Monoamine Oxidases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available data confirms TAK-418 as a highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with negligible activity against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). This guide provides a comparative overview of this compound's specificity, supported by established experimental protocols for assessing MAO inhibition, for researchers and professionals in drug development.

This compound is an investigational, orally active, and brain-penetrant small molecule that potently and selectively inhibits the enzymatic activity of LSD1, an epigenetic modulator.[1] Its high degree of selectivity is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential for neurodevelopmental disorders.[2] This guide focuses on validating the specificity of this compound against the structurally related flavin-dependent amine oxidases, MAO-A and MAO-B.

Comparative Analysis of Inhibitor Potency

To contextualize the specificity of this compound, its inhibitory activity against its primary target, LSD1, is compared with its activity against MAO-A and MAO-B. While specific high-concentration inhibitory data for this compound against MAO-A and MAO-B is not publicly detailed, the development process emphasized high selectivity over these enzymes. This implies that the half-maximal inhibitory concentrations (IC50) for MAO-A and MAO-B are significantly higher than for LSD1, indicating a lack of meaningful inhibition at therapeutic concentrations.

The following table summarizes the IC50 values for this compound against LSD1 and for well-characterized selective and non-selective MAO inhibitors against their respective targets.

CompoundTargetIC50 (nM)Selectivity Profile
This compound LSD1 2.9 Highly selective for LSD1 [1]
MAO-A >10,000 (Expected) High selectivity over MAO-A and MAO-B was a key selection criterion.
MAO-B >10,000 (Expected)
ClorgylineMAO-A-Selective MAO-A Inhibitor[3]
HarmalineMAO-A2.3Selective MAO-A Inhibitor[4]
SelegilineMAO-B-Selective MAO-B Inhibitor[3]
LazabemideMAO-B18Selective MAO-B Inhibitor[4]
TranylcypromineMAO-A & MAO-B-Non-selective MAO Inhibitor[5]

Note: The IC50 values for this compound against MAO-A and MAO-B are expected to be in the high micromolar or millimolar range, signifying minimal inhibitory activity.

Experimental Protocols

The determination of a compound's inhibitory activity against MAO-A and MAO-B is typically conducted using in vitro enzyme inhibition assays. A common and reliable method involves the use of a commercially available kit, such as the MAO-Glo™ Assay from Promega, which was utilized in the preclinical assessment of this compound.

In Vitro MAO-A/B Enzyme Inhibition Assay (MAO-Glo™ Protocol)

This assay quantifies the activity of MAO enzymes by measuring the luminescence produced from a multi-step reaction.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., a luminogenic derivative)

  • Luciferin (B1168401) detection reagent

  • Test compound (this compound) and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer

  • White opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: A serial dilution of the test compound and reference inhibitors is prepared in the assay buffer.

  • Enzyme Pre-incubation: The test compound or reference inhibitor is mixed with the reaction solution containing either the MAO-A or MAO-B enzyme. This mixture is incubated for a defined period (e.g., 10 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the MAO substrate to the enzyme-inhibitor mixture.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified duration (e.g., 60 minutes).

  • Signal Detection: A luciferin detection reagent is added to terminate the enzymatic reaction and initiate a stable luminescent signal.

  • Measurement: The luminescence is measured using a plate-reading luminometer. The intensity of the luminescent signal is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for determining MAO inhibition and the general signaling pathway affected by MAO inhibitors.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound & Controls) Pre_incubation Pre-incubation: Enzyme + Inhibitor Compound_Prep->Pre_incubation Enzyme_Prep Enzyme Preparation (MAO-A / MAO-B) Enzyme_Prep->Pre_incubation Substrate_Prep Substrate Preparation Reaction_Start Reaction Initiation: Add Substrate Substrate_Prep->Reaction_Start Pre_incubation->Reaction_Start Incubation Incubation Reaction_Start->Incubation Reaction_Stop Reaction Termination & Signal Generation Incubation->Reaction_Stop Measurement Luminescence Measurement Reaction_Stop->Measurement Calculation IC50 Calculation Measurement->Calculation

Experimental workflow for determining MAO-A and MAO-B inhibition.

MAO_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicles Monoamines->Vesicle Packaging MAO Monoamine Oxidase (MAO-A/B) Monoamines->MAO Degradation by Synaptic_Monoamines Synaptic Monoamines Vesicle->Synaptic_Monoamines Release Reuptake Reuptake Transporter Reuptake->Monoamines Synaptic_Monoamines->Reuptake Reuptake Receptor Postsynaptic Receptors Synaptic_Monoamines->Receptor Binding Signal Signal Transduction Receptor->Signal Metabolites Inactive Metabolites MAO->Metabolites MAO_Inhibitor MAO Inhibitor MAO_Inhibitor->MAO Inhibits

Simplified signaling pathway illustrating the role of MAO and its inhibition.

Conclusion

The available evidence strongly supports the classification of this compound as a highly specific LSD1 inhibitor with minimal to no inhibitory activity against MAO-A and MAO-B. This high degree of selectivity is a crucial feature, suggesting a favorable safety profile with a reduced likelihood of off-target effects commonly associated with non-selective MAO inhibitors. For researchers in the field of neuropharmacology and drug development, this compound represents a precisely targeted therapeutic candidate, and its specificity profile underscores the success of modern drug discovery strategies in achieving target selectivity.

References

A Comparative Analysis of the LSD1 Inhibitors TAK-418 and Vafidemstat (ORY-1001)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target in various diseases, including neurological disorders and cancer. This enzyme plays a pivotal role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9), thereby modulating gene expression. In this guide, we present a comparative analysis of two prominent LSD1 inhibitors in clinical development: TAK-418 and vafidemstat (B611622) (formerly ORY-1001). This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid researchers and drug development professionals in their understanding of these novel therapeutics.

Mechanism of Action and Signaling Pathway

Both this compound and vafidemstat are irreversible inhibitors of LSD1, acting by covalently binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site.[1][2] This inhibition leads to an increase in the methylation of H3K4 and H3K9, which in turn alters gene expression. LSD1 functions as a core component of several large protein complexes, most notably the CoREST (Corepressor for RE1-Silencing Transcription factor) and NuRD (Nucleosome Remodeling and Deacetylase) complexes, which are crucial for transcriptional repression.[2]

A key distinction in their mechanism lies in their interaction with LSD1's scaffolding function. This compound is designed to selectively inhibit the enzymatic activity of LSD1 with minimal impact on the interaction between LSD1 and its cofactor, GFI1B (Growth Factor Independent 1B Transcriptional Repressor).[1][3] This specificity is thought to reduce the risk of hematological side effects, such as thrombocytopenia, which have been associated with inhibitors that disrupt this complex.[3][4] Information regarding the effect of vafidemstat on the LSD1-GFI1B interaction is not as readily available in the public domain. Vafidemstat is also characterized as a dual inhibitor of LSD1 and monoamine oxidase B (MAO-B).[5][6]

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_lsd1_complex LSD1 Complex Histone Histone H3 H3K4me2 H3K4me2 (Active Chromatin) Histone->H3K4me2 Methylation Gene_Expression Gene Expression H3K4me2->Gene_Expression Promotes LSD1 LSD1 (KDM1A) H3K4me2->LSD1 Substrate H3K4me0 H3K4me0 (Repressed Chromatin) Gene_Repression Gene Repression H3K4me0->Gene_Repression Promotes LSD1->H3K4me0 Demethylation CoREST CoREST/NuRD LSD1->CoREST forms complex GFI1B GFI1B LSD1->GFI1B interacts TAK418 This compound TAK418->LSD1 Inhibits (Enzymatic Activity) Vafidemstat Vafidemstat (ORY-1001) Vafidemstat->LSD1 Inhibits (Enzymatic Activity)

Figure 1: Simplified signaling pathway of LSD1-mediated histone demethylation and points of inhibition by this compound and vafidemstat.

Comparative In Vitro Activity

Both compounds exhibit potent inhibition of the LSD1 enzyme. This compound has a reported IC50 of 2.9 nM for LSD1.[7][8] Vafidemstat is also a potent inhibitor of LSD1 with a reported IC50 of 105 nM.[5] It is important to note that these values may not be directly comparable due to different assay conditions. Vafidemstat also inhibits MAO-B with an IC50 of 58 nM.[5]

CompoundTargetIC50 (nM)kinact/KI (M-1s-1)Key Features
This compound LSD1 (KDM1A)2.9[1][7]3.8 x 105[1]Selective for enzymatic activity; minimal disruption of LSD1-GFI1B interaction.[1]
Vafidemstat (ORY-1001) LSD1 (KDM1A)105[5]14,509[9]Dual inhibitor of LSD1 and MAO-B.[5]
MAO-B58[5]N/A

Table 1: Comparative In Vitro Potency of this compound and Vafidemstat.

Comparative Pharmacokinetics

Both this compound and vafidemstat are orally bioavailable and have demonstrated brain penetration, a critical feature for their intended neurological indications.

ParameterThis compoundVafidemstat (ORY-1001)
Route of Administration Oral[7]Oral
Absorption Rapid[10]Rapid (Tmax: 0.5-2 hours)[5]
Half-life (t1/2) Short in humans[10]~20-30 hours in humans[5]
Brain Penetration Yes, rapidly crosses the blood-brain barrier[10]Yes[11]
Food Effect Delayed Tmax, but overall exposure unaffected[10]Not reported

Table 2: Summary of Pharmacokinetic Properties.

Comparative Preclinical Efficacy

This compound in a Neurodevelopmental Disorder Model

This compound has been evaluated in a rat model of autism spectrum disorder (ASD) induced by prenatal exposure to valproic acid (VPA). In this model, this compound administration has been shown to normalize dysregulated gene expression in the brain and ameliorate ASD-like behaviors.[1] Oral administration of this compound at 1 mg/kg resulted in 95.7% inhibition of LSD1 enzyme activity in the brains of VPA rats.[1] Treatment with this compound improved social deficits in these animals.[12]

Vafidemstat in a Neurodegenerative Disease Model

Vafidemstat has been studied in the Senescence Accelerated Mouse Prone 8 (SAMP8) model, which is a model for accelerated aging and Alzheimer's disease. Treatment with vafidemstat restored memory deficits in the novel object recognition test and reduced aggression in these mice.[13] A dose-dependent rescue of novel object recognition memory was observed, with the lowest dose of 0.11 mg/kg/day providing approximately 50% rescue.[13] In a study comparing vafidemstat to a selective LSD1 inhibitor and a selective MAO-B inhibitor, the results indicated that LSD1 inhibition is key for the observed efficacy in memory rescue.[9][14]

CompoundAnimal ModelIndicationKey Findings
This compound Valproic Acid (VPA)-induced rat model[1]Autism Spectrum DisorderAmeliorated ASD-like social and cognitive deficits; normalized dysregulated gene expression in the brain.[1]
Vafidemstat (ORY-1001) Senescence Accelerated Mouse Prone 8 (SAMP8)Alzheimer's Disease / AgingRestored novel object recognition memory; reduced aggression and improved social interaction.[9][13]

Table 3: Summary of In Vivo Efficacy in Preclinical Models.

Clinical Development

Both this compound and vafidemstat have advanced into clinical trials.

  • This compound: Has completed Phase 1 studies in healthy volunteers to establish safety, tolerability, and pharmacokinetics.[10] It is being developed for central nervous system disorders such as Kabuki syndrome.[10]

  • Vafidemstat (ORY-1001): Is in Phase 2 clinical trials for a variety of conditions including aggression, Alzheimer's disease, borderline personality disorder, and multiple sclerosis.[6]

Experimental Protocols

In Vitro LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a typical HTRF assay to determine the IC50 of an LSD1 inhibitor.

HTRF_Assay_Workflow start Start reagent_prep Prepare Reagents: - LSD1 Enzyme - Biotinylated H3K4me1 Peptide Substrate - FAD - Test Compound (e.g., this compound) - Detection Reagents (Eu-Ab, SA-XL665) start->reagent_prep plate_prep Add test compound serial dilutions and LSD1 enzyme to a 384-well plate reagent_prep->plate_prep incubation1 Incubate to allow inhibitor binding plate_prep->incubation1 reaction_start Add substrate/FAD mixture to initiate the demethylation reaction incubation1->reaction_start incubation2 Incubate at room temperature reaction_start->incubation2 detection Add detection reagents: - Eu3+-anti-H3K4me0 Antibody - Streptavidin-XL665 incubation2->detection incubation3 Incubate to allow detection complex formation detection->incubation3 readout Read TR-FRET signal on a compatible plate reader (Ex: 320nm, Em: 620/665nm) incubation3->readout analysis Calculate HTRF ratio and determine IC50 value readout->analysis end End analysis->end

Figure 2: Workflow for a typical LSD1 HTRF inhibition assay.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Enzyme and Substrate Preparation: Dilute recombinant human LSD1 enzyme and biotinylated H3K4 monomethylated peptide substrate in assay buffer.

  • Reaction: In a 384-well plate, add the test compound, followed by the LSD1 enzyme. After a pre-incubation period, initiate the reaction by adding the peptide substrate and FAD.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents: an anti-unmethylated H3K4 antibody labeled with Europium cryptate (donor) and streptavidin conjugated to XL665 (acceptor).

  • Readout: After another incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader.

  • Data Analysis: The HTRF ratio is calculated from the emission signals at 665 nm and 620 nm. The percent inhibition is determined relative to controls, and the IC50 value is calculated by fitting the data to a dose-response curve.

In Vivo Valproic Acid (VPA)-Induced Autism Model in Rats

This protocol describes the generation and use of a VPA-induced rodent model of autism to evaluate the efficacy of therapeutic compounds.

VPA_Model_Workflow start Start mating Time-mate female rats start->mating vpa_injection Administer a single intraperitoneal injection of Valproic Acid (e.g., 400-600 mg/kg) to pregnant dams on embryonic day 12.5 mating->vpa_injection birth Allow dams to give birth vpa_injection->birth weaning Wean offspring at postnatal day 21 birth->weaning treatment Administer test compound (e.g., this compound) or vehicle to offspring for a defined period weaning->treatment behavioral_testing Conduct behavioral assays: - Three-Chamber Social Interaction Test - Open Field Test - Elevated Plus Maze treatment->behavioral_testing endpoint_analysis Endpoint analysis: - Brain tissue collection - Gene expression analysis (qRT-PCR, RNA-seq) - Histone methylation analysis (Western blot, ChIP) behavioral_testing->endpoint_analysis data_analysis Statistical analysis of behavioral and molecular data endpoint_analysis->data_analysis end End data_analysis->end

Figure 3: Workflow for an in vivo study using the VPA-induced autism model.

Methodology:

  • Animal Mating: Time-mate female rats and confirm pregnancy.

  • VPA Administration: On gestational day 12.5, administer a single intraperitoneal injection of VPA (typically 400-600 mg/kg) to the pregnant dams. Control animals receive a saline injection.

  • Offspring Development: Allow the dams to give birth and raise their litters. Offspring are typically weaned at postnatal day 21.

  • Treatment: Begin administration of the test compound (e.g., this compound) or vehicle to the offspring at a predetermined age and for a specific duration.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess ASD-like phenotypes. This often includes the three-chambered social interaction test to measure sociability and preference for social novelty.

  • Endpoint Analysis: Following the completion of behavioral testing, collect brain tissue for molecular analysis, such as quantifying gene expression and histone methylation levels.

  • Data Analysis: Statistically analyze the behavioral and molecular data to determine the therapeutic efficacy of the test compound.

Conclusion

This compound and vafidemstat are both promising LSD1 inhibitors with potential applications in a range of neurological disorders. This compound is a highly potent and selective inhibitor of LSD1's enzymatic activity, with a design that aims to minimize hematological side effects by preserving the LSD1-GFI1B interaction. Its development is focused on neurodevelopmental disorders. Vafidemstat is a dual inhibitor of LSD1 and MAO-B, and is being investigated for a broader range of neurodegenerative and psychiatric conditions.

The choice between these or other LSD1 inhibitors for research or therapeutic development will depend on the specific biological question or clinical indication. The data presented in this guide, while not from direct head-to-head comparative studies, provides a valuable overview of their individual characteristics. Further research, including direct comparative preclinical and clinical studies, will be crucial to fully elucidate their relative therapeutic potential.

References

Validating the On-Target Effects of TAK-418: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the on-target effects of TAK-418, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in a cellular context. We offer a comparison with alternative approaches and present detailed experimental protocols to aid in the rigorous assessment of this epigenetic modulator.

This compound is an orally active, selective inhibitor of the LSD1 (KDM1A) enzyme, with a reported IC50 of 2.9 nM.[1] Its mechanism of action involves the irreversible inhibition of LSD1's demethylase activity, leading to an increase in histone methylation, particularly on histone H3 at lysine (B10760008) 4 (H3K4).[2][3] This modulation of the epigenetic landscape can restore gene expression homeostasis, which is a promising therapeutic strategy for certain neurodevelopmental disorders.[4][5] A key feature of this compound is its specificity for the enzymatic activity of LSD1 without disrupting the protein's scaffolding functions, such as its interaction with cofactor GFI1B. This selectivity is believed to circumvent the hematological toxicities observed with some other LSD1 inhibitors.[4][6]

Comparative Analysis of LSD1 Inhibitors

To confirm that the observed cellular effects are a direct consequence of LSD1 inhibition by this compound, it is crucial to compare its performance with other tool compounds. T-448 is a frequently used comparator as it shares a similar mechanism of action with this compound, selectively inhibiting LSD1's enzymatic activity.[2][7] In contrast, compounds like T-711, which also inhibit LSD1 but disrupt the LSD1-GFI1B complex, can serve as a control to highlight the differentiated safety profile of this compound.[4]

ParameterThis compoundT-448T-711 (for comparison)Other LSD1 Inhibitors (e.g., Natural Products)
Mechanism of Action Selective, irreversible LSD1 enzyme inhibitorSelective LSD1 enzyme inhibitorLSD1 inhibitor, disrupts LSD1-GFI1B complexVaries (e.g., reversible inhibition)
Potency (IC50) 2.9 nM[1][4]Similar potency profile to this compound-Varies (e.g., Wogonoside IC50 = 2.98 µM)[8]
Effect on LSD1-GFI1B Interaction Minimal impact[4]Minimal impact[4]Disrupts interactionGenerally not specified
Key Cellular Readout Increased H3K4me1/2/3, H3K9me2Increased H3K4me1/2Increased H3K4me1/2Increased H3K4me2
Reported Side Effects Low hematological toxicity[6]Low hematological toxicity[4]Thrombocytopenia[4]Dependent on the compound

Experimental Protocols for On-Target Validation

A multi-pronged approach is recommended to robustly validate the on-target effects of this compound in cells. This involves confirming direct target engagement, quantifying the impact on histone methylation, and measuring the resulting changes in gene expression.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest (e.g., TF-1a human erythroblast cell line) to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvesting and Washing: Harvest cells and wash twice with ice-cold PBS supplemented with protease and phosphatase inhibitors.

  • Heating Step: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble LSD1 protein at each temperature point by Western blotting using an LSD1-specific antibody. An increase in the thermal stability of LSD1 in this compound-treated cells compared to vehicle-treated cells indicates target engagement.

Chromatin Immunoprecipitation (ChIP) for Histone Methylation

ChIP followed by quantitative PCR (ChIP-qPCR) is the gold standard for examining changes in histone modifications at specific genomic loci.

Protocol:

  • Cell Culture and Crosslinking: Culture cells and treat with this compound or vehicle. Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication. The efficiency of sonication should be checked on an agarose (B213101) gel.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the histone mark of interest (e.g., H3K4me2, H3K9me2). A no-antibody or IgG control should be included.

  • Immune Complex Capture: Add Protein A/G agarose or magnetic beads to capture the antibody-histone complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating at 65°C.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • Quantitative PCR (qPCR): Perform qPCR using primers designed for the promoter regions of known LSD1 target genes (e.g., Ucp2, Bdnf). An increase in the amount of immunoprecipitated DNA in this compound-treated cells indicates an increase in the specific histone mark at that locus.

Gene Expression Analysis by RT-qPCR

To assess the functional consequence of increased histone methylation, the expression of LSD1 target genes can be measured.

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound or vehicle for a specified period.

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using primers for target genes and a housekeeping gene for normalization. A change in the mRNA levels of target genes in response to this compound treatment confirms a functional on-target effect.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the LSD1 signaling pathway and the workflow for validating this compound's on-target effects.

LSD1_Signaling_Pathway cluster_0 Nucleus Histone Histone H3 H3K4me2 H3K4me2 (Active Mark) Histone->H3K4me2 Methylation (by MLL/SET1) H3K4me1 H3K4me1 H3K4me2->H3K4me1 Demethylation Transcription_Active Transcription Active H3K4me2->Transcription_Active Promotes H3K4me1->Histone Demethylation LSD1 LSD1 (KDM1A) Transcription_Repressed Transcription Repressed LSD1->Transcription_Repressed Promotes TAK418 This compound TAK418->LSD1 Inhibits Gene Target Gene

Caption: Mechanism of LSD1 and its inhibition by this compound.

Experimental_Workflow cluster_workflow Validation of this compound On-Target Effects cluster_assays Cellular Assays cluster_readouts Primary Readouts A Cell Culture & Treatment (this compound vs. Vehicle) B Target Engagement (CETSA) A->B C Histone Methylation (ChIP-qPCR) A->C D Gene Expression (RT-qPCR) A->D E Increased LSD1 Thermal Stability B->E F Increased H3K4me2 at Target Genes C->F G Altered mRNA Levels of Target Genes D->G H Confirmation of On-Target Effect E->H F->H G->H

Caption: Experimental workflow for validating this compound's on-target effects.

References

A Comparative Guide: Pharmacological Inhibition with Tak-418 Versus Genetic Knockdown of LSD1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between two primary methodologies for interrogating the function of Lysine-Specific Demethylase 1 (LSD1/KDM1A): pharmacological inhibition using the clinical-stage inhibitor Tak-418, and genetic knockdown, typically achieved through RNA interference (siRNA/shRNA). Both approaches aim to reduce LSD1's functional activity, but they differ significantly in mechanism, specificity, and application.

Introduction to LSD1, this compound, and Genetic Knockdown

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Its activity is implicated in numerous biological processes, and its dysregulation is associated with various diseases, including cancers and neurodevelopmental disorders like Kabuki syndrome.[3][4]

  • This compound is a potent, selective, and irreversible small molecule inhibitor of LSD1 developed by Takeda Pharmaceuticals.[5][6] It is orally active and brain-penetrant, designed to inhibit the enzymatic activity of LSD1 by targeting its catalytic flavin adenine (B156593) dinucleotide (FAD) cofactor.[4][7] A key feature of this compound is its ability to inhibit LSD1's demethylase activity without disrupting the crucial scaffolding interaction between LSD1 and its cofactor GFI1B, which is thought to mitigate hematological toxicities seen with some other LSD1 inhibitors.[1]

  • Genetic Knockdown of LSD1 involves the use of techniques like short hairpin RNA (shRNA) or small interfering RNA (siRNA) to target and degrade LSD1 mRNA.[8] This leads to a reduction in the total amount of LSD1 protein within the cell. This approach is a cornerstone of basic research for validating gene function. However, complete knockout of LSD1 is embryonic lethal in mice, highlighting its critical role in development.[9]

Quantitative Data Comparison

The following table summarizes key quantitative parameters for both methodologies, compiled from various experimental models.

ParameterThis compound (Pharmacological Inhibition)LSD1 Genetic Knockdown (siRNA/shRNA)Notes & Considerations
Potency/Efficacy IC50: 2.9 nM[1][5]>70-90% reduction in protein levels achievable[8]Potency of inhibitors is concentration-dependent. Knockdown efficiency can vary by cell type and transfection reagent.
Target Engagement Brain LSD1 enzyme inhibition: ~85.5% at 3 mg/kg in rats[9]Reduction of total protein levelsPharmacological inhibitors target enzymatic function. Knockdown removes the entire protein, including its non-enzymatic scaffolding functions.[10]
Kinetics Rapid absorption, short terminal half-life (3.13-5.36 hours in humans)[1][3]Onset: 24-48 hours. Duration: 3-7 days or longer with stable shRNA expression.This compound allows for tunable and reversible inhibition. Knockdown effects are slower to manifest and less readily reversible.
Specificity High selectivity for LSD1 enzyme activity.[11] Spares LSD1-GFI1B complex.[1]Highly specific to LSD1 mRNA sequence.Off-target effects of small molecules are possible. Off-target effects of RNAi (e.g., miRNA-like effects) are also a known concern.

Signaling Pathway and Experimental Workflow

LSD1's Role in Transcriptional Regulation

LSD1 primarily functions as a transcriptional corepressor. As part of complexes like the CoREST complex, it demethylates H3K4me2, a mark associated with active enhancers and promoters. This demethylation leads to a more condensed chromatin state and subsequent gene repression.

Caption: LSD1-mediated demethylation of H3K4me2 leads to transcriptional repression.
Comparative Experimental Workflow

A typical workflow to compare this compound and LSD1 knockdown involves parallel treatment of cell cultures followed by a series of molecular and phenotypic assays to assess their effects.

Experimental_Workflow cluster_arms Experimental Arms (48-72h) cluster_assays Downstream Assays Start Cancer or Neuronal Cell Line Culture Control Vehicle Control (e.g., DMSO) Start->Control Tak418 This compound Treatment (Dose-Response) Start->Tak418 siRNA_Control Scrambled siRNA Control Start->siRNA_Control siRNA_LSD1 LSD1 siRNA Transfection Start->siRNA_LSD1 WB Western Blot (LSD1, H3K4me2) Control->WB Tak418->WB RNAseq RNA-seq (Gene Expression) Tak418->RNAseq ChIP ChIP-qPCR/seq (Histone Marks) Tak418->ChIP Phenotype Phenotypic Assays (Viability, Migration) Tak418->Phenotype siRNA_Control->WB siRNA_LSD1->WB siRNA_LSD1->RNAseq siRNA_LSD1->ChIP siRNA_LSD1->Phenotype

Caption: Workflow for comparing pharmacological vs. genetic inhibition of LSD1.

Detailed Experimental Protocols

Below are generalized methodologies for key experiments cited in the comparison.

Western Blot for Protein Knockdown and Histone Marks
  • Objective: To quantify the reduction in LSD1 protein after siRNA treatment and to measure the global change in H3K4me2 levels after this compound treatment or knockdown.

  • Protocol:

    • Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.

    • Transfer: Proteins are transferred to a PVDF membrane.

    • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-LSD1, anti-H3K4me2, anti-Total H3, anti-GAPDH).

    • Washing & Secondary Antibody: The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification relative to a loading control (GAPDH or Total H3).

Chromatin Immunoprecipitation (ChIP) followed by qPCR
  • Objective: To measure the occupancy of LSD1 at specific gene promoters and the resulting changes in H3K4me2 marks at those locations.

  • Protocol:

    • Cross-linking: Cells are treated with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.

    • Cell Lysis and Sonication: Cells are lysed, and chromatin is sheared into 200-1000 bp fragments using sonication.

    • Immunoprecipitation: Sheared chromatin is incubated overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-LSD1 or anti-H3K4me2). A non-specific IgG is used as a negative control.

    • Immune Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.

    • Washing: The beads are washed sequentially with low salt, high salt, and LiCl buffers to remove non-specific binding.

    • Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and cross-links are reversed by heating at 65°C in the presence of high salt. RNA and protein are digested with RNase A and Proteinase K.

    • DNA Purification: DNA is purified using spin columns or phenol-chloroform extraction.

    • qPCR Analysis: The abundance of specific DNA sequences (e.g., promoter regions of target genes) is quantified by real-time PCR. Results are typically expressed as a percentage of the input DNA.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Objective: To assess the impact of LSD1 inhibition or knockdown on cell proliferation and viability.

  • Protocol:

    • Cell Plating: Cells are seeded in 96-well plates at a predetermined density.

    • Treatment: Cells are treated with a serial dilution of this compound or transfected with LSD1 siRNA.

    • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

    • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is shaken for 2 minutes to induce cell lysis.

    • Signal Stabilization: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

    • Data Analysis: Data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate GI50/IC50 values.

Comparison and Recommendations

FeatureThis compound (Pharmacological Inhibition)LSD1 Genetic KnockdownRecommendation for Use Case
Mechanism Inhibits enzymatic activity; can spare scaffolding functions.[1]Depletes the entire protein, affecting both enzymatic and scaffolding roles.[10]Use this compound to specifically study the role of LSD1's demethylase activity. Use knockdown to study the overall function of the LSD1 protein.
Reversibility Reversible upon washout (short half-life).[3]Semi-permanent; requires new protein synthesis to restore levels.This compound is ideal for studying dynamic processes and temporal effects. Knockdown is suited for long-term loss-of-function studies.
Therapeutic Relevance High. This compound is a clinical candidate.[12]Low. RNAi has significant delivery and stability hurdles for therapeutic use.This compound is the preferred method for preclinical and translational studies aiming to model a therapeutic intervention.
Complexity Simple to implement; add compound to media.More complex; requires transfection optimization and validation of knockdown efficiency.This compound is better for high-throughput screening. Knockdown is better for definitive target validation in specific models.
Off-Target Concerns Potential for unknown kinase or other enzyme inhibition.Potential for miRNA-like off-target mRNA degradation.Both methods require careful validation. For knockdown, use multiple distinct siRNA sequences. For inhibitors, test against a panel of related enzymes.

The choice between using this compound and genetic knockdown depends on the specific research question.

  • This compound is the superior tool for investigating the consequences of inhibiting LSD1's catalytic activity , for studying dynamic cellular processes due to its reversibility, and for any research with a translational or therapeutic endpoint. Its ability to spare the LSD1-GFI1B complex provides a more precise tool for dissecting enzymatic function versus scaffolding function.[1]

  • Genetic knockdown remains the gold standard for validating the on-target effects of a pharmacological inhibitor and for studying the function of the entire LSD1 protein, including its non-catalytic roles.[8][10] Comparing the phenotype of knockdown with that of inhibition can reveal whether the observed effects are due to enzymatic inhibition or disruption of protein-protein interactions.

For a comprehensive understanding, researchers should ideally employ both methods. Genetic knockdown can validate that the target of interest is indeed LSD1, while a specific and well-characterized inhibitor like this compound can provide crucial, therapeutically relevant insights into the druggable aspects of its function.

References

A Comparative Guide to Tak-418 and Other LSD1 Inhibitors on Histone Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tak-418, a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1), and its effects on histone methylation. The performance of this compound is compared with other notable LSD1 inhibitors, supported by available preclinical and clinical data. This document is intended to serve as a resource for researchers and professionals in the field of epigenetics and drug development.

Introduction to this compound and LSD1 Inhibition

This compound is a selective, orally active, and brain-penetrant inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, this compound leads to an increase in histone methylation, a key epigenetic mark associated with transcriptional regulation.[1][3] Dysregulation of histone methylation is implicated in various neurological disorders, and as such, LSD1 has emerged as a promising therapeutic target.[4][5] this compound has been investigated for its potential in treating neurodevelopmental disorders such as Kabuki syndrome and autism spectrum disorder.[3][4]

A unique characteristic of this compound is its mechanism of action that reportedly spares the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[1][6] Disruption of this interaction by other LSD1 inhibitors has been associated with hematological toxicities, such as thrombocytopenia.[6]

Reproducibility of this compound's Effects

A critical aspect of evaluating any new therapeutic agent is the reproducibility of its effects. Preclinical studies conducted by Takeda Pharmaceutical Company and its collaborators have demonstrated that this compound increases H3K4 methylation in neuronal cells and in rodent models of neurodevelopmental disorders.[1][3] These studies have shown that this compound can normalize aberrant gene expression and ameliorate behavioral deficits in these models.[1][5] Phase 1 clinical trials in healthy volunteers have indicated that this compound is well-tolerated and exhibits a favorable pharmacokinetic and pharmacodynamic profile.[2][4]

However, to date, there is a notable lack of published studies from independent research groups that have replicated the specific effects of this compound on histone methylation. While the existing data is promising, independent validation is crucial for unequivocally establishing the reproducibility and robustness of its biological activity. The information presented in this guide is based on the currently available public data.

Comparative Data of LSD1 Inhibitors

The following table summarizes the biochemical potency of this compound and other selected LSD1 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, and therefore, these values are best used for relative comparison.

Compound Type of Inhibition LSD1 IC50 Selectivity Notes References
This compound Irreversible2.9 nMHigh selectivity over MAO-A and MAO-B. Spares LSD1-GFI1B interaction.[1][6]
T-448 IrreversibleNot specified in detail, but similar mechanism to this compoundSpares LSD1-GFI1B interaction.[6]
Tranylcypromine (TCP) Irreversible~200 µM (varies)Non-selective, also inhibits MAO-A and MAO-B.[7]
ORY-1001 (Iadademstat) Irreversible<20 nMHigh selectivity over MAO-A and MAO-B.[8]
GSK2879552 Irreversible16 nMHigh selectivity over MAO-A and MAO-B.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the effects of LSD1 inhibitors on histone methylation.

Western Blot for Histone H3K4 Dimethylation (H3K4me2)

This protocol outlines the steps for detecting changes in H3K4me2 levels in neuronal cells following treatment with an LSD1 inhibitor.

  • Cell Culture and Treatment:

    • Culture primary neurons or a relevant neuronal cell line to the desired confluency.

    • Treat cells with various concentrations of the LSD1 inhibitor (e.g., this compound) or vehicle control for a specified duration (e.g., 24-72 hours).

  • Histone Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Perform acid extraction of histones. Briefly, lyse the cells, isolate the nuclei, and extract histones using a dilute acid (e.g., 0.2 N HCl).

    • Neutralize the acid extract and determine the protein concentration.

  • SDS-PAGE and Electrotransfer:

    • Denature histone samples by boiling in Laemmli buffer.

    • Separate the histone proteins on a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • For a loading control, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Methylation

This protocol provides a general workflow for identifying the genomic regions with altered histone methylation upon treatment with an LSD1 inhibitor in brain tissue.

  • Tissue Preparation and Crosslinking:

    • Isolate brain tissue from animals treated with the LSD1 inhibitor or vehicle.

    • Crosslink proteins to DNA by treating the tissue with formaldehyde.

    • Quench the crosslinking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Fragment the chromatin to an average size of 200-600 bp using sonication or micrococcal nuclease (MNase) digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., H3K4me2).

    • Capture the antibody-histone-DNA complexes using protein A/G magnetic beads.

    • Wash the beads to remove non-specific binding.

  • DNA Purification:

    • Elute the chromatin complexes from the beads and reverse the crosslinks by heating.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

    • Purify the DNA using phenol-chloroform extraction or a column-based method.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA and input control DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform PCR amplification of the library.

    • Sequence the library on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of enrichment for the histone mark.

    • Compare the enrichment profiles between the inhibitor-treated and vehicle-treated groups to identify differential regions.

Visualizations

Signaling Pathway of LSD1 Inhibition

LSD1_Pathway cluster_lsd1_complex LSD1 Complex H3K4me1/2 H3K4me1/2 LSD1 LSD1 H3K4me1/2->LSD1 Demethylation H3K4me0 H3K4me0 LSD1->H3K4me0 CoREST CoREST LSD1->CoREST HDACs HDACs LSD1->HDACs GFI1B GFI1B LSD1->GFI1B This compound This compound This compound->LSD1 Inhibits Demethylation Other Inhibitors Other Inhibitors Other Inhibitors->LSD1 Inhibits Demethylation Other Inhibitors->GFI1B Disrupts Interaction

Caption: Mechanism of LSD1 inhibition by this compound and other inhibitors.

Experimental Workflow for ChIP-seq

ChIP_Seq_Workflow start Start: Brain Tissue (Treated vs. Vehicle) crosslinking 1. Formaldehyde Crosslinking start->crosslinking chromatin_prep 2. Chromatin Fragmentation (Sonication/MNase) crosslinking->chromatin_prep immunoprecipitation 3. Immunoprecipitation with anti-H3K4me2 Ab chromatin_prep->immunoprecipitation dna_purification 4. Reverse Crosslinks & DNA Purification immunoprecipitation->dna_purification library_prep 5. Sequencing Library Preparation dna_purification->library_prep sequencing 6. Next-Generation Sequencing library_prep->sequencing data_analysis 7. Data Analysis (Alignment, Peak Calling) sequencing->data_analysis end End: Genome-wide Histone Methylation Profile data_analysis->end

Caption: A typical experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

References

Head-to-Head Comparison of Brain-Penetrant LSD1 Inhibitors for Neuro-Oncology and Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Brain-Penetrant Lysine-Specific Demethylase 1 (LSD1) Inhibitors

The epigenetic modulator Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in various cancers and neurodegenerative diseases. Its role in regulating gene expression, particularly in tumor-initiating cells and neuronal function, has spurred the development of numerous inhibitors. For diseases of the central nervous system (CNS), the ability of these inhibitors to cross the blood-brain barrier (BBB) is paramount. This guide provides a head-to-head comparison of prominent brain-penetrant LSD1 inhibitors, focusing on their biochemical potency, brain penetration capabilities, and in vivo efficacy, supported by experimental data and detailed methodologies.

Biochemical Potency and Selectivity

The efficacy of an LSD1 inhibitor is determined by its potency in inhibiting the enzyme's demethylase activity, typically measured by IC50 and Ki values. Selectivity against other monoamine oxidases (MAOs), such as MAO-A and MAO-B, is also a critical factor to minimize off-target effects.

InhibitorTypeLSD1 IC50LSD1 KiMAO-B IC50Selectivity (LSD1 vs. MAO-B)
Vafidemstat (B611622) (ORY-2001) Irreversible (covalent)101 - 105 nM[1][2]-58 - 73 nM[1][2][3]Dual Inhibitor
Seclidemstat (SP-2577) Reversible (non-covalent)13 nM[4][5]31 nM[4]--
GSK-LSD1 Irreversible (covalent)16 nM[6][7][8][9]->1000-fold selective>1000-fold[6][7][8]
RN-1 Irreversible (covalent)70 nM---
NCD38 -----
DDP-38003 Irreversible (covalent)84 nM[10]---
Tranylcypromine (TCP) Irreversible (covalent)5.6 µM-0.73 µMLess selective for LSD1

Brain Penetration Profile

Effective treatment of CNS disorders requires sufficient drug concentrations in the brain. The brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) are key indicators of a compound's ability to cross the BBB and reach its target.

InhibitorTotal Brain-to-Plasma Ratio (Kp)Unbound Brain-to-Plasma Ratio (Kp,uu)Species
Vafidemstat (ORY-2001) --Human
Seclidemstat (SP-2577) 0.032Undetectable unbound levels in brainMouse
GSK-LSD1 ---
RN-1 88.9-Rodent
NCD38 Readily crosses the BBB-Mouse

In Vivo Efficacy in Glioblastoma (GBM) Models

Preclinical studies in animal models of glioblastoma, a highly aggressive brain tumor, are crucial for evaluating the therapeutic potential of these inhibitors.

InhibitorGlioblastoma ModelDosing RegimenKey Outcomes
Vafidemstat (ORY-2001) --Data not available for GBM models.
Seclidemstat (SP-2577) Pediatric Sarcoma Xenografts100 mg/kg/day IP for 28 daysStatistically significant tumor growth inhibition in 4/5 RMS and 6/6 OS xenografts.
GSK-LSD1 Orthotopic MDA-GSC20 xenograft-Delayed reduction in tumor burden, but tumor regrowth occurred.[11][12]
NCD38 Orthotopic GBM xenograft-In combination with temozolomide, significantly enhanced survival of tumor-bearing mice.[13]
DDP-38003 --Delayed tumor growth and prolonged survival in mouse models.[14]
Tranylcypromine (TCP) --In combination with HDAC inhibitors, enhanced cell death in GBM cell lines.

Signaling Pathways and Experimental Workflows

LSD1 Signaling Pathway in Cancer

LSD1_Signaling_Pathway Inhibitor Brain-Penetrant LSD1 Inhibitor LSD1 LSD1 Inhibitor->LSD1 Inhibits

Experimental Workflow for Evaluating Brain-Penetrant LSD1 Inhibitors

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay LSD1 Enzymatic Assay (IC50, Ki determination) Selectivity Selectivity Profiling (vs. MAO-A, MAO-B) Assay->Selectivity Lead Candidates CellAssay Cell-Based Assays (GBM cell lines) Selectivity->CellAssay PK Pharmacokinetics (Brain & Plasma Concentrations) CellAssay->PK Promising Compounds BBB Blood-Brain Barrier Penetration (Kp, Kp,uu) PK->BBB Efficacy Orthotopic GBM Mouse Model BBB->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Detailed Experimental Protocols

LSD1 Enzymatic Activity Assay (Fluorometric)

This protocol outlines a method to determine the in vitro potency of LSD1 inhibitors.

Materials:

  • Recombinant human LSD1 enzyme

  • Di-methylated histone H3K4 peptide substrate

  • LSD1 inhibitor test compounds

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Detection antibody specific for the demethylated product

  • Fluorophore-conjugated secondary antibody

  • 96-well black microplates

  • Fluorescent microplate reader

Procedure:

  • Compound Preparation: Serially dilute the LSD1 inhibitor test compounds in DMSO and then in assay buffer to the desired concentrations.

  • Enzyme Reaction:

    • Add 25 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.

    • Add 50 µL of the di-methylated H3K4 peptide substrate to each well.

    • Initiate the reaction by adding 25 µL of recombinant LSD1 enzyme to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Detection:

    • Stop the reaction by adding 50 µL of the primary antibody solution (specific for the demethylated product) and incubate for 30 minutes at room temperature.

    • Add 50 µL of the fluorophore-conjugated secondary antibody and incubate for 30 minutes at room temperature in the dark.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Blood-Brain Barrier Penetration Assessment

This protocol describes a method to determine the brain and plasma concentrations of an LSD1 inhibitor to calculate the brain-to-plasma ratio.

Materials:

  • Test LSD1 inhibitor

  • Experimental animals (e.g., mice)

  • Dosing vehicle

  • Anesthesia

  • Blood collection tubes (with anticoagulant)

  • Saline solution (ice-cold)

  • Homogenizer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Dosing: Administer the LSD1 inhibitor to the animals at the desired dose and route (e.g., intraperitoneal injection or oral gavage).

  • Sample Collection:

    • At predetermined time points post-dosing, anesthetize the animals.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant.

    • Immediately perfuse the brain with ice-cold saline to remove blood from the cerebral vasculature.

    • Excise the brain, weigh it, and snap-freeze it in liquid nitrogen.

  • Sample Preparation:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Brain: Homogenize the brain tissue in a suitable buffer.

    • Perform protein precipitation and liquid-liquid or solid-phase extraction on both plasma and brain homogenate samples to isolate the drug.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of the LSD1 inhibitor in both plasma and brain homogenate.[15]

  • Data Analysis:

    • Calculate the total brain-to-plasma concentration ratio (Kp) by dividing the concentration of the drug in the brain homogenate by its concentration in plasma.

    • To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fraction of the drug in both brain and plasma needs to be determined using techniques like equilibrium dialysis.

Orthotopic Glioblastoma Mouse Model for In Vivo Efficacy

This protocol details the establishment of an orthotopic glioblastoma model to evaluate the therapeutic efficacy of brain-penetrant LSD1 inhibitors.[16][17][18][19][20]

Materials:

  • Glioblastoma cell line (e.g., U87-MG, GL261)

  • Immunocompromised mice (e.g., nude or SCID)

  • Stereotactic apparatus

  • Anesthesia

  • Surgical tools

  • Test LSD1 inhibitor and vehicle control

  • Imaging system (e.g., bioluminescence or MRI)

Procedure:

  • Cell Preparation: Culture the glioblastoma cells to the desired confluence, harvest, and resuspend them in a sterile, serum-free medium or PBS at a specific concentration (e.g., 1 x 10^5 cells/µL).

  • Intracranial Injection:

    • Anesthetize the mouse and secure its head in a stereotactic frame.

    • Create a small burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).

    • Slowly inject the glioblastoma cell suspension into the brain parenchyma using a Hamilton syringe.

    • Seal the burr hole with bone wax and suture the scalp incision.

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (if cells express luciferase) or MRI.

  • Treatment: Once tumors are established (as confirmed by imaging), randomize the mice into treatment and control groups. Administer the LSD1 inhibitor or vehicle control according to the planned dosing schedule.

  • Efficacy Evaluation:

    • Monitor tumor progression throughout the treatment period using imaging.

    • Record the survival of the mice in each group.

    • At the end of the study, euthanize the mice and collect the brains for histological and molecular analysis.

  • Data Analysis: Compare tumor growth rates and survival curves between the treatment and control groups to determine the efficacy of the LSD1 inhibitor.[21][22][23][24]

References

Validating the Lack of GFI1B Interaction with Tak-418: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lysine-specific demethylase 1 (LSD1) inhibitor, Tak-418, and its interaction with the transcription repressor GFI1B. Experimental data is presented to validate the minimal impact of this compound on the GFI1B-LSD1 complex, a key differentiator from other LSD1 inhibitors.

Introduction

Growth factor independent 1B (GFI1B) is a critical transcriptional repressor in hematopoietic cell development, exercising its function by recruiting a co-repressor complex that includes lysine-specific demethylase 1 (LSD1). The interaction between GFI1B and LSD1 is crucial for the regulation of gene expression. This compound is a novel, selective, and orally active inhibitor of LSD1, which has shown therapeutic potential in neurodevelopmental disorders. A key feature of this compound's design is its ability to inhibit the enzymatic activity of LSD1 without disrupting the essential GFI1B-LSD1 protein-protein interaction. This guide compares this compound with other LSD1 inhibitors that are known to disrupt this complex and provides detailed experimental protocols to validate these differential effects.

Comparative Analysis of LSD1 Inhibitors

The mechanism of action of LSD1 inhibitors can be broadly categorized into two groups based on their effect on the GFI1B-LSD1 interaction.

FeatureThis compoundT-3775440 & NCD38
Primary Target LSD1 (KDM1A)LSD1 (KDM1A)
Effect on GFI1B-LSD1 Interaction Minimal to no disruption[1]Disrupts the interaction[2][3]
Mechanism of Action Forms a compact formylated adduct with the FAD coenzyme in the LSD1 active site, inhibiting enzymatic activity without sterically hindering GFI1B binding[1].Forms bulky adducts with the FAD coenzyme, leading to steric clash and disruption of the GFI1B-LSD1 complex[4][5][6].
Reported Downstream Effects Ameliorates symptoms in neurodevelopmental disorder models with a favorable safety profile regarding hematological toxicity[1][5][7][8][9].Induces transdifferentiation and impaired growth in acute myeloid leukemia (AML) cells by disrupting the LSD1-GFI1B complex[2][3].

Experimental Validation of Protein-Protein Interaction

The interaction between GFI1B and LSD1 in the presence of various inhibitors can be validated using established biochemical techniques such as Co-Immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA).

Co-Immunoprecipitation (Co-IP)

Co-IP is a robust method to study protein-protein interactions. An antibody targeting a known protein (the "bait") is used to pull it out of a solution, along with any proteins it is interacting with (the "prey").

Experimental Data: A study by Baba et al. (2021) utilized Co-IP to investigate the effect of this compound on the GFI1B-LSD1 interaction in TF-1a cells. The results demonstrated that this compound has a minimal impact on the amount of GFI1B that co-immunoprecipitates with LSD1, confirming the preservation of the complex[1]. In contrast, studies on T-3775440 have shown a clear disruption of the GFI1B-LSD1 interaction using the same technique[2][10].

Methodology: Co-Immunoprecipitation Protocol

  • Cell Lysis:

    • Culture cells (e.g., TF-1a) to the desired density and treat with the LSD1 inhibitor (this compound, T-3775440, or vehicle control) for the specified time.

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-LSD1 antibody) overnight at 4°C.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against the "bait" protein (LSD1) and the potential "prey" protein (GFI1B) to detect their presence.

Proximity Ligation Assay (PLA)

PLA is a highly sensitive in situ technique that allows for the visualization and quantification of protein-protein interactions within fixed cells. A signal is generated only when the two target proteins are in close proximity (typically within 40 nm).

Methodology: Proximity Ligation Assay Protocol

  • Sample Preparation:

    • Seed cells on coverslips and treat with the LSD1 inhibitor or vehicle control.

    • Fix, permeabilize, and block the cells.

  • Primary Antibody Incubation:

    • Incubate the cells with a pair of primary antibodies raised in different species that recognize the two proteins of interest (e.g., mouse anti-LSD1 and rabbit anti-GFI1B).

  • PLA Probe Incubation:

    • Incubate with species-specific secondary antibodies conjugated to oligonucleotides (PLA probes).

  • Ligation and Amplification:

    • If the proteins are in close proximity, the oligonucleotides on the PLA probes are ligated to form a circular DNA template.

    • Amplify the circular DNA via rolling circle amplification.

  • Detection:

    • Detect the amplified DNA with fluorescently labeled oligonucleotides.

    • Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents a single protein-protein interaction.

Visualizing the Mechanisms and Workflows

GFI1B_LSD1_Interaction cluster_gfi1b_lsd1 GFI1B-LSD1 Complex cluster_tak418 This compound cluster_other_inhibitors Other LSD1 Inhibitors (e.g., T-3775440) GFI1B GFI1B LSD1 LSD1 GFI1B->LSD1 Interaction Tak418 This compound Tak418->LSD1 Inhibits enzymatic activity (No disruption of interaction) Other_Inhibitor Other Inhibitor Other_Inhibitor->LSD1 Disrupts GFI1B interaction

Caption: Differentiated effects of LSD1 inhibitors on the GFI1B-LSD1 complex.

Co_IP_Workflow start Cell Lysate (Treated with Inhibitor) add_ab Add anti-LSD1 Antibody start->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash elute Elute Proteins wash->elute wb Western Blot (Detect LSD1 & GFI1B) elute->wb end Analyze Interaction wb->end PLA_Workflow start Fixed Cells (Treated with Inhibitor) primary_ab Incubate with Primary Antibodies (anti-LSD1, anti-GFI1B) start->primary_ab pla_probes Add PLA Probes primary_ab->pla_probes ligation Ligation pla_probes->ligation amplification Amplification ligation->amplification detection Detection with Fluorescent Probes amplification->detection end Microscopy & Analysis detection->end

References

Comparative Pharmacokinetic Profile of TAK-418: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacokinetic (PK) profile of TAK-418, a novel, orally active, and brain-penetrant inhibitor of Lysine-Specific Demethylase 1 (LSD1). The performance of this compound is compared with other selected LSD1 inhibitors that have entered clinical development. This document is intended to serve as a valuable resource for researchers and drug development professionals by presenting key experimental data in a clear and comparative format.

Executive Summary

This compound has demonstrated a favorable pharmacokinetic profile in early clinical studies, characterized by rapid absorption, a nearly linear dose-exposure relationship, and a short terminal half-life, suggesting a low potential for accumulation with daily dosing.[1][2][3] Notably, it effectively crosses the blood-brain barrier, a critical feature for a drug targeting central nervous system (CNS) disorders.[1][2][3] When compared to other LSD1 inhibitors, this compound's profile suggests a predictable and manageable clinical pharmacology. This guide will delve into the specifics of its absorption, distribution, metabolism, and excretion (ADME) properties, juxtaposed with those of other key LSD1 inhibitors.

Comparative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for this compound and a selection of other LSD1 inhibitors. Data has been compiled from publicly available clinical trial information and publications. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, analytical methods, and dosing regimens.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Volunteers

CompoundDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)T½ (hr)Bioavailability (%)
This compound 5-160 mgDose-proportional increaseRapidDose-proportional increase~3.1 - 5.4Not Reported
Tranylcypromine 20 mg50-2001-2~197 ((-)-enantiomer), ~26 ((+)-enantiomer)~2.5~50
Iadademstat (ORY-1001) 5-220 µg/m² (in patients)Dose-dependent increaseNot ReportedDose-dependent increaseNot ReportedExcellent (preclinical)
GSK2879552 0.25-3 mg (in patients)Dose-proportional increase~2Dose-proportional increase~18 (at 2 mg)Not Reported
Bomedemstat (IMG-7289) 50 mgData Not AvailableData Not AvailableData Not AvailableData Not AvailableNot Reported
INCB059872 2 mg (starting dose in patients)Data Not AvailableData Not AvailableData Not AvailableData Not AvailableNot Reported

Data for Iadademstat and GSK2879552 are from studies in patient populations, which may influence pharmacokinetic parameters. Data for Bomedemstat and INCB059872 in healthy volunteers is not yet publicly available.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters in Healthy Volunteers

CompoundDose RegimenCmax,ss (ng/mL)Tmax,ss (hr)AUCτ,ss (ng·h/mL)Accumulation Ratio
This compound 20-160 mg QD for 10 daysDose-proportional increaseNot ReportedDose-proportional increaseNo obvious accumulation
Tranylcypromine 40 mg/day (in patients)Disproportionately high vs single doseNot ReportedDisproportionately high vs single doseApparent
Iadademstat (ORY-1001) 140 µg/m²/day (in patients)Data Not AvailableData Not AvailableData Not AvailableNot Reported
GSK2879552 0.25-3 mg QD for 15 days (in patients)Dose-proportional increaseNot ReportedDose-proportional increaseApparent

Data for Tranylcypromine, Iadademstat, and GSK2879552 are from studies in patient populations.

Experimental Protocols

The pharmacokinetic profile of this compound was primarily characterized in two Phase 1, randomized, double-blind, placebo-controlled studies in healthy volunteers (NCT03228433 and NCT03501069).[1][2][4][5][6][7]

Key Methodologies:
  • Study Design: The studies employed both single ascending dose (SAD) and multiple ascending dose (MAD) designs.

    • SAD Studies: Healthy volunteers received a single oral dose of this compound (ranging from 5 mg to 160 mg) or placebo.[1][2][4] Serial blood samples were collected over a specified period to determine the single-dose pharmacokinetic profile.[4] A food-effect cohort was included to assess the impact of a high-fat meal on drug absorption.[1][2]

    • MAD Studies: Healthy female volunteers received once-daily oral doses of this compound (ranging from 20 mg to 160 mg) or placebo for 10 days to evaluate the steady-state pharmacokinetics and potential for drug accumulation.[1][2][6][7]

  • Sample Analysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[8]

  • Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and terminal half-life (t½).

Visualizations

LSD1 Signaling Pathway and Mechanism of Action

Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic modifier that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), leading to transcriptional repression. It can also demethylate H3K9me1/2, resulting in transcriptional activation. This compound and other LSD1 inhibitors act by binding to and inactivating the LSD1 enzyme, thereby modulating gene expression. Dysregulation of LSD1 has been implicated in various diseases, including cancers and neurological disorders.

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1/CoREST Complex H3K4me1 Histone H3 (H3K4me1 - Repressed) LSD1->H3K4me1 H3K4me2 Histone H3 (H3K4me2 - Active) H3K4me2->LSD1 Demethylation Gene_Repression Target Gene Repression H3K4me1->Gene_Repression TAK418 This compound TAK418->LSD1 Inhibition

Mechanism of this compound Action on LSD1-mediated Gene Repression.
Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates the standard workflow for a clinical pharmacokinetic study, from volunteer screening to data analysis.

PK_Study_Workflow Screening Volunteer Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Dosing Drug Administration (Single or Multiple Dose) Enrollment->Dosing Sampling Serial Blood/Plasma Sampling Dosing->Sampling Analysis Bioanalytical Sample Analysis (e.g., LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

References

TAK-418: A New Generation of LSD1 Inhibition with Superior Selectivity and Safety

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of TAK-418 versus first-generation Lysine-Specific Demethylase 1 (LSD1) inhibitors reveals significant advancements in potency, selectivity, and a substantially improved safety profile. This compound, a novel, orally active inhibitor of the LSD1 enzyme, demonstrates potent enzymatic inhibition with an IC50 of 2.9 nM, while crucially avoiding the hematological toxicities that have hampered the clinical development of earlier LSD1 inhibitors. [1]

First-generation LSD1 inhibitors, many of which are derivatives of the monoamine oxidase (MAO) inhibitor tranylcypromine, have shown promise in preclinical and clinical studies for various cancers.[2][3] However, their utility has been limited by off-target effects and on-target toxicities, primarily hematological side effects like thrombocytopenia.[4] This toxicity is largely attributed to the disruption of the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B), a critical regulator of hematopoiesis.[4][5]

This compound represents a paradigm shift by selectively inhibiting the enzymatic activity of LSD1 without interfering with the LSD1-GFI1B complex.[4][6] This targeted mechanism of action translates to a superior safety profile, as demonstrated in preclinical and clinical studies where this compound did not induce significant hematological adverse events.[4][7][8]

Comparative Efficacy and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound compared to key first-generation LSD1 inhibitors.

Table 1: In Vitro Enzymatic Inhibition

CompoundLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)
This compound2.9[1]>10,000>10,000
Tranylcypromine20,700[7]2,840[9]730[9]
ORY-1001 (Iadademstat)20[7]>100,000>100,000
GSK287955220[7]>100,000>100,000

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
GSK2879552MV4-11Acute Myeloid Leukemia (AML)~0.03
HCI-2509A549, H460Lung Adenocarcinoma0.3 - 5
Tranylcypromine-based analogs (e.g., 3a)MV4-11, NB4AML, Acute Promyelocytic Leukemia (APL)Sub-micromolar

Mechanism of Action and Signaling Pathway

LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. By inhibiting LSD1, this compound increases H3K4 methylation, reactivating the expression of silenced genes, including tumor suppressor genes. This can lead to cell cycle arrest, apoptosis, and cellular differentiation.

LSD1_Signaling_Pathway LSD1 Signaling Pathway and Inhibition cluster_nucleus Nucleus cluster_inhibitors Inhibitors LSD1 LSD1 H3K4me2 H3K4me1/2 (Active Chromatin) LSD1->H3K4me2 Demethylates H3K9me2 H3K9me1/2 (Repressive Chromatin) LSD1->H3K9me2 Demethylates Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression Promotes H3K9me2->Gene_Expression Represses Tumor_Suppressor Tumor Suppressor Gene Reactivation Gene_Expression->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Differentiation Cellular Differentiation Tumor_Suppressor->Differentiation TAK418 This compound TAK418->LSD1 Inhibits Enzymatic Activity FirstGen First-Generation Inhibitors FirstGen->LSD1 Inhibits Enzymatic Activity GFI1B GFI1B Cofactor FirstGen->GFI1B Disrupts Interaction Toxicity Hematological Toxicity GFI1B->Toxicity

Mechanism of LSD1 inhibition by this compound vs. first-generation inhibitors.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MV4-11 for AML) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are treated with serial dilutions of the LSD1 inhibitor (e.g., this compound or a first-generation inhibitor) or a vehicle control (DMSO) for 72 hours.[1]

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization and Absorbance Reading: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent viability against the logarithm of the inhibitor concentration using non-linear regression.[1]

MTT_Assay_Workflow MTT Cell Proliferation Assay Workflow cluster_workflow Experimental Steps step1 1. Seed Cancer Cells in 96-well plate step2 2. Treat with LSD1 Inhibitor (72 hours) step1->step2 step3 3. Add MTT Reagent (4 hours) step2->step3 step4 4. Add Solubilization Solution step3->step4 step5 5. Measure Absorbance (570 nm) step4->step5 step6 6. Calculate % Viability and Determine IC50 step5->step6

Workflow for the MTT cell proliferation assay.
LSD1/MAO Enzymatic Inhibition Assay (Amplex Red Assay)

This fluorometric assay is used to determine the IC50 values of inhibitors against LSD1 and MAO enzymes.

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the respective enzyme (LSD1, MAO-A, or MAO-B), horseradish peroxidase (HRP), and the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by adding a suitable substrate (e.g., a demethylase substrate for LSD1 or kynuramine (B1673886) for MAOs) and Amplex Red reagent.

  • Incubation: The plate is incubated at 37°C for 30-60 minutes. The enzymatic reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex Red to generate the fluorescent product, resorufin.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: The percentage of inhibition is calculated relative to a control without an inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GFI1 mRNA Induction Assay

This assay serves as a surrogate marker for the disruption of the LSD1-GFI1B interaction.

  • Cell Treatment: A suitable cell line (e.g., TF-1a, a human erythroblast cell line) is treated with the LSD1 inhibitor for a specified period.

  • RNA Extraction: Total RNA is extracted from the treated cells.

  • Quantitative Real-Time PCR (qRT-PCR): The expression level of GFI1 mRNA is quantified using qRT-PCR.

  • Data Analysis: An increase in GFI1 mRNA expression indicates a disruption of the LSD1-GFI1B complex, suggesting a higher risk of hematological toxicity.[4]

Conclusion

This compound represents a significant advancement in the development of LSD1 inhibitors. Its high potency, coupled with exceptional selectivity and a favorable safety profile devoid of the hematological toxicities associated with first-generation inhibitors, positions it as a promising therapeutic agent for a range of diseases, including cancers and neurological disorders. The targeted inhibition of LSD1's enzymatic activity without disrupting critical protein-protein interactions underscores a sophisticated and improved approach to epigenetic drug discovery.

References

Confirming TAK-418's On-Target Mechanism Through a Structurally Distinct Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Fujisawa, Japan - In the quest to develop novel therapeutics for neurodevelopmental disorders, ensuring a drug candidate's mechanism of action is precisely what it is believed to be is paramount. TAK-418, a promising inhibitor of Lysine-specific demethylase 1 (LSD1), has demonstrated potential in preclinical models of conditions like Autism Spectrum Disorder and Kabuki syndrome.[1][2] To rigorously validate that the therapeutic effects of this compound are indeed a direct result of its inhibition of LSD1, researchers have employed a powerful strategy: a head-to-head comparison with a structurally distinct LSD1 inhibitor, T-448. This guide provides a comprehensive overview of the comparative experimental data and methodologies used to confirm this compound's on-target activity.

Unraveling the Epigenetic Machinery: The Role of LSD1

Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a key epigenetic enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[3] The methylation status of these histone residues plays a crucial role in regulating gene expression. Dysregulation of this epigenetic machinery is implicated in the pathophysiology of various neurodevelopmental disorders.[4] LSD1 inhibitors, by preventing the removal of these methyl marks, can restore normal gene expression patterns and ameliorate disease-related phenotypes.[5]

A significant challenge in the development of LSD1 inhibitors has been off-target effects, particularly hematological toxicity such as thrombocytopenia.[6] This has been linked to the disruption of the interaction between LSD1 and its cofactor, GFI1B.[3] Both this compound and T-448 were specifically designed to inhibit the enzymatic activity of LSD1 without interfering with this critical protein-protein interaction, thereby offering a superior safety profile.[4][6]

In Vitro Potency: A Head-to-Head Comparison

The initial step in comparing this compound and T-448 was to determine their respective potencies against the LSD1 enzyme in a controlled laboratory setting. The half-maximal inhibitory concentration (IC50), a measure of how much of a drug is needed to inhibit a biological process by half, was determined for both compounds.

CompoundTargetIC50 (nM)
This compoundLSD12.9[7]
T-448LSD122[8]

These results clearly indicate that this compound is a more potent inhibitor of LSD1 in vitro, requiring a nearly 8-fold lower concentration than T-448 to achieve the same level of inhibition.

Experimental Protocol: LSD1 Enzyme Inhibition Assay

The IC50 values were determined using a biochemical assay that measures the enzymatic activity of purified human LSD1. A common method for this is the LANCE Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

Principle: This assay relies on the detection of the demethylated product of the LSD1 enzyme. An antibody specific to the demethylated histone substrate is labeled with a fluorescent acceptor, and the substrate itself is labeled with a fluorescent donor. When the enzyme is active, it demethylates the substrate, allowing the antibody to bind. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. The presence of an inhibitor reduces the FRET signal in a dose-dependent manner.

Brief Protocol:

  • Reagents: Recombinant human LSD1/CoREST complex, biotinylated histone H3K4 monomethyl peptide substrate, europium-labeled anti-unmethylated H3K4 antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • The LSD1 enzyme is incubated with varying concentrations of the inhibitor (this compound or T-448).

    • The histone H3K4me1 substrate is added to initiate the enzymatic reaction.

    • After a defined incubation period, the detection reagents (europium-labeled antibody and SA-APC) are added.

    • The plate is incubated to allow for antibody binding to the demethylated substrate.

    • The TR-FRET signal is read on a compatible plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a four-parameter logistic curve to determine the IC50 value.

In Vivo Target Engagement: Confirming Brain LSD1 Inhibition

To be effective for neurological disorders, an LSD1 inhibitor must not only be potent but also capable of crossing the blood-brain barrier and engaging its target in the brain. Ex vivo enzyme activity assays were conducted to measure the degree of LSD1 inhibition in the brains of rodents following oral administration of this compound and T-448.

CompoundDose (mg/kg)Brain LSD1 Inhibition (%)Animal Model
T-448385.5[9]Rat
This compound1~80 (inferred from downstream effects)[7]Mouse

While a direct side-by-side percentage of inhibition for this compound at a specific dose was not explicitly stated in the reviewed literature, studies have shown that a 1 mg/kg dose of this compound leads to significant increases in H3K4 methylation at target genes in the mouse brain, indicating substantial target engagement.[7] The data for T-448 demonstrates robust brain LSD1 inhibition at a 3 mg/kg dose.[9]

Experimental Protocol: Ex Vivo Brain LSD1 Activity Assay

Principle: This assay measures the residual LSD1 activity in brain tissue homogenates from animals treated with an inhibitor.

Brief Protocol:

  • Animal Dosing: Rodents are orally administered with either the vehicle control, this compound, or T-448 at the desired doses.

  • Tissue Collection: At a specified time point after dosing, the animals are euthanized, and the brains are rapidly dissected and frozen.

  • Homogenization: The brain tissue is homogenized in a lysis buffer to extract the proteins, including LSD1.

  • Enzyme Activity Measurement: The LSD1 activity in the brain homogenates is then measured using an in vitro assay similar to the one described above (e.g., TR-FRET or a peroxidase-coupled assay).

  • Data Analysis: The residual LSD1 activity in the inhibitor-treated groups is compared to the vehicle-treated group to calculate the percentage of inhibition.

Validating the Mechanism: Comparative Efficacy in a Rodent Model of Autism

The ultimate confirmation of this compound's on-target mechanism comes from demonstrating that a structurally different inhibitor with the same enzymatic target can produce similar therapeutic effects. Both compounds were tested in the valproic acid (VPA) rat model of autism, which is known to exhibit social deficits.

Experimental Protocol: Three-Chamber Social Interaction Test

Principle: This test assesses social affiliation and preference for social novelty in rodents. The apparatus consists of three interconnected chambers. The test animal is allowed to freely explore the chambers, one of which contains a "stranger" rodent in a wire cage, while another chamber contains an empty wire cage.

Brief Protocol:

  • Habituation: The test rat is first habituated to the three-chamber apparatus to reduce anxiety and encourage exploration.

  • Sociability Phase: A novel, unfamiliar rat (Stranger 1) is placed in a wire cage in one of the side chambers. An identical empty wire cage is placed in the other side chamber. The test rat is placed in the center chamber and allowed to explore all three chambers for a set period (e.g., 10 minutes). The time spent in each chamber and the time spent sniffing each cage are recorded. A healthy rat will typically spend more time in the chamber with the stranger rat.

  • Social Novelty Phase (Optional): A second novel rat (Stranger 2) is placed in the previously empty cage. The test rat is again allowed to explore all three chambers. The time spent interacting with the now-familiar Stranger 1 versus the novel Stranger 2 is measured. A preference for the novel rat indicates intact social memory.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action LSD1 LSD1 H3K4me2 Histone H3 Lysine 4 (dimethylated) LSD1->H3K4me2 Demethylation H3K4me1 Histone H3 Lysine 4 (monomethylated) Gene Target Gene (e.g., Ucp2, Bdnf) H3K4me2->Gene Represses Transcription Gene Transcription Gene->Transcription Leads to TAK418 This compound TAK418->LSD1 Inhibits T448 T-448 T448->LSD1 Inhibits

Caption: LSD1 Signaling Pathway and Inhibitor Action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Comparison and Conclusion invitro_assay LSD1 Enzymatic Assay ic50 Determine IC50 Values invitro_assay->ic50 comparison Compare IC50, Brain LSD1 Inhibition, and Behavioral Outcomes ic50->comparison animal_model Rodent Model of Autism (e.g., VPA-treated rats) dosing Oral Administration of This compound or T-448 animal_model->dosing behavioral Three-Chamber Social Interaction Test dosing->behavioral exvivo Ex Vivo Brain LSD1 Activity Assay dosing->exvivo behavioral->comparison exvivo->comparison conclusion Confirm On-Target Mechanism of this compound comparison->conclusion

Caption: Experimental Workflow for Comparative Analysis.

Conclusion

The use of T-448, a structurally distinct inhibitor of LSD1, has been instrumental in confirming that the pro-social and neurorestorative effects of this compound are a direct result of its on-target enzymatic inhibition. The consistent findings across in vitro potency, in vivo target engagement, and behavioral efficacy in a disease model provide a robust validation of this compound's mechanism of action. This rigorous scientific approach strengthens the rationale for the continued clinical development of this compound as a potential therapeutic for neurodevelopmental disorders.

References

Navigating the Therapeutic Landscape of LSD1 Inhibition: A Comparative Analysis of Tak-418 and Other Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the therapeutic window, safety, and pharmacokinetic profiles of the novel lysine-specific demethylase 1 (LSD1) inhibitor, Tak-418, in comparison to other investigational LSD1 inhibitors. This guide synthesizes available preclinical and clinical data to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these emerging epigenetic modulators.

The quest for effective treatments for a range of disorders, from neurodevelopmental conditions to aggressive cancers, has led to a significant focus on epigenetic regulation. One of the most promising targets in this arena is Lysine-Specific Demethylase 1 (LSD1), an enzyme pivotal in gene expression modulation through histone demethylation. This compound, a novel, brain-penetrant LSD1 inhibitor, is currently under investigation for its potential in treating central nervous system (CNS) disorders like Kabuki syndrome and autism spectrum disorder.[1][2][3] This comparison guide provides an in-depth assessment of the therapeutic window of this compound against other notable LSD1 inhibitors that have entered clinical development: vafidemstat (B611622) (ORY-2001), pulrodemstat (B3324279) (CC-90011), GSK2879552, and INCB059872.

Comparative Analysis of Key Therapeutic Indicators

The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective concentration and the concentration at which toxicity occurs. The following tables summarize key pharmacokinetic, safety, and efficacy data from preclinical and clinical studies of this compound and its comparators.

Pharmacokinetic Profiles

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to defining its dosing regimen and potential for target engagement.

CompoundIndication(s)Route of AdministrationTmax (hours)Terminal Half-lifeKey Pharmacokinetic Characteristics
This compound Neurodevelopmental DisordersOralRapid AbsorptionShortNearly linear pharmacokinetic profile; rapidly crosses the blood-brain barrier.[1][4]
Vafidemstat (ORY-2001) Psychiatric Disorders, Alzheimer's DiseaseOralRapid Absorption~20-30 hoursDose-proportional exposures; moderate systemic accumulation after 5 days.[5][6]
Pulrodemstat (CC-90011) Solid Tumors, Non-Hodgkin LymphomaOral~4 hours (median)Not specifiedNegligible accumulation with repeat dosing.[7]
GSK2879552 Small Cell Lung Cancer (SCLC)OralRapid AbsorptionSlow EliminationDose-proportional increase in exposure.[8]
INCB059872 Acute Myeloid Leukemia (AML)OralNot specified in clinical settingNot specified in clinical settingOrally bioavailable with prolonged pharmacodynamic effects.[9][10]
Safety and Tolerability

The safety profile of a drug is paramount. This table outlines the key safety findings from early-phase clinical trials.

CompoundPopulationMaximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)Key Adverse Events (AEs) / Dose-Limiting Toxicities (DLTs)
This compound Healthy VolunteersNot established; well-tolerated up to 160 mg (single and multiple doses)No clinically significant changes in laboratory tests or vital signs; no serious AEs reported.[1][4]
Vafidemstat (ORY-2001) Healthy VolunteersNot established; well-tolerated across tested doses (0.2-4.0 mg)No severe AEs; AEs not dose-dependent and similar to placebo (e.g., headache, dry mouth, dizziness).[5][6]
Pulrodemstat (CC-90011) Cancer PatientsMTD: 80 mg once weekly; RP2D: 60 mg once weeklyThrombocytopenia (on-target effect, manageable), neutropenia, fatigue.[11][12]
GSK2879552 SCLC PatientsNot established (trial terminated)Thrombocytopenia, encephalopathy. High rate of AEs leading to an unfavorable risk-benefit profile.[8]
INCB059872 AML PatientsNot yet reportedPreclinical studies in mice showed thrombocytopenia.[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of therapeutic window assessment, the following diagrams are provided.

LSD1_Signaling_Pathway LSD1 Signaling Pathway and Inhibition cluster_nucleus Cell Nucleus LSD1 LSD1 (KDM1A) H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 Catalyzes Histone Histone H3 H3K4me2 H3K4me2 (Active Chromatin) Histone->H3K4me2 Methylation H3K4me2->H3K4me1 Demethylation Gene_Expression Target Gene Expression (e.g., neuronal development genes) H3K4me2->Gene_Expression Promotes H3K4me1->Gene_Expression Represses Tak_418 This compound Tak_418->LSD1 Inhibits

Caption: Mechanism of this compound action on the LSD1 signaling pathway.

Therapeutic_Window_Assessment Experimental Workflow for Therapeutic Window Assessment cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials In_Vitro In Vitro Assays (IC50, Selectivity) Animal_Models Animal Models (Efficacy, PK/PD, Toxicology) In_Vitro->Animal_Models Phase_I Phase I (Healthy Volunteers/Patients) - Safety & Tolerability - PK/PD - MTD/RP2D Animal_Models->Phase_I Informs Starting Dose Phase_II Phase II (Patients) - Efficacy - Dose-Response Phase_I->Phase_II Phase_I->Phase_II Defines Dose for Efficacy Testing Therapeutic_Window Therapeutic Window (Efficacy vs. Toxicity) Phase_I->Therapeutic_Window Phase_III Phase III (Patients) - Confirmatory Efficacy & Safety Phase_II->Phase_III Phase_II->Phase_III Supports Pivotal Studies Phase_II->Therapeutic_Window

Caption: Generalized workflow for assessing the therapeutic window of a novel compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of typical experimental protocols employed in the assessment of LSD1 inhibitors.

Phase I Clinical Trial Protocol (Dose-Escalation Study)

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of an investigational LSD1 inhibitor in human subjects.

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[1][4][5]

Participant Population: Healthy adult volunteers or patients with specific advanced malignancies for whom standard therapies are not available.[8][12]

Methodology:

  • Screening: Participants undergo a comprehensive medical history review, physical examination, vital signs measurement, electrocardiogram (ECG), and clinical laboratory tests.

  • Randomization: Eligible participants are randomized to receive either the investigational drug or a placebo.

  • Dose Escalation:

    • Single Ascending Dose (SAD): Cohorts of participants receive a single oral dose of the investigational drug at a predetermined starting dose. Subsequent cohorts receive escalating doses, pending safety reviews of the preceding cohort.

    • Multiple Ascending Dose (MAD): Following the SAD phase, new cohorts of participants receive multiple doses of the investigational drug (e.g., once daily for a specified period) at escalating dose levels.

  • Safety Monitoring: Participants are monitored for adverse events (AEs) through regular clinical assessments, vital signs, ECGs, and laboratory tests. Dose-limiting toxicities (DLTs) are carefully evaluated to determine the Maximum Tolerated Dose (MTD).[14]

  • Pharmacokinetic (PK) Analysis: Serial blood samples are collected at predefined time points before and after drug administration. Plasma concentrations of the drug and its metabolites are measured using validated analytical methods (e.g., LC-MS/MS). PK parameters such as Cmax, Tmax, AUC, and half-life are calculated.[14]

  • Pharmacodynamic (PD) Analysis: Biomarkers of target engagement are assessed. For LSD1 inhibitors, this may include measuring changes in histone methylation marks (e.g., H3K4me2) in peripheral blood mononuclear cells (PBMCs) or other relevant tissues.[1][5]

Preclinical In Vivo Efficacy Study (Rodent Model)

Objective: To evaluate the in vivo efficacy of an LSD1 inhibitor in a relevant animal model of a specific disease (e.g., a mouse model of a neurodevelopmental disorder or a patient-derived xenograft model of cancer).[15][16][17][18]

Animal Model: A scientifically validated animal model that recapitulates key aspects of the human disease.

Methodology:

  • Animal Acclimatization: Animals are acclimated to the laboratory environment for a specified period before the start of the experiment.

  • Group Allocation: Animals are randomly assigned to treatment groups (e.g., vehicle control, different dose levels of the investigational drug).

  • Drug Administration: The investigational drug is administered via a clinically relevant route (e.g., oral gavage) at a specified frequency and duration.

  • Efficacy Assessment:

    • For CNS Disorders: Behavioral tests are conducted to assess relevant domains such as social interaction, repetitive behaviors, and cognitive function.[16]

    • For Cancer: Tumor volume is measured regularly. At the end of the study, tumors may be excised for histological and molecular analysis.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tissue samples (e.g., brain, tumor) are collected at various time points to determine drug concentrations and assess target engagement (e.g., histone methylation levels).

  • Safety and Tolerability: Animals are monitored for clinical signs of toxicity, and body weight is recorded regularly. At the end of the study, organs may be collected for histopathological examination.

Discussion and Future Directions

The development of LSD1 inhibitors represents a promising therapeutic strategy for a diverse range of diseases. This compound has demonstrated a favorable safety and pharmacokinetic profile in early clinical studies, supporting its further investigation for neurodevelopmental disorders.[1][4] Its ability to penetrate the blood-brain barrier is a key advantage for CNS indications.

In comparison, other LSD1 inhibitors have shown varied outcomes. Vafidemstat (ORY-2001) also shows promise for CNS disorders, with a good safety profile and evidence of efficacy in reducing aggression.[15][19] Pulrodemstat (CC-90011) has established a recommended Phase 2 dose in oncology, with manageable on-target toxicity (thrombocytopenia).[7][11] The clinical development of GSK2879552 was halted due to an unfavorable risk-benefit profile, highlighting the challenges in achieving a suitable therapeutic window for this class of drugs in certain patient populations.[8] Data for INCB059872 in the clinical setting is still emerging.

A key differentiator among these compounds may lie in their specific molecular interactions with the LSD1 enzyme and its associated protein complexes, which can influence both efficacy and off-target effects. For instance, some inhibitors may disrupt the LSD1-cofactor complex, which has been linked to hematotoxicity.[17]

Future research should focus on head-to-head comparative studies where feasible, and on the identification of predictive biomarkers to select patient populations most likely to benefit from LSD1 inhibition. A deeper understanding of the dose-response relationship for both efficacy and toxicity will be crucial in optimizing the therapeutic window for this promising class of epigenetic modulators.

References

Safety Operating Guide

Navigating the Proper Disposal of TAK-418: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers essential, step-by-step information for the safe disposal of TAK-418, emphasizing the critical need to consult the compound's Safety Data Sheet (SDS) and adhere to institutional and regulatory guidelines.

Core Principles of Investigational Drug Disposal

The primary directive for disposing of any investigational drug, including this compound, is to manage it as hazardous chemical waste. This approach ensures that the compound does not enter regular waste streams or the sanitary sewer system, thereby preventing potential environmental contamination and unforeseen reactions. All materials that have come into contact with this compound, from the pure compound to contaminated labware, must be segregated and disposed of in accordance with local, state, and federal regulations.[1][2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for laboratory chemical waste disposal. It is imperative to obtain and review the specific Safety Data Sheet for this compound and consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance.

1. Waste Segregation: A Critical First Step

Proper segregation of waste is fundamental to safe disposal.[3][4][5] Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.

  • Solid Waste:

    • Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.[1]

    • All solid materials contaminated with this compound, such as pipette tips, vials, and absorbent paper, should be placed in a separate, designated hazardous waste container lined with a durable plastic bag.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including stock solutions and used cell culture media, in a dedicated, leak-proof, and shatterproof hazardous waste container.[6][7]

    • It is advisable to leave a headspace of at least 10% in liquid waste containers to accommodate any potential gas formation or expansion.

2. Labeling: Clarity for Safety

Accurate and thorough labeling of all waste containers is a regulatory requirement and a cornerstone of laboratory safety.[1][8]

  • Affix a "Hazardous Waste" label to each container as soon as the first item of waste is added.

  • Clearly identify the contents, including "this compound" and its approximate concentration.

  • Include the name of the Principal Investigator, the laboratory location (building and room number), and the date of waste accumulation.

3. Storage: Secure and Compliant

Hazardous waste must be stored safely and securely within the laboratory in a designated Satellite Accumulation Area (SAA) pending pickup by EHS.[1][9]

  • The SAA should be located at or near the point of waste generation and away from general laboratory traffic.

  • Ensure that containers of incompatible waste are segregated within the SAA.[9]

  • All waste containers must be kept tightly closed except when adding waste.[2][8]

4. Arranging for Disposal: The Final Step

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[2][8]

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste.

  • Provide the EHS staff with all necessary information regarding the waste contents.

  • All disposal of investigational drugs must be handled by a licensed hazardous waste vendor, a process managed by your EHS department.[1][10]

Spill Management

In the event of a spill of this compound, the following general procedure should be followed:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or a commercial chemical absorbent.

  • Collect: Carefully collect the absorbed material and any solid spill residue into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent to decontaminate the surface. All materials used for decontamination should also be disposed of as hazardous waste.

Experimental Protocols and Data Presentation

As this compound is an investigational compound, specific experimental protocols involving its use and subsequent disposal are typically proprietary to the developing pharmaceutical company or research institution. Quantitative data regarding disposal, such as optimal solvent for decontamination or degradation byproducts, are not publicly available. Researchers are advised to develop internal standard operating procedures (SOPs) for the handling and disposal of this compound in consultation with their institution's safety professionals.

The table below summarizes the key logistical information for the proper disposal of this compound based on general laboratory waste guidelines.

Waste TypeContainerLabeling RequirementsStorage LocationDisposal Method
Solid this compound Dedicated, sealed hazardous waste container"Hazardous Waste," "Solid this compound," PI Name, Lab Location, DateSatellite Accumulation Area (SAA)EHS Pickup for Incineration
Liquid this compound Dedicated, sealed, shatterproof hazardous waste container"Hazardous Waste," "Liquid this compound Waste," Concentration, PI Name, Lab Location, DateSatellite Accumulation Area (SAA)EHS Pickup for Incineration
Contaminated Labware Lined hazardous waste container"Hazardous Waste," "this compound Contaminated Sharps/Labware," PI Name, Lab Location, DateSatellite Accumulation Area (SAA)EHS Pickup for Incineration

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

TAK418_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE start->ppe solid_waste Solid Waste (Pure compound, contaminated labware) ppe->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, media) ppe->liquid_waste Is it liquid? solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container saa Store in Designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa ehs_pickup Arrange for EHS Pickup saa->ehs_pickup end Incineration via Licensed Vendor ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Guidelines for TAK-418

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.

This document provides critical safety and logistical information for the handling and disposal of TAK-418, a selective, orally active lysine-specific demethylase 1 (LSD1) enzyme inhibitor. As a compound intended for research use, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to its full length.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.Use a NIOSH-approved respirator if handling large quantities, if aerosolization is possible, or in poorly ventilated areas.

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound will minimize exposure risks and prevent contamination.

Preparation and Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare a Designated, Well-Ventilated Workspace prep_ppe->prep_workspace prep_materials Assemble All Necessary Equipment and Reagents prep_workspace->prep_materials handle_weigh Carefully Weigh or Aliquot this compound prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_use Perform Experimental Procedures handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste According to Protocol cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.